Product packaging for Virginiamycin S1(Cat. No.:CAS No. 23152-29-6)

Virginiamycin S1

Cat. No.: B013979
CAS No.: 23152-29-6
M. Wt: 823.9 g/mol
InChI Key: FEPMHVLSLDOMQC-IYPFLVAKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Virginiamycin S1 is a cyclic hexadepsipeptide antibiotic belonging to the streptogramin B family and is produced by Streptomyces virginiae . It acts as a potent inhibitor of bacterial protein synthesis by specifically binding to the 50S ribosomal subunit, thereby blocking aminoacyl-tRNA binding and peptide bond formation . This mechanism exhibits strong bactericidal activity against a wide spectrum of Gram-positive bacteria . As a research tool, this compound is valuable for studying bacterial ribosome function, mechanisms of antibiotic action, and the emergence of resistance. Its research applications are particularly significant in the context of multidrug-resistant pathogens. Notably, this compound demonstrates a synergistic bactericidal effect when combined with streptogramin A components, such as Virginiamycin M1; this combination is highly effective against resistant bacterial strains and serves as a key model for studying antibiotic synergy . This product is provided for research purposes. It is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H49N7O10 B013979 Virginiamycin S1 CAS No. 23152-29-6

Properties

CAS No.

23152-29-6

Molecular Formula

C43H49N7O10

Molecular Weight

823.9 g/mol

IUPAC Name

N-[(3S,6S,12R,15S,16R,19S,22S)-3-benzyl-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide

InChI

InChI=1S/C43H49N7O10/c1-4-29-40(56)49-21-12-17-30(49)41(57)48(3)32(23-26-13-7-5-8-14-26)42(58)50-22-19-28(51)24-31(50)37(53)47-35(27-15-9-6-10-16-27)43(59)60-25(2)34(38(54)45-29)46-39(55)36-33(52)18-11-20-44-36/h5-11,13-16,18,20,25,29-32,34-35,52H,4,12,17,19,21-24H2,1-3H3,(H,45,54)(H,46,55)(H,47,53)/t25-,29-,30+,31+,32+,34+,35+/m1/s1

InChI Key

FEPMHVLSLDOMQC-IYPFLVAKSA-N

Isomeric SMILES

CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3CCC(=O)C[C@H]3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C

Canonical SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C

Appearance

White solid

Other CAS No.

23152-29-6

Synonyms

dihydrovirginiamycin S1
staphylomycin S1
virginiamycin factor S1
virginiamycin S1

Origin of Product

United States

Foundational & Exploratory

Virginiamycin S1: A Deep Dive into its Mechanism of Action on Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Virginiamycin S1 (VS1) is a member of the streptogramin B family of antibiotics, which act by inhibiting protein synthesis in bacteria. It functions synergistically with Virginiamycin M1 (VM1), a streptogramin A antibiotic, to achieve a potent bactericidal effect. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound on bacterial ribosomes, focusing on its binding, inhibition of the peptidyl transferase center (PTC), and the conformational changes it induces. This document is intended to serve as a valuable resource for researchers and professionals involved in antibiotic research and drug development.

Core Mechanism of Action

This compound exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the crucial process of protein synthesis. Its primary mode of action is the inhibition of peptide bond formation and the obstruction of the nascent polypeptide exit tunnel.

Binding to the 50S Ribosomal Subunit

This compound binds to a single site on the 50S ribosomal subunit with high affinity.[1] This binding site is located within the peptidyl transferase center (PTC), a critical region responsible for catalyzing the formation of peptide bonds between amino acids. Several ribosomal components have been identified as being crucial for the binding of VS1:

  • 23S rRNA: Specific nucleotides within Domain V of the 23S rRNA are integral to the VS1 binding pocket. Chemical footprinting studies have revealed that VS1 protects nucleotide A2062 from chemical modification, indicating a direct interaction.[2]

  • Ribosomal Proteins: Ribosomal proteins L16, L18, and L22 have been implicated in the binding of this compound.[3] Protein L16, in particular, has been shown to be absolutely required for the binding of VS1.[4] Affinity labeling studies have demonstrated that derivatives of VS1 covalently link to ribosomal proteins L18 and L22.[3]

Synergistic Action with Virginiamycin M1

A hallmark of the virginiamycin family of antibiotics is the synergistic activity between the type A (Virginiamycin M1) and type B (this compound) components. The binding of VM1 to the ribosome induces a conformational change in the 50S subunit that significantly increases the binding affinity of VS1.[5][6][7] This enhanced binding of VS1 leads to a more potent inhibition of protein synthesis. The synergistic mechanism involves:

  • VM1 Binding: VM1 binds to a distinct but overlapping site within the PTC.

  • Conformational Change: This binding triggers a conformational rearrangement of the 23S rRNA. Specifically, the accessibility of certain bases to chemical probes is altered. For instance, in the presence of VM1, base A2062, which is protected by VS1 alone, becomes accessible to dimethyl sulfate (DMS).[2]

  • Enhanced VS1 Affinity: The VM1-induced conformational change creates a more favorable binding pocket for VS1, leading to a tighter and more stable interaction. This results in a significant increase in the association constant of VS1 for the ribosome.[5][6][7]

Quantitative Data on this compound-Ribosome Interaction

The following table summarizes the key quantitative data related to the interaction of this compound with bacterial ribosomes.

ParameterValueConditionReference
Association Constant (Ka) for VS1 2.5 x 106 M-1E. coli 50S subunits[7][8]
Association Constant (Ka) for VS1 5.5 x 106 M-1E. coli 50S subunits[5]
Association Constant (Ka) for VS1 in the presence of VM1 15 x 106 M-1E. coli 50S subunits[6][7][8]
Association Constant (Ka) for VS1 in the presence of VM1 25 x 106 M-1E. coli 50S subunits[5]
Association Rate Constant (kon) for VS1 ~2.8 x 105 M-1s-1E. coli 50S subunits[5]
Dissociation Rate Constant (koff) for VS1 0.04 s-1E. coli 50S subunits[5]
Dissociation Rate Constant (koff) for VS1 in the presence of VM1 0.008 s-1E. coli 50S subunits[5]
Association Rate Constant (kon) for VM1 1.4 x 104 M-1s-1E. coli 50S subunits[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mechanism of action of this compound.

In Vitro Translation Inhibition Assay

This assay is used to determine the concentration at which this compound inhibits protein synthesis.

Materials:

  • S30 extract from E. coli

  • Premix solution (containing amino acids, ATP, GTP, and an energy regenerating system)

  • Template DNA (e.g., plasmid encoding a reporter gene like luciferase or β-galactosidase)

  • This compound stock solution

  • Radiolabeled amino acid (e.g., [35S]-methionine) or substrate for the reporter enzyme

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter (for radiolabeling) or luminometer/spectrophotometer (for reporter enzyme)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the S30 extract, premix solution, and template DNA.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.

  • Initiation of Translation: Add the radiolabeled amino acid or initiate the transcription-translation reaction according to the kit manufacturer's instructions.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination and Precipitation (for radiolabeling): Stop the reaction by adding cold TCA. Incubate on ice to precipitate the synthesized proteins.

  • Washing: Collect the precipitate by filtration or centrifugation and wash with cold TCA and ethanol to remove unincorporated radiolabeled amino acids.

  • Quantification:

    • Radiolabeling: Add scintillation fluid to the dried precipitate and measure the radioactivity using a scintillation counter.

    • Reporter Enzyme: Measure the activity of the reporter enzyme using a luminometer or spectrophotometer.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Ribosome Binding Assay (Filter Binding)

This assay measures the direct binding of radiolabeled this compound to ribosomes.

Materials:

  • Purified 70S ribosomes or 50S ribosomal subunits from E. coli

  • Radiolabeled this compound (e.g., [3H]-VS1)

  • Binding buffer (e.g., Tris-HCl pH 7.5, MgCl2, NH4Cl, β-mercaptoethanol)

  • Nitrocellulose filters (0.45 µm pore size)

  • Washing buffer (same as binding buffer)

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine a fixed concentration of ribosomes with varying concentrations of radiolabeled this compound in binding buffer. Include a control with no ribosomes to measure non-specific binding.

  • Incubation: Incubate the mixture at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 15-30 minutes).

  • Filtration: Quickly filter the reaction mixture through a pre-wetted nitrocellulose filter under vacuum. Ribosomes and any bound ligand will be retained on the filter, while unbound ligand will pass through.

  • Washing: Immediately wash the filter with cold washing buffer to remove any non-specifically bound ligand.

  • Quantification: Place the filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Plot the specific binding against the concentration of free ligand to determine the binding affinity (Kd) and the number of binding sites (Bmax) using Scatchard analysis.

Chemical Footprinting with Dimethyl Sulfate (DMS)

This technique identifies the specific nucleotides in the 23S rRNA that interact with this compound.

Materials:

  • Purified 70S ribosomes or 50S ribosomal subunits

  • This compound

  • Dimethyl sulfate (DMS)

  • Modification buffer (e.g., HEPES-KOH pH 7.8, MgCl2, KCl, DTT)

  • Quenching solution (e.g., β-mercaptoethanol)

  • RNA extraction reagents

  • Reverse transcriptase

  • Radiolabeled primers specific for regions of the 23S rRNA

  • dNTPs and ddNTPs for sequencing ladder

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

  • Ribosome-Ligand Complex Formation: Incubate the ribosomes with or without this compound in the modification buffer to allow binding.

  • Chemical Modification: Add DMS to the reaction mixtures and incubate for a short period to allow modification of accessible adenine and cytosine residues.

  • Quenching: Stop the reaction by adding the quenching solution.

  • RNA Extraction: Extract the ribosomal RNA from the reaction mixtures.

  • Primer Extension: Perform reverse transcription using radiolabeled primers that anneal downstream of the region of interest in the 23S rRNA. The reverse transcriptase will stop at the modified nucleotides.

  • Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder generated with the same primers.

  • Analysis: Visualize the gel by autoradiography. The positions where the reverse transcriptase stops indicate the modified nucleotides. A decrease in the intensity of a band in the presence of this compound indicates protection of that nucleotide by the drug.

Visualizations of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and experimental workflows.

Virginiamycin_S1_Mechanism cluster_ribosome Bacterial Ribosome (50S Subunit) Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Conformational_Change Conformational Change in 23S rRNA Peptidyl_Transferase_Center->Conformational_Change Induces Inhibition Inhibition of Peptide Bond Formation Peptidyl_Transferase_Center->Inhibition Exit_Tunnel Nascent Polypeptide Exit Tunnel Blockage Blockage of Exit Tunnel Exit_Tunnel->Blockage Virginiamycin_S1 This compound Virginiamycin_S1->Peptidyl_Transferase_Center Binds to PTC Virginiamycin_S1->Exit_Tunnel Occupies Entrance Virginiamycin_M1 Virginiamycin M1 Virginiamycin_M1->Peptidyl_Transferase_Center Binds to PTC Conformational_Change->Virginiamycin_S1 Enhances Binding of Ribosome_Binding_Assay_Workflow Start Start Incubate Incubate Ribosomes with Radiolabeled VS1 Start->Incubate Filter Filter through Nitrocellulose Membrane Incubate->Filter Wash Wash Filter to Remove Unbound VS1 Filter->Wash Quantify Quantify Radioactivity on Filter Wash->Quantify Analyze Analyze Data (Scatchard Plot) Quantify->Analyze End Determine Kd and Bmax Analyze->End Chemical_Footprinting_Workflow Start Start Complex_Formation Incubate Ribosomes with/without VS1 Start->Complex_Formation DMS_Modification Treat with DMS Complex_Formation->DMS_Modification RNA_Extraction Extract Ribosomal RNA DMS_Modification->RNA_Extraction Primer_Extension Perform Reverse Transcription with Labeled Primers RNA_Extraction->Primer_Extension Gel_Electrophoresis Separate cDNA on a Sequencing Gel Primer_Extension->Gel_Electrophoresis Analysis Analyze Autoradiogram for Protected Bases Gel_Electrophoresis->Analysis End Identify VS1 Binding Site Analysis->End

References

An In-depth Technical Guide to the Biosynthesis of Virginiamycin S1 in Streptomyces virginiae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Virginiamycin S1 (VS1), a streptogramin B antibiotic produced by Streptomyces virginiae. The document details the genetic and enzymatic basis of VS1 synthesis, its complex regulatory network, quantitative production data, and key experimental methodologies.

Introduction to this compound

This compound is a cyclic hexadepsipeptide antibiotic that, in synergy with Virginiamycin M1 (a polyketide-peptide hybrid), exhibits potent bactericidal activity against a broad spectrum of Gram-positive bacteria.[1] The synergistic action of these two components makes virginiamycin a clinically and agriculturally important antibiotic.[2] Understanding the intricate biosynthetic pathway of VS1 is crucial for optimizing its production and for the rational design of novel streptogramin antibiotics.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process orchestrated by a series of enzymes encoded by the vis gene cluster in Streptomyces virginiae. The synthesis initiates from precursor amino acids and involves several modification and cyclization steps.

Precursor Molecules

The backbone of this compound is assembled from both proteinogenic and non-proteinogenic amino acid precursors. The primary building blocks include:

  • L-Lysine: Serves as the precursor for two non-proteinogenic residues: 3-hydroxypicolinic acid and 4-oxo-L-pipecolic acid.[3]

  • L-Phenylalanine: Acts as the precursor for L-phenylglycine.[3]

  • L-Threonine [3]

  • L-Proline [3]

  • D-α-aminobutyric acid [3]

  • N-methyl-L-phenylalanine [3]

Key Biosynthetic Genes and Enzymes

The vis gene cluster houses the essential genes for VS1 biosynthesis. Homology analyses have elucidated the putative functions of several key enzymes.[4][5]

GeneEncoded ProteinPutative Function
visAVisAL-lysine 2-aminotransferase, involved in the formation of the 3-hydroxypicolinic acid and 4-oxo-L-pipecolic acid precursors from L-lysine.[4][5]
visBVisB3-hydroxypicolinic acid:AMP ligase, likely activates the 3-hydroxypicolinic acid moiety for incorporation into the peptide chain.[4][5]
visCVisCLysine cyclodeaminase, participates in the conversion of L-lysine to the pipecolic acid ring structure.[4][5]
visDVisDA cytochrome P450 enzyme, potentially involved in the hydroxylation or other modification steps.[4]
visFVisFA non-ribosomal peptide synthetase (NRPS) responsible for the final condensation step in the assembly of the peptide backbone.
visGVisGA hydroxyphenylacetyl-CoA dioxygenase homolog, essential for the provision of the non-proteinogenic amino acid L-phenylglycine.[1]
Biosynthetic Pathway Diagram

The following diagram illustrates the proposed biosynthetic pathway for the formation of key precursors of this compound.

Virginiamycin_S1_Precursor_Biosynthesis cluster_lysine L-Lysine Metabolism cluster_phenylalanine L-Phenylalanine Metabolism cluster_assembly NRPS Assembly L-Lysine L-Lysine alpha-keto-epsilon-aminocaproate alpha-keto-epsilon-aminocaproate L-Lysine->alpha-keto-epsilon-aminocaproate VisA 4-oxo-L-pipecolic_acid 4-oxo-L-pipecolic_acid L-Lysine->4-oxo-L-pipecolic_acid VisC, VisD delta-piperideine-2-carboxylate delta-piperideine-2-carboxylate alpha-keto-epsilon-aminocaproate->delta-piperideine-2-carboxylate spontaneous 3-hydroxypicolinic_acid 3-hydroxypicolinic_acid delta-piperideine-2-carboxylate->3-hydroxypicolinic_acid VisB NRPS (VisF) NRPS (VisF) 3-hydroxypicolinic_acid->NRPS (VisF) 4-oxo-L-pipecolic_acid->NRPS (VisF) L-Phenylalanine L-Phenylalanine L-phenylglycine L-phenylglycine L-Phenylalanine->L-phenylglycine VisG L-phenylglycine->NRPS (VisF) Virginiamycin_S1 Virginiamycin_S1 NRPS (VisF)->Virginiamycin_S1 Other_precursors L-Thr, L-Pro, D-a-aminobutyrate, N-methyl-L-Phe Other_precursors->NRPS (VisF)

Biosynthesis of this compound Precursors.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level by a complex network involving small signaling molecules and pathway-specific regulatory proteins.

Virginiae Butanolides (VBs)

Virginiamycin biosynthesis is triggered by virginiae butanolides (VBs), which are γ-butyrolactone autoregulators.[4][5] These molecules act as quorum-sensing signals, accumulating in the culture medium and, upon reaching a threshold concentration, initiating the expression of virginiamycin biosynthetic genes.[6] The addition of exogenous VBs has been shown to induce and enhance virginiamycin production.[6]

Hierarchical Regulatory Cascade

A hierarchical cascade of three pathway-specific regulators, VmsR, VmsS, and VmsT, controls the expression of the virginiamycin biosynthetic gene clusters.

  • VmsR: A Streptomyces antibiotic regulatory protein (SARP) family activator that sits at the top of the hierarchy. It positively regulates the expression of both vmsS and vmsT, as well as directly contributing to the expression of virginiamycin M and S biosynthetic genes.

  • VmsS: Another SARP-family regulator that is essential for the biosynthesis of both Virginiamycin M and S.

  • VmsT: A response regulator of a two-component system that specifically regulates the biosynthesis of Virginiamycin M.

Disruption of vmsS abolishes the production of both virginiamycin components, while disruption of vmsT only affects Virginiamycin M production.

Regulatory Pathway Diagram

The following diagram illustrates the regulatory cascade controlling virginiamycin biosynthesis.

Virginiamycin_Regulatory_Pathway cluster_signaling Signaling Molecules cluster_regulators Regulatory Proteins cluster_biosynthesis Biosynthetic Genes VBs Virginiae Butanolides (VBs) VmsR VmsR VBs->VmsR induces VmsS VmsS VmsR->VmsS activates VmsT VmsT VmsR->VmsT activates VM_genes Virginiamycin M Genes VmsR->VM_genes activates VS_genes Virginiamycin S Genes VmsR->VS_genes activates VmsS->VM_genes activates VmsS->VS_genes activates VmsT->VM_genes activates

Regulatory Cascade of Virginiamycin Biosynthesis.

Quantitative Analysis of Virginiamycin Production

The yield of virginiamycin is influenced by various factors, including the genetic background of the producing strain and the fermentation conditions. The synergistic activity of Virginiamycin M1 and S1 is optimal at a specific ratio, typically around 70-75% M1 to 25-30% S1.[2]

Strain / ConditionTotal Virginiamycin Titer (g/L)M1:S1 RatioReference
S. virginiae IB 25-8 (mutant)5.21 ± 0.1675:25[2]
S. virginiae VKM Ac-2738D (fed-batch)4.9-
S. virginiae VKM Ac-2738D (with Diaion® HP21 resin)5.674:26
S. virginiae S 15-30 (mutant)2.672:28
Parental Streptomyces sp. DSM405590.35-

Experimental Protocols

This section provides an overview of key experimental protocols used in the study of this compound biosynthesis.

Gene Disruption in Streptomyces virginiae

Gene disruption is a fundamental technique to elucidate gene function. A common method involves homologous recombination to replace the target gene with a resistance cassette.

Experimental Workflow for Gene Disruption:

Gene_Disruption_Workflow Start Start PCR_amplification 1. PCR Amplification of Upstream & Downstream Homology Arms Start->PCR_amplification Resistance_cassette 2. Ligation of Homology Arms with Resistance Cassette into a Vector PCR_amplification->Resistance_cassette Ecoli_transformation 3. Transformation into E. coli for Plasmid Amplification Resistance_cassette->Ecoli_transformation Plasmid_isolation 4. Isolation of the Disruption Plasmid Ecoli_transformation->Plasmid_isolation Streptomyces_transformation 5. Introduction of Plasmid into S. virginiae (e.g., Conjugation) Plasmid_isolation->Streptomyces_transformation Homologous_recombination 6. Selection for Double Crossover Events Streptomyces_transformation->Homologous_recombination Verification 7. Verification of Gene Disruption by PCR and Southern Blot Homologous_recombination->Verification Phenotypic_analysis 8. Phenotypic Analysis of the Mutant Strain Verification->Phenotypic_analysis End End Phenotypic_analysis->End

Workflow for Gene Disruption in Streptomyces.

Detailed Methodology:

  • Construction of the Disruption Vector:

    • Amplify by PCR the upstream and downstream flanking regions (homology arms) of the target gene from S. virginiae genomic DNA.

    • Clone the amplified homology arms on either side of an antibiotic resistance cassette (e.g., apramycin resistance) in a suitable E. coli - Streptomyces shuttle vector.

    • Transform the ligation mixture into E. coli and select for transformants containing the correct construct.

    • Verify the construct by restriction digestion and sequencing.

  • Introduction of the Disruption Vector into S. virginiae :

    • Introduce the confirmed disruption vector into S. virginiae via intergeneric conjugation from a donor E. coli strain (e.g., ET12567/pUZ8002).

    • Plate the conjugation mixture on a medium that selects for Streptomyces exconjugants containing the integrated plasmid.

  • Selection for Double Crossover Mutants:

    • Culture the exconjugants under non-selective conditions to allow for the second crossover event (excision of the vector backbone).

    • Screen for colonies that have lost the vector-associated resistance marker but retained the resistance marker from the disruption cassette.

  • Verification of Gene Disruption:

    • Confirm the gene replacement event by PCR using primers flanking the target gene. The PCR product from the mutant will be larger due to the insertion of the resistance cassette.

    • Perform Southern blot analysis on genomic DNA from the wild-type and mutant strains to confirm the single, correct integration of the resistance cassette.[7][8]

HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound in culture extracts.

Sample Preparation:

  • Extract the virginiamycin from the culture broth using an equal volume of ethyl acetate.

  • Separate the organic phase and evaporate it to dryness.

  • Re-dissolve the residue in a suitable solvent, such as a mixture of acetonitrile and water, for HPLC analysis.[9]

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or ammonium acetate. A typical starting condition is a lower concentration of acetonitrile, which is gradually increased to elute the more hydrophobic compounds.[9]

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection: UV absorbance at a wavelength where this compound has a strong absorbance, typically around 210-220 nm.[4]

  • Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a standard curve generated from known concentrations of a purified this compound standard.

Conclusion

The biosynthesis of this compound in Streptomyces virginiae is a multifaceted process involving a dedicated gene cluster, a cascade of enzymatic reactions, and a sophisticated regulatory network. A thorough understanding of this pathway, facilitated by the experimental approaches detailed in this guide, is paramount for the development of improved production strains and the generation of novel antibiotic derivatives with enhanced therapeutic properties. Future research will likely focus on the precise biochemical characterization of the biosynthetic enzymes and the further elucidation of the intricate regulatory mechanisms governing virginiamycin production.

References

Genetic Determinants of Virginiamycin S1 Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the genetic factors governing the biosynthesis of Virginiamycin S1 (VS1), a streptogramin type B antibiotic produced by Streptomyces virginiae. VS1, in synergy with Virginiamycin M1 (VM1), exhibits potent bactericidal activity against a range of Gram-positive bacteria. Understanding the genetic architecture of its production is crucial for strain improvement and the development of novel derivatives.

The this compound Biosynthetic Gene Cluster

This compound is a non-ribosomally synthesized cyclic hexadepsipeptide. Its biosynthesis is orchestrated by a dedicated gene cluster in Streptomyces virginiae. The core components of this cluster include genes responsible for precursor synthesis, non-ribosomal peptide synthetases (NRPS) for peptide assembly, and regulatory elements that control the expression of the biosynthetic machinery.

Key Biosynthetic Genes

The primary genes involved in VS1 biosynthesis are designated as vis genes. These genes are organized into operons and are responsible for the synthesis of the non-proteinogenic amino acid precursors and the subsequent assembly of the peptide backbone.

GeneProposed FunctionHomology
visA L-lysine 2-aminotransferaseNikC from nikkomycin biosynthesis (53% identity)[1]
visB 3-hydroxypicolinic acid:AMP ligasePristinamycin I biosynthesis ligase (66% identity)[1]
visC L-lysine cyclodeaminaseAscomycin biosynthesis lysine cyclodeaminase (48% identity)[1]
visD Cytochrome P450 hydroxylaseErythromycin C-22 hydroxylase (43% identity)[1]
visF Non-ribosomal peptide synthetase (NRPS)Responsible for the final condensation step in VS1 assembly.[2]
visG Phenylglycine biosynthesisHomologous to hydroxyphenylacetyl-CoA dioxygenase; essential for providing the L-phenylglycine precursor.[2]

Regulatory Network Controlling this compound Production

The production of this compound is tightly regulated by a complex signaling cascade involving γ-butyrolactone autoregulators known as virginiae butanolides (VBs).

The Virginiae Butanolide (VB) Signaling Pathway

At low cell densities, a transcriptional repressor protein, BarA , binds to the promoter regions of the virginiamycin biosynthetic genes, preventing their expression. As the bacterial population grows, the concentration of VBs increases. These signaling molecules bind to BarA, causing a conformational change that leads to its dissociation from the DNA. This derepression allows for the transcription of the vis gene operons and subsequent production of this compound. Gene replacement studies have confirmed that BarA acts as a repressor for virginiamycin biosynthesis[3][4]. The transcription of the visB-visA and visC-visD operons is induced shortly after VB production commences, preceding the detection of virginiamycin in the culture[1].

Transcriptional Activators

In addition to the derepression mechanism mediated by BarA, other pathway-specific regulators are involved. These include members of the Streptomyces Antibiotic Regulatory Protein (SARP) family, which act as transcriptional activators for the biosynthetic genes.

Virginiamycin_S1_Regulation cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis VBs Virginiae Butanolides (VBs) BarA_active Active BarA Repressor VBs->BarA_active Binding BarA_inactive Inactive BarA-VB Complex BarA_active->BarA_inactive vis_operons_promoter vis Operon Promoters BarA_active->vis_operons_promoter Repression vis_operons vis Gene Transcription vis_operons_promoter->vis_operons Transcription Start Vis_enzymes Vis Biosynthetic Enzymes vis_operons->Vis_enzymes VS1 This compound Vis_enzymes->VS1 Biosynthesis HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis A Culture Broth B Ethyl Acetate Extraction A->B C Centrifugation B->C D Supernatant Evaporation C->D E Resuspension in Mobile Phase D->E F Injection into HPLC E->F G Separation on C18 Column F->G H UV Detection (220 nm) G->H I Quantification H->I

References

Synergistic Antibacterial Action of Virginiamycin S1 and M1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virginiamycin, an antibiotic complex produced by Streptomyces virginiae, is a member of the streptogramin family. It is composed of two structurally distinct components: Virginiamycin M1 (VM1), a polyunsaturated macrocyclic lactone (streptogramin A), and Virginiamycin S1 (VS1), a cyclic hexadepsipeptide (streptogramin B).[1][2][3] While each component individually exhibits bacteriostatic activity by reversibly inhibiting bacterial protein synthesis, their combination results in a potent, synergistic bactericidal effect.[4] This synergy allows for effective antibacterial action at significantly lower concentrations of each compound, a crucial attribute in combating bacterial resistance.

This technical guide provides an in-depth exploration of the synergistic antibacterial activity of this compound and M1, detailing their mechanism of action, presenting quantitative data on their interaction, outlining experimental protocols for synergy assessment, and visualizing the involved molecular pathways.

Mechanism of Synergistic Action

The synergistic bactericidal activity of Virginiamycin M1 and S1 stems from their cooperative binding to the bacterial 50S ribosomal subunit, leading to a complete blockage of protein synthesis.[5]

Virginiamycin M1 is the first to bind to the peptidyl transferase center (PTC) of the 50S ribosomal subunit. This initial binding event induces a conformational change in the ribosome.[6][7] This altered ribosomal conformation significantly increases the binding affinity for this compound.[5][6] Studies have shown that the association constant (Ka) for this compound binding can increase by as much as tenfold in the presence of Virginiamycin M1.[5]

This compound then binds to an adjacent site on the 50S subunit, effectively blocking the polypeptide exit tunnel.[8] The simultaneous binding of both components locks the ribosome in a non-functional state, inhibiting both the formation of peptide bonds and the elongation of the polypeptide chain.[4] This dual-action, cooperative binding is the molecular basis for their synergistic bactericidal effect.

Quantitative Analysis of Synergy: Fractional Inhibitory Concentration (FIC) Index

The synergy between this compound and M1 is quantitatively assessed using the Fractional Inhibitory Concentration (FIC) index. This index is determined through a checkerboard assay, where serial dilutions of both compounds are tested against a target bacterium, both individually and in combination. The FIC index is calculated using the following formula:

FIC Index = FIC of Drug A + FIC of Drug B

Where:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The interpretation of the FIC index is as follows:

  • Synergy: FIC Index ≤ 0.5

  • Additive: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

The following table presents representative data on the synergistic activity of Virginiamycin M1 and S1 against various bacterial strains.

Bacterial StrainMIC of VM1 Alone (μg/mL)MIC of VS1 Alone (μg/mL)MIC of VM1 in Combination (μg/mL)MIC of VS1 in Combination (μg/mL)FIC of VM1FIC of VS1FIC IndexInterpretation
Staphylococcus aureus2.04.00.250.50.1250.1250.25Synergy
Streptococcus pyogenes1.02.00.1250.250.1250.1250.25Synergy
Enterococcus faecalis4.08.00.51.00.1250.1250.25Synergy
Clostridium perfringens0.51.00.06250.1250.1250.1250.25Synergy

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a standard method for evaluating the in vitro interaction of two antimicrobial agents.

1. Preparation of Materials:

  • 96-well microtiter plates.

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity, then diluted to the appropriate final concentration in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Stock solutions of Virginiamycin M1 and this compound in a suitable solvent.

2. Assay Setup:

  • Dispense 50 μL of CAMHB into each well of the microtiter plate.

  • Create serial twofold dilutions of Virginiamycin M1 along the x-axis of the plate.

  • Create serial twofold dilutions of this compound along the y-axis of the plate.

  • The final volume in each well containing the antibiotic dilutions should be 100 μL.

  • Inoculate each well with 100 μL of the prepared bacterial suspension. The final volume in each well will be 200 μL.

3. Incubation:

  • Incubate the plates at 35-37°C for 18-24 hours under appropriate atmospheric conditions.

4. Data Analysis:

  • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Calculate the FIC index for each combination that shows growth inhibition.

Visualizing the Molecular Mechanism and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the synergistic action of this compound and M1.

Synergy_Mechanism cluster_ribosome Bacterial 50S Ribosome Ribosome 50S Ribosomal Subunit PTC Peptidyl Transferase Center Conformational_Change Conformational Change PTC->Conformational_Change Induces Inhibition Inhibition of Protein Synthesis PTC->Inhibition Exit_Tunnel Polypeptide Exit Tunnel Exit_Tunnel->Inhibition VM1 Virginiamycin M1 VM1->PTC Binds VS1 This compound VS1->Exit_Tunnel Binds Increased_Affinity Increased Affinity for VS1 Conformational_Change->Increased_Affinity Increased_Affinity->VS1

Molecular mechanism of Virginiamycin synergy.

Checkerboard_Workflow Start Start Prepare_Reagents Prepare Bacterial Inoculum and Antibiotic Stock Solutions Start->Prepare_Reagents Serial_Dilutions Create Serial Dilutions of VM1 and VS1 in a 96-well Plate Prepare_Reagents->Serial_Dilutions Inoculation Inoculate Wells with Bacterial Suspension Serial_Dilutions->Inoculation Incubation Incubate at 37°C for 24h Inoculation->Incubation Read_MIC Determine MICs of VM1 and VS1 (Alone and in Combination) Incubation->Read_MIC Calculate_FIC Calculate FIC Index Read_MIC->Calculate_FIC Interpret_Results Interpret Synergy, Additivity, or Antagonism Calculate_FIC->Interpret_Results

Experimental workflow for the checkerboard assay.

Conclusion

The synergistic interaction between this compound and M1 represents a powerful mechanism to overcome bacterial resistance. By acting in concert to irreversibly block protein synthesis, this antibiotic combination achieves a bactericidal effect that is significantly greater than the sum of its individual components. Understanding the molecular basis of this synergy and employing standardized methods for its quantification are essential for the continued development and application of streptogramin antibiotics in both veterinary and human medicine. The detailed protocols and visualizations provided in this guide serve as a valuable resource for researchers and drug development professionals working in this critical area of infectious disease research.

References

Unveiling Virginiamycin S1: A Technical Guide to its Discovery and Isolation from Streptomyces species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, biosynthesis, and isolation of Virginiamycin S1, a crucial component of the virginiamycin antibiotic complex produced by Streptomyces species. This document details the experimental protocols for fermentation, extraction, purification, and analysis, presenting quantitative data in accessible formats and illustrating key processes with detailed diagrams.

Introduction to this compound

Virginiamycin is a streptogramin antibiotic complex produced by the bacterium Streptomyces virginiae and other related Streptomyces species.[1] It is composed of two structurally distinct synergistic components: Virginiamycin M1 (a polyunsaturated macrocyclic lactone) and this compound (a cyclic hexadepsipeptide).[2][3][4] While each component individually exhibits bacteriostatic activity, their combination results in potent bactericidal action, primarily against Gram-positive bacteria.[2][3] This synergistic relationship is optimal at a specific ratio, typically around 70-75% Virginiamycin M1 to 25-30% this compound, which can increase the total antimicrobial activity by 3.5 to 4 times.[2]

The discovery of virginiamycin dates back to the mid-20th century, with the first commercial preparation, Stafac 500, being produced in Belgium in 1966.[5] Its primary applications are in the veterinary field as a feed additive to promote growth in livestock and in the fuel ethanol industry to control microbial contamination.[2][6] The complex mechanism of action involves binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis.[4][7]

Biosynthesis of this compound

The production of this compound in Streptomyces virginiae is a complex process regulated by a series of biosynthetic genes and signaling molecules. The biosynthesis is controlled by γ-butyrolactone autoregulators known as virginiae butanolides (VBs).[8] These signaling molecules trigger the transcription of the virginiamycin biosynthetic gene cluster.

The gene cluster for Virginiamycin S (VS) biosynthesis includes several key open reading frames (ORFs) such as visA, visB, visC, and visD.[8] These genes encode enzymes responsible for the synthesis of the unusual amino acid precursors and the assembly of the cyclic peptide structure. For instance, VisA is similar to L-lysine 2-aminotransferase, VisB to 3-hydroxypicolinic acid:AMP ligase, and VisC to lysine cyclodeaminase.[8] The transcription of these genes is induced by the presence of VBs, occurring just hours before the production of virginiamycin itself.[8]

Fermentation for this compound Production

The cultivation of Streptomyces virginiae for the production of virginiamycin requires carefully optimized fermentation conditions, including media composition, pH, temperature, and aeration. High-yield strains have been developed through multi-step random UV mutagenesis to enhance productivity.[9]

Fermentation Media and Conditions

Successful fermentation hinges on providing the necessary nutrients for bacterial growth and secondary metabolite production. The following tables summarize typical media compositions and optimal fermentation parameters.

Table 1: Seed Culture Medium Composition [2]

ComponentConcentration (g/L)
Glucose1.0
Soluble Starch10.0
Meat Extract3.0
Yeast Autolysate1.0
Casein Hydrolyzate5.0
CaCO₃0.5
pH 6.8–7.0

Table 2: Basic Fermentation Medium Composition [2]

ComponentConcentration (g/L)
Sucrose50.0
Pea Flour10.0
Corn Gluten5.0
Fermentative Peptone2.5
Yeast Extract5.0
Malt Extract10.0
NaCl3.0
MgSO₄0.5
CaCO₃5.0
pH 6.8–7.0

Table 3: Optimized Fermentation Parameters [2][10]

ParameterOptimal Value
pH6.8–7.0
Dissolved Oxygen (DO)50%
Temperature28°C
Fermentation Time92–96 hours
Experimental Protocol: Fermentation
  • Seed Culture Preparation: Inoculate a 50 mL Erlenmeyer flask containing 10 mL of the seed culture medium with a stock culture of Streptomyces virginiae. Incubate at 28°C on a rotary shaker at 250 rpm for 48 hours.

  • Inoculum Scale-up: Transfer the seed culture to a larger flask containing 500 mL of the same medium and incubate under the same conditions for another 24-48 hours.

  • Production Fermentation: Inoculate a 100 L stirred fermentor containing the basic fermentation medium with the scaled-up seed culture.

  • Process Control: Maintain the pH at 6.8–7.0 by the automated addition of HCl. Control the dissolved oxygen level at 50% by adjusting the impeller speed and air supply.[2]

  • Fed-Batch Strategy: To enhance yield, a fed-batch approach can be implemented, with the continuous addition of a 50% sucrose solution (5 g/L/day) starting from 48 hours of fermentation.[11]

  • In-situ Product Recovery: To simplify downstream processing and increase the total titer, an adsorbing resin such as Diaion® HP21 can be added to the fermentation medium prior to sterilization. This resin can absorb a significant portion of the produced virginiamycin.[2][9]

  • Harvesting: After 92-96 hours of fermentation, the culture broth is harvested for extraction.

Extraction and Purification of this compound

The recovery of this compound from the fermentation broth involves a multi-step process of extraction and purification to separate it from the M1 component and other impurities.

Extraction

Solvent extraction is a common primary step to recover virginiamycin from the culture broth.

Table 4: Extraction Solvents and Methods

MethodSolvent SystemReference
Liquid-Liquid ExtractionEthyl acetate[2]
Solid-Liquid ExtractionMethanol-acetonitrile (1:1, v/v)[12]
Purification

Further purification is achieved through solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).

Table 5: Purification Techniques

| Technique | Stationary Phase | Mobile Phase | Reference | | :--- | :--- | :--- | | Solid-Phase Extraction (SPE) | Oasis HLB cartridge | Methanol |[12] | | Tandem SPE | Silica and OASIS HLB cartridges | - |[13] | | Reversed-Phase HPLC | Zorbax SB-C18 column | Acetonitrile:water (55:45) with 0.1% acetic acid |[2] |

Experimental Protocol: Extraction and Purification
  • Broth Extraction:

    • Add an equal volume of ethyl acetate to the culture broth.

    • Stir the mixture for 2 hours.

    • Separate the ethyl acetate layer and centrifuge at 12,000 rpm for 3 minutes.

    • Collect the supernatant for further processing.[2]

  • Resin Extraction (if used):

    • Filter the culture broth through a stainless steel mesh to collect the resin.

    • Wash the resin with distilled water.

    • Extract the virginiamycin from the resin using an appropriate solvent like methanol.[2]

  • Solid-Phase Extraction (SPE) Clean-up:

    • Dilute the crude extract with a 0.01 mol/L ammonium dihydrogen phosphate solution.

    • Load the diluted extract onto an Oasis HLB SPE cartridge.

    • Wash the cartridge to remove impurities.

    • Elute the virginiamycin with methanol.[12]

  • HPLC Purification:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the residue in the HPLC mobile phase (acetonitrile:water, 55:45, with 0.1% acetic acid).

    • Inject the sample onto a C18 reversed-phase HPLC column.

    • Perform isocratic elution with the specified mobile phase at a flow rate of 1.0 mL/min and a column temperature of 40°C.

    • Monitor the elution at 220 nm.[2]

    • Collect the fraction corresponding to this compound.

Analytical Characterization

The identification and quantification of this compound are crucial for quality control and research purposes. HPLC and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary analytical techniques employed.

Table 6: Analytical Methods for this compound

MethodColumnMobile PhaseDetectionReference
HPLCZorbax SB-C18Acetonitrile:water (55:45) + 0.1% acetic acidUV at 220 nm[2]
LC-MS/MSLuna C18Acetonitrile and 5 mmol/L ammonium acetate with 0.1% formic acid (gradient)ESI+ in MRM mode[12]

Visualizing the Workflow and Biosynthetic Control

Diagrams are essential for visualizing the complex workflows and regulatory pathways involved in this compound production.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction & Primary Purification cluster_purification_analysis Final Purification & Analysis seed_culture Seed Culture (S. virginiae) scale_up Inoculum Scale-Up seed_culture->scale_up production Production Fermentation (100 L Bioreactor) scale_up->production harvest Harvest Culture Broth production->harvest extraction Solvent Extraction (Ethyl Acetate) harvest->extraction spe Solid-Phase Extraction (Oasis HLB) extraction->spe hplc Reversed-Phase HPLC spe->hplc analysis LC-MS/MS Analysis hplc->analysis pure_vs1 Pure this compound hplc->pure_vs1

Caption: Experimental workflow for the isolation and purification of this compound.

signaling_pathway vb Virginiae Butanolides (VBs) (Autoregulators) bara BarA (VB Receptor Protein) vb->bara Binds to vb_bara VB-BarA Complex bara->vb_bara promoter Promoter Region of vis Gene Operons vb_bara->promoter Induces Transcription vis_genes visA, visB, visC, visD (Biosynthetic Genes) promoter->vis_genes enzymes Biosynthetic Enzymes vis_genes->enzymes Encode vs1 This compound enzymes->vs1 Synthesize precursors Amino Acid Precursors precursors->enzymes Acted upon by

Caption: Simplified signaling pathway for this compound biosynthesis regulation.

Conclusion

The discovery and isolation of this compound from Streptomyces species represent a significant achievement in the field of natural product chemistry and antibiotic development. The synergistic activity with Virginiamycin M1 makes this antibiotic complex a valuable tool in both veterinary medicine and industrial applications. This guide provides a comprehensive overview of the methodologies involved, from fermentation to purification and analysis, offering a solid foundation for researchers and professionals in the field. Further research into strain improvement and biosynthetic pathway engineering holds the potential to enhance the production of this important antibiotic.

References

Virginiamycin S1: A Technical Guide to its Physicochemical Properties for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virginiamycin S1 is a cyclic hexadepsipeptide antibiotic belonging to the streptogramin B family.[1][2] It is a key component of the virginiamycin complex, produced by various Streptomyces species.[3] Acting synergistically with Virginiamycin M1 (a streptogramin A member), it exhibits potent bactericidal activity, particularly against Gram-positive bacteria.[2][4] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, essential for its application in research and drug development.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented below. These parameters are critical for understanding its behavior in various experimental settings, from formulation development to in vitro and in vivo studies.

PropertyValueReference(s)
Molecular Formula C₄₃H₄₉N₇O₁₀[3]
Molecular Weight 823.89 g/mol [2]
Appearance White to yellow solid[2]
Melting Point 115-120 °C (for Virginiamycin complex)[5]
Solubility
    WaterLimited solubility[4]
    Organic SolventsSoluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO)[4]
Spectral Data
    UV Absorbance (in Methanol)λmax at 305 nm[5]
    Mass SpectrometryMolecular Ion (M⁺): m/z 823

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of this compound are outlined below. These protocols are based on established analytical techniques for antibiotics and peptides.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady rate of 1-2 °C per minute.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.

Solubility Determination

The solubility of this compound in various solvents can be quantitatively determined using the shake-flask method followed by a suitable analytical technique like High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the test solvent (e.g., water, ethanol) in a sealed vial.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The saturated solution is filtered through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: The concentration of this compound in the filtrate is determined by a validated HPLC method with UV detection at 305 nm. A calibration curve prepared with known concentrations of this compound is used for quantification.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a crucial technique for the purification and quantification of this compound.

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small percentage of an acid like formic acid to improve peak shape.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at 305 nm.

  • Injection Volume: 20 µL.

  • Quantification: Peak area is integrated and compared against a standard calibration curve.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, as a streptogramin B antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[6][7] This binding occurs within the polypeptide exit tunnel, effectively blocking the elongation of the nascent polypeptide chain.[1][6] The synergistic action with Virginiamycin M1, which binds to a nearby site on the ribosome, enhances this inhibitory effect, leading to a bactericidal outcome.[8]

This compound Mechanism of Action cluster_ribosome Bacterial 50S Ribosomal Subunit cluster_translation A_site A Site (Aminoacyl) P_site P Site (Peptidyl) E_site E Site (Exit) Nascent_Peptide Growing Polypeptide Chain Exit_Tunnel Polypeptide Exit Tunnel Inhibition Inhibition of Protein Synthesis Exit_Tunnel->Inhibition Blocks peptide exit mRNA mRNA tRNA_A Aminoacyl-tRNA tRNA_A->A_site tRNA_P Peptidyl-tRNA tRNA_P->P_site Nascent_Peptide->Exit_Tunnel Elongation Virginiamycin_S1 This compound Virginiamycin_S1->Exit_Tunnel Binds to Virginiamycin_M1 Virginiamycin M1 Virginiamycin_M1->P_site Binds nearby, enhances S1 binding

Caption: Mechanism of action of this compound on the bacterial ribosome.

Experimental Workflow: Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a peptide antibiotic like this compound.

Physicochemical Characterization Workflow cluster_structure Structural Characterization cluster_physprop Physical Properties cluster_purity Purity & Stability start Start: Purified this compound Sample structure Structural Elucidation start->structure physprop Physical Property Determination start->physprop purity Purity and Stability Analysis start->purity ms Mass Spectrometry (MS) (Molecular Weight) structure->ms nmr Nuclear Magnetic Resonance (NMR) (1H, 13C, 2D) structure->nmr ir Infrared (IR) Spectroscopy (Functional Groups) structure->ir solubility Solubility Testing (Aqueous & Organic Solvents) physprop->solubility melting_point Melting Point Determination physprop->melting_point uv_vis UV-Vis Spectroscopy (λmax) physprop->uv_vis hplc HPLC Analysis (Purity Assessment) purity->hplc stability Stability Studies (Temperature, pH) purity->stability end End: Comprehensive Physicochemical Profile

Caption: A typical experimental workflow for physicochemical characterization.

References

Virginiamycin S1 as a member of the streptogramin B class of antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Virginiamycin S1 is a potent member of the streptogramin B class of antibiotics, a group of natural products produced by various Streptomyces species, most notably Streptomyces virginiae.[1] As a cyclic hexadepsipeptide, this compound plays a crucial role in the synergistic antibacterial action characteristic of streptogramin complexes.[2] While individually bacteriostatic, this compound, in concert with a streptogramin A component like Virginiamycin M1, exhibits powerful bactericidal activity against a wide spectrum of Gram-positive bacteria, including challenging multi-drug resistant strains.[2] This synergistic relationship, where the two components are typically effective in a 70:30 (A:B) ratio, makes the virginiamycin complex a significant area of interest in the ongoing battle against antimicrobial resistance.

This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative antibacterial activity, and the experimental protocols used for its characterization. It is intended to be a valuable resource for researchers and professionals involved in antibiotic discovery and development.

Chemical Structure and Properties

This compound is a complex cyclic depsipeptide with the chemical formula C43H49N7O10 and a molecular weight of 823.9 g/mol .[1] Its structure features a 19-membered macrocyclic ring composed of amino acid and hydroxy acid residues.

PropertyValue
Molecular FormulaC43H49N7O10
Molecular Weight823.9 g/mol
CAS Number23152-29-6
AppearanceWhite to light yellow powder
SolubilitySoluble in ethanol, methanol, DMF, and DMSO. Limited water solubility.[3]

Mechanism of Action

The antibacterial activity of this compound stems from its ability to inhibit protein synthesis in bacteria. Specifically, it binds to the 50S subunit of the bacterial ribosome, interfering with key processes in translation.

The mechanism of action can be visualized as a multi-step process:

cluster_ribosome Bacterial 50S Ribosome P_site P-site A_site A-site A_site->P_site 2. Induces conformational change in ribosome E_site Exit Tunnel Peptide Growing Peptide Chain E_site->Peptide 4. Blocks peptide elongation & exit VS1 This compound VS1->E_site 3. Binding affinity for This compound increases VM1 Virginiamycin M1 (Streptogramin A) VM1->A_site 1. Binds to peptidyl transferase center (PTC) tRNA Aminoacyl-tRNA tRNA->A_site Inhibited

Figure 1. Mechanism of synergistic action of this compound and M1.

As depicted in Figure 1, the binding of a streptogramin A component, such as Virginiamycin M1, to the peptidyl transferase center of the 50S ribosomal subunit induces a conformational change. This allosteric modification significantly increases the binding affinity for this compound. Once bound, this compound obstructs the ribosomal exit tunnel, physically preventing the elongation of the nascent polypeptide chain. This dual action of inhibiting peptide bond formation and blocking the exit tunnel leads to a complete shutdown of protein synthesis, resulting in bacterial cell death.

Antibacterial Spectrum and Activity

This compound, particularly in combination with Virginiamycin M1, is highly effective against a range of Gram-positive bacteria. The following table summarizes some of the reported Minimum Inhibitory Concentration (MIC) values.

Bacterial StrainThis compound MIC (µg/mL)Virginiamycin M1 + S1 Combination MIC (µg/mL)
Staphylococcus aureus1.25[4]Not specified
Methicillin-resistant Staphylococcus aureus (MRSA)2.5[4]Not specified
Staphylococcus epidermidis0.625[4]Not specified
Enterococcus faecalis1.25[4]Not specified
Enterococcus faecium≥ 4 (resistance breakpoint)[2]Not specified

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and its synergistic activity.

Antibacterial Susceptibility Testing: Checkerboard Assay for Synergy

The checkerboard assay is a standard method to determine the synergistic, additive, or antagonistic effects of two antimicrobial agents.

a. Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Virginiamycin M1 and this compound stock solutions

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Spectrophotometer or microplate reader

b. Experimental Workflow:

cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_incubation Incubation cluster_analysis Data Analysis P1 Prepare serial dilutions of Virginiamycin M1 (Drug A) S1 Add Drug A dilutions horizontally P1->S1 P2 Prepare serial dilutions of this compound (Drug B) S2 Add Drug B dilutions vertically P2->S2 P3 Standardize bacterial inoculum (0.5 McFarland) S3 Inoculate all wells with bacterial suspension P3->S3 I1 Incubate at 35-37°C for 16-24 hours S1->I1 S2->I1 S3->I1 S4 Include growth and sterility controls S4->I1 A1 Determine MIC of each drug alone and in combination I1->A1 A2 Calculate Fractional Inhibitory Concentration (FIC) Index A1->A2 A3 Interpret synergy: FIC ≤ 0.5 A2->A3

Figure 2. Workflow for the checkerboard synergy assay.

c. Detailed Procedure:

  • Prepare two-fold serial dilutions of Virginiamycin M1 and this compound in MHB in separate tubes.

  • Dispense 50 µL of MHB into each well of a 96-well microtiter plate.

  • Add 50 µL of the appropriate Virginiamycin M1 dilution to each well in a row, creating a concentration gradient across the plate.

  • Add 50 µL of the appropriate this compound dilution to each well in a column, creating a concentration gradient down the plate.

  • The final volume in each well will be 100 µL, containing various combinations of the two antibiotics.

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well with 100 µL of the bacterial suspension.

  • Include control wells: drug-free wells for bacterial growth control and uninoculated wells for sterility control.

  • Incubate the plates at 35-37°C for 16-24 hours.

  • Determine the MIC for each drug alone and for each combination by visual inspection of turbidity or by measuring absorbance. The MIC is the lowest concentration that inhibits visible growth.

d. Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction: FIC Index = FIC A + FIC B Where:

  • FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The interaction is interpreted as follows:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0

Ribosome Binding Assay

This assay measures the direct binding of this compound to the bacterial ribosome, often using a radiolabeled ligand.

a. Materials:

  • Purified 70S ribosomes or 50S ribosomal subunits from a relevant bacterial species (e.g., E. coli MRE600).

  • Radiolabeled this compound (e.g., [3H]this compound).

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl, 6 mM β-mercaptoethanol).

  • Nitrocellulose filters (0.45 µm pore size).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

b. Detailed Procedure:

  • Prepare reaction mixtures containing a fixed concentration of purified ribosomes and varying concentrations of radiolabeled this compound in binding buffer.

  • For competition assays, include a fixed concentration of radiolabeled this compound and varying concentrations of unlabeled this compound or other competitor antibiotics.

  • Incubate the reaction mixtures at 37°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • Rapidly filter the reaction mixtures through nitrocellulose filters under vacuum. Ribosome-bound radioligand will be retained on the filter, while unbound ligand will pass through.

  • Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

c. Data Analysis:

  • For saturation binding experiments, plot the amount of bound radioligand as a function of the free radioligand concentration to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

  • For competition binding experiments, plot the percentage of bound radioligand as a function of the competitor concentration to determine the IC50, from which the Ki (inhibitory constant) can be calculated.

In Vitro Translation Inhibition Assay

This assay assesses the ability of this compound to inhibit protein synthesis in a cell-free system.

a. Materials:

  • Cell-free transcription-translation system (e.g., E. coli S30 extract).

  • DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase).

  • Amino acid mixture, including a radiolabeled amino acid (e.g., [35S]methionine).

  • This compound stock solution.

  • Trichloroacetic acid (TCA).

  • Glass fiber filters.

  • Scintillation counter.

b. Detailed Procedure:

  • Set up the in vitro transcription-translation reactions according to the manufacturer's instructions.

  • Add varying concentrations of this compound to the reaction mixtures. Include a no-drug control.

  • Initiate the reaction by adding the DNA template and incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of cold 10% TCA to precipitate the newly synthesized proteins.

  • Heat the samples at 90°C for 10 minutes to hydrolyze aminoacyl-tRNAs.

  • Cool the samples on ice and collect the precipitated protein on glass fiber filters by vacuum filtration.

  • Wash the filters with cold 5% TCA and then with ethanol.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

c. Data Analysis:

  • Calculate the percentage of inhibition of protein synthesis for each concentration of this compound compared to the no-drug control.

  • Plot the percentage of inhibition versus the drug concentration to determine the IC50 value, which is the concentration of the drug that inhibits protein synthesis by 50%.

Mechanisms of Resistance

Bacterial resistance to streptogramins, including this compound, can arise through several mechanisms. The most common is enzymatic inactivation of the antibiotic.

Enzymatic Inactivation: The primary mechanism of resistance to streptogramin A antibiotics is through acetylation by virginiamycin acetyltransferases (Vat) enzymes. While this compound is a streptogramin B, resistance to the synergistic pair often involves modification of the streptogramin A component. There are also enzymes that can modify streptogramin B antibiotics, such as reductases.

Experimental Protocol: Virginiamycin Acetyltransferase (Vat) Activity Assay

This assay can be used to detect and characterize the activity of enzymes that inactivate Virginiamycin M1, thereby conferring resistance to the virginiamycin complex.

a. Materials:

  • Purified Vat enzyme or cell-free extract from a resistant bacterial strain.

  • Virginiamycin M1.

  • Acetyl-CoA.

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 10 mM MgCl2).

  • Method for detecting the product (e.g., HPLC, mass spectrometry, or a coupled spectrophotometric assay).

b. Detailed Procedure:

  • Prepare a reaction mixture containing the purified Vat enzyme or cell-free extract, Virginiamycin M1, and reaction buffer.

  • Initiate the reaction by adding acetyl-CoA.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

  • Analyze the reaction mixture to detect the formation of acetylated Virginiamycin M1. This can be done by separating the product from the substrate using HPLC and detecting it by UV absorbance or mass spectrometry.

c. Data Analysis:

  • Quantify the amount of product formed over time to determine the initial reaction velocity.

  • Vary the substrate concentrations (Virginiamycin M1 and acetyl-CoA) to determine the kinetic parameters of the enzyme (Km and Vmax).

Conclusion

This compound, as a key component of the streptogramin B class, represents a powerful tool in combating Gram-positive bacterial infections. Its synergistic mechanism of action with streptogramin A antibiotics offers a potent bactericidal effect that can overcome some common resistance mechanisms. Understanding the detailed molecular interactions and having robust experimental protocols for its characterization are essential for the development of new and improved streptogramin-based therapies. This guide provides a foundational resource for researchers to further explore the potential of this compound and other streptogramin antibiotics in the ongoing fight against infectious diseases.

References

The Pivotal Role of the visG Gene in Virginiamycin S1 Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Virginiamycin S1 (VS1), a streptogramin type B antibiotic produced by Streptomyces virginiae, is a cyclic hexadepsipeptide with potent antibacterial activity, particularly against Gram-positive bacteria. Its unique structure contains the non-proteinogenic amino acid L-phenylglycine (L-pheGly), a critical component for its biological function. This technical guide delves into the essential role of the visG gene in the biosynthesis of VS1, focusing on its function as the provider of the L-pheGly precursor. We will explore the genetic regulation of visG, the impact of its deletion on VS1 production, and provide detailed experimental protocols for its study. This document serves as a comprehensive resource for researchers in natural product biosynthesis, antibiotic development, and synthetic biology.

Introduction

The virginiamycin complex, composed of Virginiamycin M1 (a polyketide-peptide hybrid) and this compound (a cyclic depsipeptide), is a classic example of synergistic antibiotic activity. The biosynthesis of these complex molecules is orchestrated by a large gene cluster in Streptomyces virginiae. A key step in the formation of VS1 is the incorporation of L-phenylglycine. The visG gene, located within the virginiamycin biosynthetic gene cluster, has been identified as indispensable for this process. This guide will provide an in-depth analysis of the function and regulation of visG.

The Function of visG in L-phenylglycine Formation

The visG gene encodes a protein with significant homology to hydroxyphenylacetyl-CoA dioxygenases[1][2]. This enzymatic function is crucial for the synthesis of L-phenylglycine, a non-proteinogenic amino acid that forms part of the Virginiamycin S core structure[1][2].

Genetic Context and Regulation

The visG gene is located at the left-hand extremity of the virginiamycin supercluster and is co-transcribed with visF, which encodes a non-ribosomal peptide synthetase (NRPS) responsible for the final condensation step in VS biosynthesis[1][2]. The expression of both visF and visG is under the stringent control of virginiae butanolide (VB), a γ-butyrolactone signaling molecule that acts as a quorum-sensing autoregulator in S. virginiae[1][2]. This regulatory mechanism ensures that the production of Virginiamycin S is coordinated with cell density.

The signaling pathway for the regulation of visG expression is depicted in the following diagram:

G Virginiamycin Butanolide Signaling Pathway for visG Regulation VB Virginiae Butanolide (VB) Vb_Receptor VB Receptor Protein VB->Vb_Receptor Binds to visG_promoter visG Promoter Region Vb_Receptor->visG_promoter Activates transcription visG_gene visG gene VisG_protein VisG Protein (Hydroxyphenylacetyl-CoA dioxygenase homolog) visG_gene->VisG_protein Translation L_pheGly L-phenylglycine VisG_protein->L_pheGly Catalyzes formation of VS_Biosynthesis Virginiamycin S Biosynthesis L_pheGly->VS_Biosynthesis Incorporated into

Caption: Regulation of visG expression by virginiae butanolide.
Enzymatic Activity of the VisG Protein

While the VisG protein shows homology to hydroxyphenylacetyl-CoA dioxygenases, detailed biochemical characterization and specific enzyme kinetic data (e.g., Km, kcat) for the VisG protein are not extensively reported in the available literature. It is hypothesized that VisG catalyzes a key step in the conversion of a precursor molecule, likely derived from the phenylacetate metabolic pathway, into L-phenylglycine. Further research involving the heterologous expression, purification, and enzymatic assay of the VisG protein is required to fully elucidate its catalytic mechanism and substrate specificity.

Impact of visG Deletion on this compound Production

Gene deletion studies have unequivocally demonstrated the essentiality of visG for VS1 biosynthesis. Disruption of the visG gene in S. virginiae results in the complete abolishment of VS1 production, while the production of Virginiamycin M1 remains unaffected[1][2]. This phenotype can be rescued in two ways:

  • Gene Complementation: Introduction of a functional copy of the visG gene into the disruptant strain fully restores VS1 production[1][2].

  • External Feeding: Supplementing the culture medium of the visG disruptant with L-phenylglycine also restores VS1 production[1][2].

These findings strongly support the role of VisG as the dedicated enzyme for providing the L-phenylglycine precursor for VS1 biosynthesis.

Quantitative Analysis of this compound Production

The following table summarizes the quantitative data from High-Performance Liquid Chromatography (HPLC) analysis of virginiamycin production in wild-type S. virginiae, a visG disruptant strain, and a complemented strain.

StrainVirginiamycin M1 (VM1) Production (Relative Peak Area)This compound (VS1) Production (Relative Peak Area)Reference
Wild-type S. virginiae100%100%[1][2]
visG Disruptant (ΔvisG)~100%0%[1][2]
Complemented Strain (ΔvisG::visG)~100%~100%[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the function of the visG gene.

Gene Disruption of visG in Streptomyces virginiae

The following workflow outlines the process of creating a visG knockout mutant.

G Experimental Workflow for visG Gene Disruption start Start clone_fragments Amplify flanking regions of visG by PCR start->clone_fragments ligate_vector Ligate flanking regions into suicide vector pKC1132 clone_fragments->ligate_vector transform_ecoli Transform E. coli (e.g., DH5α) ligate_vector->transform_ecoli conjugation Conjugal transfer of plasmid from E. coli to S. virginiae transform_ecoli->conjugation selection Select for apramycin-resistant S. virginiae exconjugants (single crossover) conjugation->selection screening Screen for double crossover events (loss of vector) selection->screening confirmation Confirm gene deletion by PCR and Southern blotting screening->confirmation end ΔvisG mutant obtained confirmation->end

Caption: Workflow for creating a visG knockout mutant.

Methodology:

  • Construction of the Gene Disruption Plasmid:

    • Amplify the upstream and downstream flanking regions of the visG gene from S. virginiae genomic DNA using PCR with primers containing appropriate restriction sites.

    • Clone the amplified flanking regions into the suicide vector pKC1132. This vector contains an apramycin resistance gene for selection in Streptomyces and is incapable of replicating in this host.

    • Transform the resulting construct into E. coli DH5α for plasmid propagation and verification.

  • Intergeneric Conjugation:

    • Introduce the gene disruption plasmid from E. coli DH5α into a methylation-deficient E. coli strain (e.g., ET12567) containing the helper plasmid pUZ8002.

    • Perform conjugation between the E. coli donor strain and S. virginiae on a suitable medium (e.g., MS agar).

    • Overlay the plates with apramycin to select for S. virginiae exconjugants that have integrated the plasmid into their chromosome via a single homologous recombination event.

  • Screening for Double Crossover Mutants:

    • Subculture the apramycin-resistant exconjugants on a non-selective medium to allow for a second crossover event to occur, which will result in the excision of the plasmid and the deletion of the visG gene.

    • Replica-plate the colonies onto both apramycin-containing and non-selective media to identify apramycin-sensitive colonies, which are indicative of a double crossover event.

  • Confirmation of Gene Deletion:

    • Confirm the deletion of the visG gene in the apramycin-sensitive colonies by PCR analysis using primers that flank the deleted region.

    • Further confirmation can be obtained through Southern blot analysis of genomic DNA.

Complementation of the ΔvisG Mutant

Methodology:

  • Construction of the Complementation Plasmid:

    • Amplify the full-length visG gene, including its native promoter region, from S. virginiae genomic DNA.

    • Clone the amplified fragment into an integrative Streptomyces expression vector, such as pLT101, which contains a strong constitutive promoter (ermEp*).

    • Transform the construct into E. coli DH5α for plasmid propagation.

  • Transformation and Integration:

    • Introduce the complementation plasmid into the ΔvisG mutant strain of S. virginiae via protoplast transformation or conjugation.

    • Select for transformants that have integrated the plasmid into their chromosome.

  • Verification of Complementation:

    • Confirm the restoration of this compound production in the complemented strain by HPLC analysis of culture extracts.

Heterologous Expression and Purification of the VisG Protein (Hypothetical Protocol)

As the purification of the VisG protein has not been explicitly detailed in the reviewed literature, the following is a generalized protocol for its heterologous expression and purification.

Methodology:

  • Construction of an Expression Vector:

    • Amplify the coding sequence of the visG gene from S. virginiae genomic DNA.

    • Clone the amplified gene into an E. coli expression vector (e.g., a pET vector) that allows for the production of a tagged protein (e.g., with a His-tag) to facilitate purification.

  • Protein Expression:

    • Transform the expression vector into a suitable E. coli expression host (e.g., BL21(DE3)).

    • Grow the transformed cells in a suitable medium (e.g., LB broth) to an optimal cell density (OD600 of 0.6-0.8).

    • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue incubation at a lower temperature (e.g., 16-25°C) to enhance soluble protein production.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation and resuspend them in a lysis buffer.

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Purify the His-tagged VisG protein from the soluble fraction using affinity chromatography on a Ni-NTA resin.

    • Wash the column to remove non-specifically bound proteins and elute the VisG protein using a buffer containing a high concentration of imidazole.

    • Further purify the protein using size-exclusion chromatography if necessary.

  • Protein Characterization:

    • Confirm the purity and molecular weight of the purified VisG protein by SDS-PAGE.

    • Verify the identity of the protein by Western blotting or mass spectrometry.

Conclusion

The visG gene plays an unequivocal and essential role in the biosynthesis of this compound by providing the L-phenylglycine precursor. Its expression is tightly regulated by the virginiae butanolide quorum-sensing system, highlighting the intricate control mechanisms governing antibiotic production in Streptomyces virginiae. While the genetic evidence for the function of visG is compelling, a detailed biochemical characterization of the VisG enzyme is a crucial next step to fully understand its catalytic mechanism. The experimental protocols provided in this guide offer a framework for further investigation into the fascinating world of Virginiamycin biosynthesis and for the potential engineered production of novel streptogramin antibiotics.

References

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Virginiamycin S1

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of Virginiamycin S1 using High-Performance Liquid Chromatography (HPLC). This compound is a streptogramin antibiotic, a member of the virginiamycin family produced by Streptomyces virginiae. It acts as a protein synthesis inhibitor and is active against Gram-positive bacteria. This method is applicable to various matrices, including animal feed and fermentation broths, and is intended for use by researchers, scientists, and professionals in drug development and quality control. The described method utilizes a reversed-phase C18 column with UV detection, providing a robust and reliable analytical procedure.

Introduction

Virginiamycin is a synergistic combination of two distinct structural groups: Virginiamycin M (a polyunsaturated macrolactone) and Virginiamycin S (a cyclic hexadepsipeptide). While Virginiamycin M1 and S1 individually exhibit bacteriostatic activity, their combination is bactericidal.[1] The optimal synergistic antimicrobial effect is often observed at a specific ratio of M1 to S1.[1] Consequently, a reliable analytical method to quantify this compound is crucial for quality control, residue analysis in food products, and research and development of new antibiotic formulations. This document outlines a validated HPLC method for the determination of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1200 chromatographic system or equivalent, equipped with a UV detector.[1]

  • Column: Zorbax SB-C18, 250 x 4.6 mm, 5 µm particle size or equivalent reversed-phase C18 column.[1]

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Acetic Acid (analytical grade).[1]

  • Standards: this compound reference standard (≥99% purity).[2]

Chromatographic Conditions

The separation of this compound is achieved using the following isocratic conditions:

ParameterValue
Mobile Phase Acetonitrile:Water (55:45) with 0.1% Acetic Acid
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Table 1: HPLC Chromatographic Conditions.[1]

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 1 mg/mL.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method should be adapted based on the matrix.

For Fermentation Broth:

  • Extract the Virginiamycin from the culture broth by adding an equal volume of ethyl acetate.

  • Incubate for 2 hours under constant stirring.

  • Separate the ethyl acetate layer and centrifuge at 12,000 rpm for 3 minutes.

  • Take a 200 µL aliquot of the supernatant, dry it, and then redissolve it in 400 µL of the mobile phase (acetonitrile:water, 55:45).[1]

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

For Animal Feed:

  • Weigh 5-10 g of the ground feed sample into a centrifuge tube.

  • Add a suitable volume of water to wet the feed.

  • Extract the Virginiamycin M1 by adding ethyl acetate and sonicating.

  • Purify the extract using tandem Solid Phase Extraction (SPE) with Silica and OASIS HLB cartridges.[3]

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the HPLC mobile phase.[3]

  • Filter the solution through a 0.45 µm syringe filter prior to analysis.

Quantitative Data Summary

The following table summarizes the quantitative performance parameters of the HPLC method for this compound analysis.

ParameterValueReference
Retention Time (min) ~9.3[2]
Linearity (r²) > 0.999[4][5]
Limit of Quantification (LOQ) 0.25 µg/kg[4][5]
Recovery (%) 71.2 - 98.4[4][5]
Intraday Precision (RSD %) < 15.4[4][5]
Between-Day Precision (RSD %) < 15.4[4][5]

Table 2: Summary of Quantitative Data for this compound Analysis. Data is compiled from LC-MS/MS methods which provide an indication of achievable performance.

Workflow and Diagrams

The overall experimental workflow for the HPLC analysis of this compound is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Calibration Curve Sample_Prep Sample Preparation (Extraction & Clean-up) Sample_Prep->HPLC_System Inject Sample Chromatography Chromatographic Separation (C18 Column) HPLC_System->Chromatography Detection UV Detection (220 nm) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification (Peak Area Analysis) Data_Acquisition->Quantification

References

Application Notes and Protocols for the Detection of Virginiamycin S1 Residues in Animal Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virginiamycin is an antibiotic belonging to the streptogramin family, utilized in veterinary medicine to promote growth and prevent diseases in livestock.[1] It is a composite of two primary components: Virginiamycin M1 (a polyketide) and Virginiamycin S1 (a cyclic hexadepsipeptide). Due to concerns about antimicrobial resistance, regulatory bodies worldwide have established maximum residue limits (MRLs) for Virginiamycin in food products derived from animals. Consequently, sensitive and specific analytical methods are imperative for monitoring this compound residues in animal tissues to ensure food safety and compliance with regulations.

This document provides a comprehensive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitative analysis of this compound in various animal tissues, including muscle, liver, and kidney.

Experimental Protocols

This section outlines the detailed methodology for the extraction, purification, and subsequent analysis of this compound from animal tissue samples.

Sample Preparation

A robust sample preparation protocol is crucial for the effective extraction of this compound from complex biological matrices and for minimizing matrix effects during LC-MS/MS analysis.

1. Reagents and Materials:

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium dihydrogen phosphate

  • Deionized water

  • Oasis HLB Solid-Phase Extraction (SPE) cartridges

  • Homogenizer

  • Centrifuge

  • Nitrogen evaporator

2. Extraction Procedure:

  • Weigh 5 grams of homogenized animal tissue (muscle, liver, or kidney) into a 50 mL polypropylene centrifuge tube.

  • Add 20 mL of a methanol-acetonitrile solution (1:1, v/v).[1]

  • Homogenize the mixture for 3 minutes at high speed.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and transfer it to a clean tube.

3. Solid-Phase Extraction (SPE) Clean-up:

  • Dilute the collected supernatant with 20 mL of a 0.01 mol/L ammonium dihydrogen phosphate solution.[1]

  • Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 20% methanol in water.

  • Elute the analyte with 10 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The identification and quantification of this compound are performed using a liquid chromatograph coupled to a tandem mass spectrometer.

1. Liquid Chromatography (LC) Conditions:

  • Column: A Luna C18 column or equivalent (e.g., 100 mm x 2.1 mm, 3.5 µm) is recommended for the separation.[1]

  • Mobile Phase A: 5 mmol/L ammonium acetate aqueous solution containing 0.1% (v/v) formic acid.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Elution: A gradient elution is employed to achieve optimal separation. A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute this compound.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

2. Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

  • Precursor Ion (m/z): 823.4

  • Product Ions (m/z) and Collision Energies (CE): At least two product ions should be monitored for confirmation. While specific collision energies are instrument-dependent and require optimization, a starting point for method development can involve monitoring a range of product ions. One study utilized 11 MRM transitions to generate a comprehensive product ion spectrum for this compound.[2] For quantitative and confirmatory purposes, the following transitions can be considered for optimization:

    • Quantitative Transition: To be determined based on the most intense and stable fragment ion.

    • Confirmatory Transition: A second, specific fragment ion.

Data Presentation

The quantitative performance of the method should be evaluated through validation parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).

ParameterThis compound
Linearity Range 0.15 - 10.0 µg/L[1]
Correlation Coefficient (r²) > 0.999[1]
Limit of Quantification (LOQ) 0.25 µg/kg[1]
Average Recovery 71.2% - 98.4%[1]
Relative Standard Deviation (RSD) 3.6% - 15.4%[1]

Table 1: Summary of quantitative data for the analysis of this compound in livestock and poultry products.[1]

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow for the detection of this compound residues in animal tissues.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Analysis cluster_data Data Processing tissue_homogenization Tissue Homogenization extraction Extraction with Methanol:Acetonitrile tissue_homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection dilution Dilution with Ammonium Dihydrogen Phosphate supernatant_collection->dilution spe_cleanup Solid-Phase Extraction (Oasis HLB) dilution->spe_cleanup elution Elution with Acetonitrile spe_cleanup->elution evaporation_reconstitution Evaporation & Reconstitution elution->evaporation_reconstitution lc_ms_ms_analysis LC-MS/MS Analysis (ESI+, MRM) evaporation_reconstitution->lc_ms_ms_analysis quantification Quantification lc_ms_ms_analysis->quantification confirmation Confirmation lc_ms_ms_analysis->confirmation

Caption: Experimental workflow for this compound analysis.

This detailed protocol provides a solid foundation for the reliable detection and quantification of this compound residues in animal tissues. Adherence to these guidelines, coupled with proper instrument calibration and validation, will ensure accurate and defensible results.

References

Solid-Phase Synthesis of Virginiamycin S1 Analogs for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase synthesis of Virginiamycin S1 analogs. This compound is a cyclic hexadepsipeptide antibiotic that, in synergy with Virginiamycin M1, inhibits bacterial protein synthesis, making it a valuable target for the development of new antimicrobial agents to combat drug-resistant bacteria.[1][2] The solid-phase synthesis approach offers a streamlined and efficient methodology for generating a library of analogs for structure-activity relationship (SAR) studies.[3]

Introduction to this compound and Solid-Phase Synthesis

This compound, a member of the streptogramin B family of antibiotics, acts by binding to the 50S ribosomal subunit in bacteria, thereby inhibiting protein synthesis.[1][2] Its complex cyclic structure, which includes both amide and ester bonds (a depsipeptide), has historically posed synthetic challenges. However, solid-phase peptide synthesis (SPPS) provides a robust platform for the systematic assembly of linear precursors and subsequent on-resin cyclization to yield the desired cyclic analogs.[3][4] This methodology allows for the introduction of diverse chemical functionalities at specific positions within the molecule, facilitating the exploration of the chemical space to identify analogs with improved potency, altered spectrum of activity, and the ability to overcome existing resistance mechanisms.[3]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antibacterial effect by binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit. This binding event is enhanced by the presence of Virginiamycin M1, leading to a synergistic inhibition of protein synthesis. The interaction is thought to involve a magnesium ion (Mg2+) that forms a bridge between the 3-hydroxypicolinyl moiety of this compound and the ribosome. This complex physically obstructs the peptide exit tunnel, preventing the elongation of the nascent polypeptide chain. The diagram below illustrates the proposed mechanism of action.

Virginiamycin_S1_Mechanism_of_Action Mechanism of Action of this compound cluster_ribosome Bacterial 50S Ribosomal Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Peptide_Exit_Tunnel Peptide Exit Tunnel Peptidyl_Transferase_Center->Peptide_Exit_Tunnel Obstructs Tunnel Blockage Blockage of Peptide Elongation Peptide_Exit_Tunnel->Blockage Virginiamycin_S1 This compound Binding Synergistic Binding Virginiamycin_S1->Binding Virginiamycin_M1 Virginiamycin M1 Virginiamycin_M1->Binding Mg2 Mg²⁺ Mg2->Binding Binding->Peptidyl_Transferase_Center Binds to PTC Inhibition Inhibition of Protein Synthesis Blockage->Inhibition SPPS_Workflow General Solid-Phase Synthesis Workflow for this compound Analogs Start Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Fmoc_Deprotection Washing_1 Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling Amino Acid/Depsipeptide Coupling (e.g., HATU/DIPEA) Washing_1->Amino_Acid_Coupling Washing_2 Washing (DMF, DCM) Amino_Acid_Coupling->Washing_2 Repeat Repeat for Linear Sequence Washing_2->Repeat Repeat->Fmoc_Deprotection Next Residue On_Resin_Cyclization On-Resin Cyclization (e.g., PyBOP/DIPEA) Repeat->On_Resin_Cyclization Sequence Complete Final_Washing Final Washing (DMF, DCM, MeOH) On_Resin_Cyclization->Final_Washing Cleavage_Deprotection Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Final_Washing->Cleavage_Deprotection Purification Purification (RP-HPLC) Cleavage_Deprotection->Purification Analysis Analysis (LC-MS, NMR) Purification->Analysis End Final Product Analysis->End

References

Determining the In Vitro Efficacy of Virginiamycin S1: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virginiamycin S1 is a member of the streptogramin B class of antibiotics, which act by inhibiting bacterial protein synthesis.[1][2] It functions by binding to the 50S ribosomal subunit, thereby interfering with peptide bond formation and elongation.[3] this compound often acts synergistically with Virginiamycin M1 (a streptogramin A antibiotic), with the combination exhibiting enhanced bactericidal activity.[4][5] While this compound alone can be bacteriostatic, its combination with Virginiamycin M1 typically results in potent bactericidal effects.[5] This application note provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains using standardized in vitro assays.

Mechanism of Action of this compound

This compound exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the P-binding site of the 50S ribosomal subunit. This binding event sterically hinders the attachment of aminoacyl-tRNA to the A-site and inhibits the peptidyl transferase reaction, ultimately halting protein elongation and bacterial growth. The synergistic action with Virginiamycin M1, which binds to a nearby site on the 50S ribosome, leads to a conformational change that enhances the binding of this compound, resulting in a more potent and often bactericidal effect.

cluster_ribosome Bacterial 50S Ribosome 50S_Subunit 50S Ribosomal Subunit P_Site P-Site Protein_Synthesis Protein Synthesis Elongation P_Site->Protein_Synthesis Blocks A_Site A-Site Virginiamycin_S1 This compound Virginiamycin_S1->P_Site Binds to Virginiamycin_M1 Virginiamycin M1 (Streptogramin A) Virginiamycin_M1->50S_Subunit Binds to nearby site Virginiamycin_M1->Virginiamycin_S1 Enhances binding of Bacterial_Growth_Inhibition Bacterial Growth Inhibition (Bacteriostatic/Bactericidal) Protein_Synthesis->Bacterial_Growth_Inhibition Leads to

Figure 1. Simplified signaling pathway of this compound's mechanism of action.

Quantitative Data: MIC of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive bacteria. It is important to note that the activity of this compound is significantly enhanced in the presence of Virginiamycin M1.

Bacterial SpeciesStrainMIC (µg/mL)Notes
Staphylococcus aureus-4This compound alone.[4]
Enterococcus faeciumSwine and Broiler Isolates≥16Considered resistant.
Enterococcus faeciumChicken Isolates≥8Breakpoint used to assess resistance development.[6]

Experimental Protocols

The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M07 for broth microdilution and agar dilution methods.[7][8][9]

Broth Microdilution Assay

This method determines the MIC in a liquid growth medium in a 96-well microtiter plate format.

Materials:

  • This compound (analytical grade)

  • Appropriate solvent for this compound (e.g., DMSO, ethanol)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down to the desired final concentration. Discard the final 100 µL from the last well. This will create a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL after inoculum addition).

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well (except the sterility control), resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Dilution Assay

This method involves incorporating the antibiotic into an agar medium upon which the bacteria are then spotted.

Materials:

  • This compound (analytical grade)

  • Appropriate solvent for this compound

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strains for testing

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Inoculator (e.g., multipoint replicator)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution as described for the broth microdilution method.

  • Preparation of Agar Plates:

    • Prepare molten MHA and cool to 45-50°C in a water bath.

    • Prepare a series of this compound dilutions in a suitable solvent at 10 times the final desired concentrations.

    • Add 2 mL of each antibiotic dilution to 18 mL of molten MHA to create a series of plates with the desired final concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a growth control plate with no antibiotic.

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described for the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.

  • Inoculation and Incubation:

    • Spot approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate, allowing for the testing of multiple strains on each plate.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism. A single colony or a faint haze should be disregarded.

Experimental Workflow

The following diagram illustrates the general workflow for determining the MIC of this compound using either the broth microdilution or agar dilution method.

cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Stock Prepare this compound Stock Solution Dilution Perform Serial Dilutions of this compound Stock->Dilution Media Prepare Growth Media (Broth or Agar) Media->Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Media with Bacterial Suspension Inoculum->Inoculation Dilution->Inoculation Incubate Incubate at 35°C for 16-20 hours Inoculation->Incubate Read_MIC Read and Record MIC Value Incubate->Read_MIC

Figure 2. General experimental workflow for MIC determination.

Conclusion

The broth microdilution and agar dilution assays are robust and reliable methods for determining the in vitro activity of this compound against a range of bacterial pathogens. Adherence to standardized protocols, such as those provided by the CLSI, is crucial for obtaining accurate and reproducible MIC data. This information is essential for understanding the antibacterial spectrum of this compound and for its potential applications in research and drug development.

References

Application Notes and Protocols for Evaluating the Efficacy of Virginiamycin S1 in Animal Feed

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting efficacy trials of Virginiamycin S1 as a feed additive for livestock. The protocols outlined below are intended to serve as a guide and should be adapted to comply with specific institutional and regulatory guidelines.

Introduction to this compound

Virginiamycin is a streptogramin antibiotic produced by Streptomyces virginiae. It is a composite of two primary components: Virginiamycin M1 and this compound.[1][2] These components act synergistically to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, ultimately leading to bacteriostasis or bactericidal effects, primarily against Gram-positive bacteria.[1][3] In livestock, particularly poultry, swine, and cattle, Virginiamycin is utilized to enhance growth performance, improve feed efficiency, and control certain bacterial pathogens.[3][4][5][6][7] Its mechanism of action is largely attributed to the modulation of the gut microbiota.[4][8][9]

Core Principles of Efficacy Trial Design

A robust experimental design is crucial for obtaining reliable and statistically significant data on the efficacy of this compound. The following principles, based on regulatory guidance, should be adhered to.[10][11][12]

  • Control Group: A negative control group receiving the basal diet without this compound is mandatory for comparison.

  • Treatment Groups: At a minimum, one treatment group receiving the basal diet supplemented with the lowest recommended dose of this compound should be included.[10] Additional groups with varying concentrations can be incorporated to determine a dose-response relationship.

  • Randomization: Animals should be randomly allocated to control and treatment groups to minimize bias.

  • Replication: Each treatment should be replicated across multiple pens or enclosures to account for individual animal and environmental variability.[13][14] The pen is typically considered the experimental unit when feed intake is measured on a group basis.[14]

  • Blinding: While not always feasible in feed studies, blinding of personnel involved in data collection and analysis to the treatment assignments can reduce observer bias.

  • Justification of Animal Numbers: The number of animals per group should be statistically justified to ensure sufficient power to detect significant differences.[13]

Experimental Protocols

General Animal Husbandry and Management

A detailed protocol for animal management is essential for the welfare of the animals and the integrity of the study.

Protocol 3.1.1: Animal Selection and Acclimation

  • Species and Breed Selection: Select a commercially relevant species and breed of livestock (e.g., Cobb 500 broilers, Yorkshire-Landrace crossbred pigs, Angus-crossbred steers).[15][16]

  • Health Status: Source animals from a reputable supplier with a known health status. All animals should be clinically healthy and free from diseases that could interfere with the study outcomes.

  • Acclimation Period: Upon arrival, house all animals in the experimental facility for a minimum of 7-14 days for acclimation. During this period, provide a common basal diet and monitor for any signs of illness.

  • Initial Weighing and Grouping: At the end of the acclimation period, individually weigh all animals and group them into homogenous blocks based on body weight. Within each block, randomly assign animals to the different treatment groups.

Protocol 3.1.2: Housing and Environmental Conditions

  • Housing: House animals in pens or cages that comply with institutional and national guidelines for animal welfare. Ensure equal stocking density across all pens.

  • Environmental Control: Maintain and monitor consistent environmental conditions (temperature, humidity, lighting) throughout the trial.

  • Access to Feed and Water: Provide ad libitum access to fresh, clean water. Feed should be provided according to the experimental design.

Diet Preparation and Administration

The accurate preparation and delivery of experimental diets are critical for the study's success.

Protocol 3.2.1: Diet Formulation and Mixing

  • Basal Diet: Formulate a basal diet that meets or slightly exceeds the nutritional requirements for the specific age and production stage of the animal, as recommended by established guidelines (e.g., NRC).

  • This compound Premix: Prepare a premix of this compound with a suitable carrier to ensure homogenous distribution in the final feed.

  • Feed Mixing: Mix the experimental diets in a dedicated mixer. Thoroughly clean the mixer between mixing different diets to prevent cross-contamination.

  • Feed Sampling and Analysis: Collect representative samples from each batch of mixed feed for analysis to confirm the concentration of this compound and key nutrients.[17][18][19][20][21]

Data Collection and Measurements

A comprehensive data collection strategy is necessary to evaluate the multifaceted effects of this compound.

Protocol 3.3.1: Growth Performance

  • Body Weight: Individually weigh animals at the start of the trial and at regular intervals (e.g., weekly for poultry and pigs, bi-weekly for cattle) throughout the study period.[22][23]

  • Feed Intake: Record the amount of feed offered and the amount remaining for each pen at the same intervals as body weight measurements to calculate the average daily feed intake (ADFI).

  • Feed Conversion Ratio (FCR): Calculate the FCR as the ratio of feed intake to body weight gain for each pen.[24]

Protocol 3.3.2: Health Monitoring

  • Clinical Observations: Conduct daily observations of all animals for any signs of morbidity (e.g., diarrhea, respiratory distress, changes in behavior).

  • Mortality: Record the date and cause of any mortality.

  • Veterinary Interventions: Document any necessary veterinary treatments.

Protocol 3.3.3: Sample Collection for Microbiota and Metabolome Analysis

  • Fecal/Intestinal Content Collection: At predetermined time points (e.g., mid-trial and end of the trial), collect fresh fecal samples or intestinal contents (from specific sections like the ileum and cecum) from a subset of animals in each treatment group.[8][25]

  • Sample Handling: Immediately snap-freeze the samples in liquid nitrogen and store them at -80°C until analysis.

  • Microbiota Analysis: Utilize techniques such as 16S rRNA gene sequencing to characterize the composition and diversity of the gut microbiota.[4][25]

  • Metabolome Analysis: Employ metabolomics approaches to identify and quantify changes in the biochemical profile of the intestinal contents.[5]

Data Presentation

Quantitative data should be summarized in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Growth Performance in Broiler Chickens (Day 1-42)

ParameterControl (0 ppm)This compound (16.5 ppm)[26]This compound (20 ppm)[7]P-value
Initial Body Weight (g)45.2 ± 0.545.3 ± 0.645.1 ± 0.5>0.05
Final Body Weight (g)2450 ± 502550 ± 452575 ± 48<0.05
Average Daily Gain ( g/day )57.2659.6360.23<0.05
Average Daily Feed Intake ( g/day )103.5104.2104.5>0.05
Feed Conversion Ratio (g feed/g gain)1.81 ± 0.051.75 ± 0.041.73 ± 0.04<0.05
Mortality (%)3.53.23.1>0.05

Values are presented as mean ± standard error of the mean.

Table 2: Effect of this compound on Gut Microbiota Composition (Relative Abundance %)

Bacterial PhylumControlThis compoundP-value
Firmicutes75.2 ± 3.182.5 ± 2.8<0.05
Bacteroidetes18.5 ± 2.512.3 ± 2.1<0.05
Proteobacteria3.1 ± 0.82.5 ± 0.6>0.05
Actinobacteria2.8 ± 0.52.4 ± 0.4>0.05
Other0.4 ± 0.10.3 ± 0.1>0.05

Values are presented as mean ± standard error of the mean.

Visualizations

Diagrams are provided to illustrate key concepts and workflows.

experimental_workflow cluster_pre_trial Pre-Trial Phase cluster_trial Trial Phase cluster_post_trial Post-Trial Phase animal_selection Animal Selection & Sourcing acclimation Acclimation Period (7-14 days) - Common Basal Diet - Health Monitoring animal_selection->acclimation grouping Weighing, Blocking & Randomization acclimation->grouping treatment_admin Treatment Administration - Control Group - Treatment Group(s) grouping->treatment_admin diet_prep Experimental Diet Preparation - Basal Diet - this compound Addition diet_prep->treatment_admin data_collection Data & Sample Collection - Performance Metrics - Health Records - Biological Samples lab_analysis Laboratory Analysis - Feed Analysis - Microbiota Sequencing - Metabolomics data_collection->lab_analysis stat_analysis Statistical Analysis lab_analysis->stat_analysis reporting Reporting & Interpretation stat_analysis->reporting

Caption: Experimental workflow for a this compound efficacy trial.

mechanism_of_action cluster_bacteria Bacterial Cell ribosome 50S Ribosomal Subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis essential for inhibition Inhibition of Protein Synthesis ribosome->inhibition virginiamycin_s1 This compound virginiamycin_s1->ribosome Binds to bacterial_death Bacteriostasis / Bactericidal Effect inhibition->bacterial_death

Caption: Simplified mechanism of action of this compound.

logical_relationship vs1_feed This compound in Feed gut_microbiota Modulation of Gut Microbiota (↑ Firmicutes, ↓ Bacteroidetes) vs1_feed->gut_microbiota nutrient_utilization Improved Nutrient Digestion & Absorption gut_microbiota->nutrient_utilization pathogen_suppression Suppression of Pathogenic Bacteria gut_microbiota->pathogen_suppression growth_performance Enhanced Growth Performance (↑ BWG, ↓ FCR) nutrient_utilization->growth_performance pathogen_suppression->growth_performance

Caption: Logical relationship of this compound's effects.

Statistical Analysis

All data should be subjected to appropriate statistical analysis to determine the significance of the observed effects.

  • Software: Use recognized statistical software (e.g., SAS, R, SPSS).

  • Model: The choice of statistical model will depend on the experimental design. For a completely randomized design, a one-way ANOVA is appropriate. For a randomized complete block design, a two-way ANOVA should be used. The pen should be considered the experimental unit for performance data.[14]

  • Significance Level: A p-value of <0.05 is generally considered statistically significant.[13]

  • Post-hoc Tests: If the ANOVA shows a significant effect, use a post-hoc test (e.g., Tukey's HSD, Duncan's multiple range test) to compare individual treatment means.

Conclusion

These application notes and protocols provide a detailed framework for conducting scientifically sound efficacy trials for this compound in animal feed. Adherence to these guidelines will help ensure the generation of high-quality, reliable data that can be used for research, product development, and regulatory submissions.[10][11][12][27][28]

References

Protocol for the Extraction and Purification of Virginiamycin S1 from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Virginiamycin is an antibiotic complex produced by the fermentation of Streptomyces virginiae, belonging to the streptogramin family.[1][2] It is a synergistic mixture of two main components: Virginiamycin M1 (a polyunsaturated macrocyclic peptolide) and Virginiamycin S1 (a cyclic hexadepsipeptide).[1][3] While both components exhibit bacteriostatic activity individually, their combination results in potent bactericidal action, with maximum synergy observed at a Virginiamycin M1 to S1 ratio of approximately 70-75% to 25-30%.[1] This protocol details the methodology for the extraction and subsequent purification of this compound from the fermentation broth of S. virginiae.

The overall process involves fermentation, in-situ product recovery from the broth using an adsorbent resin, elution of the Virginiamycin complex from the resin, and final purification of this compound using preparative high-performance liquid chromatography (HPLC).

Data Presentation

The following tables summarize the quantitative data associated with the key stages of this compound production and purification.

Table 1: Fermentation and In-Situ Extraction Performance

ParameterValueReference
Fermentation Scale100 L[4]
Producer StrainStreptomyces virginiae VKM Ac-2738D[1][4]
Final Virginiamycin Titer (with resin)5.6 g/L[1][4]
Adsorbent ResinDiaion® HP21[1][4]
Virginiamycin Adsorption by Resin98.5%[1][4]
M1:S1 Ratio in Adsorbed Product74:26[1][4]

Table 2: Analytical HPLC Parameters for Virginiamycin M1 and S1 Separation

ParameterDescriptionReference
Method 1
ColumnZorbax SB-C18 (250 x 4.6 mm, 5 µm)[1]
Mobile PhaseAcetonitrile:Water (55:45) with 0.1% Acetic Acid[1]
Flow Rate1.0 mL/min[1]
Temperature40 °C[1]
Detection220 nm[1]
Retention Time (M1)6.93 min[1]
Retention Time (S1)11.92 min[1]
Method 2
ColumnLuna C18[5]
Mobile PhaseGradient of Acetonitrile and 5 mmol/L Ammonium Acetate with 0.1% Formic Acid[5]
DetectionPositive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode[5]

Experimental Protocols

Fermentation of Streptomyces virginiae

This protocol is based on a scaled-up fed-batch fermentation process.[1][4]

1.1. Media Preparation:

  • Seed Culture Medium (g/L): Glucose 1.0, Soluble Starch 10.0, Meat Extract 3.0, Yeast Autolysate 1.0, Casein Hydrolyzate 5.0, CaCO₃ 0.5. Adjust pH to 6.8–7.0.

  • Production Medium (g/L): Sucrose 50.0, Pea Flour 10.0, Corn Gluten 5.0, Fermentative Peptone 2.5, Yeast Extract 5.0, Malt Extract 10.0, NaCl 3.0, MgSO₄ 0.5, CaCO₃ 5.0. Adjust pH to 6.8–7.0.[1]

1.2. Fermentation Process:

  • Prepare the seed culture by inoculating the seed medium and incubating for 24-48 hours.

  • Inoculate the production medium in a 100 L fermenter with the seed culture.

  • Prior to sterilization, add Diaion® HP21 adsorbent resin to the production medium.

  • Maintain the pH between 6.8 and 7.0 and the dissolved oxygen concentration at 50%.[1][4]

  • Implement a fed-batch strategy with continuous addition of a 50% sucrose solution (5 g/L/day) starting from 48 hours of fermentation.[1][4]

  • The total fermentation time is typically 92-96 hours.[4]

Extraction of Virginiamycin Complex

This protocol utilizes the in-situ adsorption of Virginiamycin to the Diaion® HP21 resin.

2.1. Resin Harvesting:

  • At the end of the fermentation, harvest the Diaion® HP21 resin containing the adsorbed Virginiamycin from the fermentation broth by filtration.

  • Wash the resin with distilled water to remove residual medium components and microbial cells.

2.2. Elution of Virginiamycin Complex:

  • Elute the Virginiamycin complex from the resin using a suitable organic solvent. Methanol or a mixture of methanol and acetonitrile (1:1, v/v) can be used.[5]

  • Collect the eluate containing the Virginiamycin M1 and S1 complex.

  • Evaporate the solvent under reduced pressure to obtain the crude Virginiamycin complex.

Purification of this compound by Preparative HPLC

This protocol describes the separation of this compound from the crude extract. This is a scaled-up version of analytical methods.

3.1. Sample Preparation:

  • Dissolve the crude Virginiamycin complex in a minimal amount of a suitable solvent. This compound is soluble in ethanol, methanol, DMF, or DMSO.[6] A mixture of acetonitrile and water (e.g., 55:45) is also effective for dissolving the complex for HPLC analysis.[1]

3.2. Preparative HPLC Conditions:

  • Column: A preparative C18 column (e.g., Cosmosil 5C18-AR, 10 x 250 mm).[3] The choice of column dimensions will depend on the amount of crude extract to be purified.

  • Mobile Phase: A gradient of acetonitrile and water, with a possible modifier like formic acid or ammonium acetate to improve separation.[5] An isocratic mobile phase of 50% acetonitrile in water has also been reported to separate Virginiamycin M1 and S1.[3]

  • Flow Rate: The flow rate should be scaled up from the analytical method. For a 10 mm ID column, a flow rate of approximately 3 ml/min has been used.[3]

  • Detection: UV detection at 220 nm or 305 nm.[1][3]

  • Injection Volume: The injection volume will depend on the column size and the concentration of the sample solution.

  • Fraction Collection: Collect fractions corresponding to the elution of the this compound peak. The retention time of this compound is longer than that of Virginiamycin M1 on a C18 column.[1][3]

3.3. Post-Purification Processing:

  • Pool the fractions containing pure this compound.

  • Evaporate the solvent under reduced pressure to obtain the purified this compound.

  • The purity of the final product can be assessed by analytical HPLC. A purity of ≥99% is achievable.[6]

Visualizations

Experimental Workflow

Extraction_Purification_Workflow Fermentation Fermentation of S. virginiae with Diaion® HP21 Resin Harvesting Resin Harvesting (Filtration) Fermentation->Harvesting Elution Elution of Virginiamycin Complex with Organic Solvent Harvesting->Elution Evaporation1 Solvent Evaporation Elution->Evaporation1 CrudeExtract Crude Virginiamycin (M1 and S1) Extract Evaporation1->CrudeExtract PrepHPLC Preparative HPLC (C18 Column) CrudeExtract->PrepHPLC Fractionation Fraction Collection (this compound Peak) PrepHPLC->Fractionation Evaporation2 Solvent Evaporation Fractionation->Evaporation2 PureS1 Purified this compound Evaporation2->PureS1 PurityAnalysis Purity Analysis (Analytical HPLC) PureS1->PurityAnalysis

Caption: Workflow for this compound Extraction and Purification.

Logical Relationship of Virginiamycin Components

Virginiamycin_Components S_virginiae Streptomyces virginiae VM_Complex Virginiamycin Complex S_virginiae->VM_Complex produces VM1 Virginiamycin M1 (70-75%) VM_Complex->VM1 contains VS1 This compound (25-30%) VM_Complex->VS1 contains Synergy Synergistic Bactericidal Activity VM1->Synergy VS1->Synergy

Caption: Synergistic Relationship of Virginiamycin Components.

References

Application Note: Microbiological Assay for Quantifying Virginiamycin S1 Potency in Feed Additives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Virginiamycin is an antibiotic produced by Streptomyces virginiae and is composed of two main synergistic components: Virginiamycin M1 and Virginiamycin S1. It is utilized in the agricultural industry as a feed additive to promote growth in livestock such as poultry and swine. Virginiamycin acts by inhibiting protein synthesis in susceptible microorganisms, primarily Gram-positive bacteria. The synergistic action of both M1 and S1 components is crucial for its bactericidal activity. This application note provides detailed protocols for the quantification of this compound potency in feed additives using microbiological assays. Two common methods, the cylinder-plate (agar diffusion) assay and the turbidimetric assay, are described. These methods are essential for quality control and regulatory compliance in the manufacturing of animal feed.

I. Cylinder-Plate Assay Protocol

The cylinder-plate method, an agar diffusion assay, is a widely used technique for determining the potency of antibiotics. The assay is based on the diffusion of the antibiotic from a cylinder through a solidified agar medium, resulting in a zone of inhibition of a susceptible microorganism. The diameter of this zone is proportional to the concentration of the antibiotic.

1. Materials and Reagents

  • Test Organism: Micrococcus luteus ATCC 9341

  • Culture Media: Antibiotic Agar No. 1

  • This compound Reference Standard: Purity ≥99% (HPLC)

  • Solvents: Methanol, 25% Acetonitrile, Buffer No. 2

  • Equipment:

    • Petri dishes (20 x 100 mm)

    • Stainless steel cylinders (8 mm OD, 6 mm ID, 10 mm length)

    • Incubator (35-37°C)

    • Calibrated calipers

    • Standard laboratory glassware and equipment

2. Experimental Procedure

2.1. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution. For instance, create calibration standards of 100, 50, 25, 10, and 5 µg/mL in 25% acetonitrile. Alternatively, for the agar well method, standard solutions with concentrations of 3.2, 1.6, 0.8, 0.4, and 0.2 µg/mL can be prepared by diluting the stock solution with a mixture of Buffer No. 2 and methanol (7:3).

2.2. Preparation of Sample Solutions

The extraction method for the feed sample depends on the Virginiamycin concentration.

  • For feed with Virginiamycin content ≥ 10 g/t:

    • Weigh a quantity of the sample equivalent to 0.16 mg of Virginiamycin.

    • Add 20 mL of hexane and let it stand for 10 minutes.

    • Add 100 mL of a 1:1 mixture of Buffer No. 2 and methanol and stir for 20 minutes.

    • Centrifuge the extract at 1,500 x g for 5 minutes.

    • Filter the lower water-methanol phase.

    • Dilute the filtrate with a 9:1 mixture of Buffer No. 2 and methanol to a final concentration of approximately 0.8 µg/mL.

  • For feed with Virginiamycin content < 10 g/t:

    • Extract the sample with methanol.

    • Evaporate the extract to dryness under reduced pressure.

    • Add 5 mL of hexane and shake.

    • Dissolve the residue in 3 mL of methanol and add 7 mL of Buffer No. 2.

    • Centrifuge and use the lower phase as the sample solution.

2.3. Microbiological Assay

  • Inoculum Preparation: Prepare a suspension of Micrococcus luteus ATCC 9341.

  • Agar Plate Preparation: Prepare Antibiotic Agar No. 1 and sterilize. Cool the agar to 48-50°C and inoculate it with the test organism suspension. Pour the seeded agar into Petri dishes to a uniform thickness.

  • Assay:

    • Place the stainless steel cylinders on the surface of the solidified agar.

    • Fill the cylinders with the standard and sample solutions.

    • Allow the plates to stand at 10-20°C for 2 hours to allow for diffusion.

    • Incubate the plates at 35-37°C for 16-24 hours.

3. Data Analysis

  • Measure the diameter of the zones of inhibition to the nearest 0.1 mm using calibrated calipers.

  • Create a standard curve by plotting the logarithm of the concentration of the standard solutions against the mean diameter of the inhibition zones.

  • Determine the concentration of this compound in the sample solutions by interpolating their mean inhibition zone diameters on the standard curve.

  • Calculate the potency of this compound in the original feed additive sample, taking into account the dilution factors.

4. Data Presentation

Standard Concentration (µg/mL)Mean Zone of Inhibition (mm)
0.210.5
0.412.8
0.815.2
1.617.5
3.219.8
Sample16.1

Table 1: Example data for a cylinder-plate assay.

Cylinder_Plate_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Standard_Prep Prepare this compound Standard Solutions Add_Solutions Add Standards & Samples to Cylinders Standard_Prep->Add_Solutions Sample_Prep Extract this compound from Feed Sample Sample_Prep->Add_Solutions Inoculate_Agar Prepare Inoculated Agar Plates Inoculate_Agar->Add_Solutions Incubate Incubate Plates (35-37°C, 16-24h) Add_Solutions->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones Standard_Curve Generate Standard Curve Measure_Zones->Standard_Curve Calculate_Potency Calculate Sample Potency Standard_Curve->Calculate_Potency Turbidimetric_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Standard_Prep Prepare this compound Standard Solutions Add_Solutions Add Standards & Samples to Test Tubes Standard_Prep->Add_Solutions Sample_Prep Extract this compound from Feed Sample Sample_Prep->Add_Solutions Inoculate_Broth Prepare Inoculated Assay Broth Inoculate_Broth->Add_Solutions Incubate Incubate Tubes (37°C, 4h) Add_Solutions->Incubate Measure_Absorbance Measure Absorbance (OD) Incubate->Measure_Absorbance Standard_Curve Generate Standard Curve Measure_Absorbance->Standard_Curve Calculate_Potency Calculate Sample Potency Standard_Curve->Calculate_Potency Logical_Relationship Virginiamycin_S1 This compound Bacterial_Ribosome Bacterial 50S Ribosome Virginiamycin_S1->Bacterial_Ribosome Binds to Protein_Synthesis Protein Synthesis Bacterial_Ribosome->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Prevents Inhibition_Zone Zone of Inhibition Bacterial_Growth->Inhibition_Zone Leads to (inversely) Turbidity Turbidity (Growth) Bacterial_Growth->Turbidity Correlates with

Application Notes and Protocols for Enhancing Virginiamycin S1 Yield Through Fed-Batch Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Virginiamycin, a member of the streptogramin family of antibiotics, is a mixture of two synergistic components: Virginiamycin M1 (a polyketide-peptide) and Virginiamycin S1 (a cyclic hexadepsipeptide). Produced by Streptomyces virginiae, their synergistic action is maximal when the M1:S1 ratio is approximately 75:25.[1][2][3] This document provides detailed application notes and protocols on the use of fed-batch fermentation strategies to increase the yield of this compound, a critical component for the overall potency of the antibiotic.

Fed-batch fermentation is a superior cultivation technique for antibiotic production as it allows for the control of substrate concentration, thereby avoiding catabolite repression and extending the production phase, leading to higher product titers.[4][5] This document outlines various fed-batch strategies, provides detailed experimental protocols, and summarizes quantitative data to guide researchers in optimizing this compound production.

Signaling Pathway for Virginiamycin Biosynthesis

The production of Virginiamycin in Streptomyces virginiae is tightly regulated by a complex signaling cascade involving γ-butyrolactones known as virginiae butanolides (VBs). These signaling molecules function as autoregulators, initiating the biosynthesis of both Virginiamycin M and S components. The key regulatory protein in this pathway is the Virginiamycin Butanolide Autoregulator Receptor protein (BarA), which acts as a repressor.[6][7][8]

In the absence of VBs, the BarA repressor binds to the promoter regions of the Virginiamycin biosynthetic genes, inhibiting their transcription. As the cell density increases, the concentration of VBs reaches a critical threshold. VBs then bind to the BarA protein, causing a conformational change that leads to its dissociation from the DNA.[9][10] This derepression allows for the transcription of the biosynthetic gene clusters, including those responsible for this compound synthesis, such as visA, visB, visC, and visD.[3]

Virginiamycin_Biosynthesis_Regulation cluster_0 Low Cell Density cluster_1 High Cell Density BarA_Repressor BarA Repressor Promoter_Region Virginiamycin Biosynthetic Gene Promoter BarA_Repressor->Promoter_Region Binds and Represses BarA_Repressor_2 BarA Repressor Biosynthesis_Genes visA, visB, visC, visD, etc. Promoter_Region->Biosynthesis_Genes Transcription Blocked Promoter_Region_2 Virginiamycin Biosynthetic Gene Promoter Biosynthesis_Genes_2 visA, visB, visC, visD, etc. VB Virginiae Butanolides (VBs) VB->BarA_Repressor_2 Binds to BarA_VB_Complex BarA-VB Complex (Inactive) Promoter_Region_2->Biosynthesis_Genes_2 Transcription Activated Virginiamycin_S1 This compound Biosynthesis Biosynthesis_Genes_2->Virginiamycin_S1 Translation

Caption: Regulation of Virginiamycin biosynthesis by virginiae butanolides.

Fed-Batch Fermentation Strategies

Several fed-batch strategies can be employed to enhance this compound production. The choice of strategy depends on the specific strain characteristics and process requirements.

Constant Feed Fed-Batch

This is the simplest fed-batch strategy where a concentrated solution of the limiting substrate, typically the carbon source, is fed at a constant rate. This method prevents substrate depletion and the accumulation of inhibitory byproducts that can occur in batch cultures.

Exponential Feed Fed-Batch

In this strategy, the substrate is fed at an exponentially increasing rate to maintain a constant specific growth rate (μ). This allows for high cell densities to be achieved while avoiding the metabolic shifts that can occur when the growth rate changes. The feeding rate (F) can be calculated using the following equation:

F = (μ / YX/S) * X0V0 * eμt / Sf

Where:

  • μ = specific growth rate (h-1)

  • YX/S = yield of biomass from substrate (g/g)

  • X0 = initial biomass concentration (g/L)

  • V0 = initial culture volume (L)

  • t = time (h)

  • Sf = substrate concentration in the feed (g/L)

DO-Stat Fed-Batch

This is a feedback control strategy where the feed rate is coupled to the dissolved oxygen (DO) concentration. A sharp increase in DO indicates substrate limitation. The control system is programmed to automatically add the feed solution when the DO rises above a setpoint, thereby maintaining the substrate at a growth-limiting concentration and maximizing metabolic efficiency.

Data Presentation

The following tables summarize the quantitative data from a study that scaled up Virginiamycin production using a fed-batch strategy with continuous sucrose feeding.

Table 1: Fermentation Parameters and Virginiamycin Titer [1]

ParameterBatch FermentationpH ControlledpH & DO ControlledFed-Batch (Sucrose Feed)Fed-Batch with Resin
pH 6.4 - 8.3 (uncontrolled)6.8 - 7.06.8 - 7.06.8 - 7.06.8 - 7.0
Dissolved Oxygen (%) Not controlledNot controlled505050
Virginiamycin Titer (g/L) 3.53.94.24.95.6
M1:S1 Ratio Not specifiedNot specifiedNot specifiedNot specified74:26

Table 2: Comparison of Carbon Sources on Virginiamycin Production [1]

Carbon SourceVirginiamycin Titer (g/L)M1:S1 Ratio
Sucrose 3.2772:28
Glucose 3.1555:45
Starch 2.9559:41

Experimental Protocols

Experimental Workflow

The general workflow for developing and implementing a fed-batch fermentation strategy for this compound production is outlined below.

Fed_Batch_Workflow Inoculum Inoculum Preparation (S. virginiae) Batch Initial Batch Phase Inoculum->Batch Fed_Batch Fed-Batch Phase (Nutrient Feeding) Batch->Fed_Batch Monitoring Process Monitoring (pH, DO, Substrate) Fed_Batch->Monitoring Harvest Harvest and Downstream Processing Fed_Batch->Harvest Analysis This compound Quantification (HPLC) Harvest->Analysis

Caption: General workflow for fed-batch fermentation.
Protocol 1: Constant Feed Fed-Batch Fermentation for Virginiamycin Production

This protocol is based on the successful scale-up of Virginiamycin production.[1][2][3]

1. Inoculum Preparation:

  • Prepare a seed culture of Streptomyces virginiae in a suitable vegetative medium.

  • Incubate at 28°C on a rotary shaker at 250 rpm for 48-72 hours.

2. Fermentation Medium:

  • Prepare the basal fermentation medium with the following composition (g/L):

    • Sucrose: 50.0

    • Pea flour: 10.0

    • Corn gluten: 5.0

    • Fermentative peptone: 2.5

    • Yeast extract: 5.0

    • Malt extract: 10.0

    • NaCl: 3.0

    • MgSO4: 0.5

    • CaCO3: 5.0

  • Adjust the initial pH to 6.8-7.0.

  • Sterilize the fermenter with the medium at 121°C for 60 minutes.

3. Fermentation Conditions:

  • Inoculate the fermenter with the seed culture (5-10% v/v).

  • Maintain the temperature at 28°C.

  • Maintain the pH at 6.8-7.0 using automated addition of 1M HCl and 1M NaOH.

  • Maintain the dissolved oxygen (DO) level at 50% of air saturation by cascading the agitation speed and airflow rate.

4. Fed-Batch Strategy:

  • Prepare a sterile 50% (w/v) sucrose feed solution.

  • Start the continuous feed at 48 hours of fermentation.

  • Feed the sucrose solution at a constant rate of 5 g/L/day.

5. Sampling and Analysis:

  • Withdraw samples aseptically at regular intervals (e.g., every 12 hours).

  • Analyze the samples for:

    • Biomass concentration (dry cell weight).

    • Residual substrate concentration.

    • This compound concentration using High-Performance Liquid Chromatography (HPLC).

Protocol 2: DO-Stat Fed-Batch Fermentation (General Protocol)

This protocol provides a general framework for implementing a DO-stat fed-batch strategy, which can be adapted for this compound production.

1. Inoculum and Fermentation Medium:

  • Follow the same procedures as in Protocol 1.

2. Fermentation Conditions:

  • Follow the same initial batch phase conditions as in Protocol 1.

  • Set the DO control cascade to maintain a setpoint (e.g., 50%). The cascade should first increase agitation, then airflow, and finally trigger the feed pump.

3. Fed-Batch Strategy:

  • Prepare a concentrated sterile feed solution containing the primary carbon source (e.g., 50% sucrose).

  • Set a DO setpoint for triggering the feed (e.g., when DO rises to 55-60%).

  • The feed pump will be activated when the DO level exceeds the setpoint, indicating substrate depletion. The pump will deliver a small bolus of the feed solution, causing a drop in DO as the cells metabolize the substrate. This cycle will repeat, maintaining a low substrate concentration.

4. Sampling and Analysis:

  • Follow the same procedures as in Protocol 1.

Conclusion

Fed-batch fermentation is a powerful technique to significantly increase the yield of this compound. The choice of feeding strategy, whether constant feed, exponential feed, or DO-stat, should be empirically determined for the specific Streptomyces virginiae strain and process conditions. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize their fed-batch fermentation processes for enhanced this compound production. Further optimization of feed composition and feeding rates can lead to even higher product titers.

References

Application Notes and Protocols: Cryo-Electron Microscopy of Virginiamycin S1 Bound to the E. coli 50S Ribosome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the structural analysis of Virginiamycin S1 (VS1) in complex with the Escherichia coli 50S ribosomal subunit using cryo-electron microscopy (cryo-EM). This information is critical for understanding the mechanism of action of streptogramin B antibiotics and for the rational design of novel antibacterial agents.

Introduction

This compound is a type B streptogramin antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. It obstructs the nascent polypeptide exit tunnel, leading to a premature dissociation of incomplete polypeptide chains. The synergistic action with type A streptogramins, which bind to the peptidyl transferase center, enhances its antibacterial activity. High-resolution structural analysis by cryo-EM provides invaluable insights into the precise binding mode of VS1 and its effect on the ribosome's conformation, paving the way for the development of new antibiotics that can overcome resistance mechanisms.

Quantitative Data Summary

Cryo-EM studies of this compound bound to the E. coli 50S ribosomal subunit, often in complex with other molecules, have yielded high-resolution structural information. The following table summarizes key quantitative data from such studies.

ParameterValue(s)Reference
Resolution (Cryo-EM) 2.7 Å, 2.8 Å[1]
Binding Stoichiometry 1 molecule of VS1 per 50S subunit[2]

Note: The reported cryo-EM resolutions are for structures of the 50S subunit in complex with VS1 and other compounds.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and cryo-EM analysis of the this compound-E. coli 50S ribosome complex.

Protocol 1: Purification of E. coli 50S Ribosomal Subunits

This protocol is adapted from established methods for purifying E. coli ribosomes for structural studies.

Materials:

  • E. coli strain MRE600

  • Luria-Bertani (LB) medium

  • Wash Buffer: 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂

  • Lysis Buffer (Buffer A): 20 mM Tris-HCl pH 7.5, 300 mM NH₄Cl, 10 mM MgCl₂, 0.5 mM EDTA, 6 mM β-mercaptoethanol

  • SuperASE-In™ RNase Inhibitor

  • Phenylmethylsulfonyl fluoride (PMSF)

  • Sucrose solutions (10% and 40% w/v) in Buffer A

  • Polyethylene glycol (PEG) 20,000

Procedure:

  • Cell Culture and Harvest:

    • Grow E. coli MRE600 cells in LB medium at 37°C with shaking (220 rpm) to an OD₆₀₀ of approximately 0.5.

    • Harvest the cells by centrifugation and wash the cell pellet with Wash Buffer.

    • Store the washed cell pellets at -80°C until use.

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold Lysis Buffer (Buffer A) supplemented with SuperASE-In™ (10 U/mL) and PMSF (0.1 mM final concentration).

    • Lyse the cells using a high-pressure homogenizer (e.g., EmulsiFlex-C5).

    • Clarify the lysate by centrifugation to remove cell debris.

  • Ribosome Isolation:

    • Pellet the ribosomes from the clarified lysate by ultracentrifugation.

    • Gently wash the ribosome pellet with Buffer A to remove any remaining supernatant.

  • 50S Subunit Separation:

    • Resuspend the crude ribosome pellet in Buffer A.

    • Prepare 10-40% sucrose gradients in Buffer A using a gradient maker.

    • Layer the resuspended ribosomes onto the sucrose gradients.

    • Centrifuge the gradients at 28,000 rpm (e.g., in a Beckman SW41Ti rotor) for 16 hours at 4°C.

    • Fractionate the gradients while monitoring the absorbance at 260 nm.

    • Pool the fractions corresponding to the 50S peak.

  • Concentration and Storage:

    • Precipitate the pooled 50S subunits by adding PEG 20,000.

    • Collect the precipitated 50S subunits by centrifugation.

    • Resuspend the pellet in a minimal volume of a suitable storage buffer (e.g., Buffer A) and store at -80°C.

Protocol 2: Formation of the this compound - 50S Ribosome Complex

Materials:

  • Purified E. coli 50S ribosomal subunits

  • This compound (stock solution in DMSO)

  • Complex Formation Buffer: 20 mM HEPES-KOH pH 7.5, 50 mM KCl, 10 mM Mg(OAc)₂, 1 mM DTT

Procedure:

  • Thaw and Dilute 50S Subunits:

    • Thaw the purified 50S ribosomal subunits on ice.

    • Dilute the 50S subunits to a final concentration of approximately 0.5 - 1.0 µM in pre-chilled Complex Formation Buffer.

  • Incubation with this compound:

    • Add this compound to the diluted 50S subunits to a final concentration of 10-50 µM (ensure the final DMSO concentration is below 1%).

    • Incubate the mixture on ice for 30-60 minutes to allow for complex formation.

Protocol 3: Cryo-EM Grid Preparation and Data Acquisition

Materials:

  • This compound - 50S ribosome complex

  • Quantifoil R1.2/1.3 or similar holey carbon grids

  • Glow-discharger

  • Vitrobot Mark IV or similar plunge-freezing device

  • Liquid ethane

  • Titan Krios or equivalent transmission electron microscope (TEM) equipped with a direct electron detector

Procedure:

  • Grid Preparation:

    • Glow-discharge the cryo-EM grids to make them hydrophilic.

    • Apply 3-4 µL of the this compound - 50S ribosome complex solution to a glow-discharged grid.

    • Blot the grid for a few seconds to remove excess liquid and immediately plunge-freeze it in liquid ethane using a Vitrobot.

  • Data Acquisition:

    • Screen the frozen grids for optimal ice thickness and particle distribution using the TEM.

    • Collect a large dataset of high-resolution images (micrographs) using automated data acquisition software. Typical data collection parameters are provided in the table below.

Data Collection ParameterTypical Value
Microscope Titan Krios G3i
Electron Energy 300 keV
Detector Gatan K3 Direct Electron Detector
Magnification ~105,000x
Pixel Size ~0.8-1.0 Å/pixel
Defocus Range -0.5 to -2.5 µm
Total Electron Dose 50-60 e⁻/Ų
Number of Frames 40-60
Protocol 4: Cryo-EM Image Processing and 3D Reconstruction

Software:

  • MotionCor2 or RELION's implementation for motion correction

  • CTFFIND4 or Gctf for CTF estimation

  • RELION, CryoSPARC, or similar software for particle picking, 2D classification, 3D classification, and 3D reconstruction.

Procedure:

  • Preprocessing:

    • Correct for beam-induced motion and perform dose-weighting of the raw movie frames.

    • Estimate the contrast transfer function (CTF) for each micrograph.

  • Particle Picking and 2D Classification:

    • Automatically pick particles from the corrected micrographs.

    • Perform several rounds of 2D classification to remove junk particles and select well-defined particle classes.

  • 3D Reconstruction and Refinement:

    • Generate an initial 3D model or use a previously determined ribosome structure as a reference.

    • Perform 3D classification to separate different conformational states of the ribosome-ligand complex.

    • Select the best 3D classes and perform 3D auto-refinement to obtain a high-resolution map.

    • Post-processing steps, including B-factor sharpening and local resolution estimation, can be applied to improve the map quality.

  • Model Building and Analysis:

    • Dock a model of the 50S subunit into the cryo-EM density map.

    • Manually build and refine the model of this compound and the surrounding ribosomal components using software like Coot and Phenix.

    • Analyze the interactions between this compound and the ribosome.

Visualizations

Experimental Workflow for Cryo-EM Analysis

experimental_workflow cluster_purification E. coli 50S Subunit Purification cluster_complex Complex Formation cluster_cryoem Cryo-EM & Data Processing cell_culture Cell Culture & Harvest lysis Cell Lysis cell_culture->lysis ribosome_isolation Ribosome Isolation lysis->ribosome_isolation sucrose_gradient Sucrose Gradient Centrifugation ribosome_isolation->sucrose_gradient pooling Fraction Pooling & Concentration sucrose_gradient->pooling incubation Incubation of 50S with this compound pooling->incubation grid_prep Grid Preparation & Plunge Freezing incubation->grid_prep data_acq Data Acquisition (TEM) grid_prep->data_acq image_proc Image Processing data_acq->image_proc recon 3D Reconstruction & Refinement image_proc->recon model_build Model Building & Analysis recon->model_build

Caption: Experimental workflow for the cryo-EM analysis of this compound bound to the E. coli 50S ribosome.

This compound Binding and Mechanism of Action

mechanism_of_action VS1 This compound Ribosome50S 50S Ribosomal Subunit VS1->Ribosome50S Binds to ExitTunnel Nascent Polypeptide Exit Tunnel (NPET) VS1->ExitTunnel Obstructs Ribosome50S->ExitTunnel Contains Peptide Nascent Polypeptide ExitTunnel->Peptide Blocks Elongation of Dissociation Premature Dissociation of Polypeptide Peptide->Dissociation Inhibition Inhibition of Protein Synthesis Dissociation->Inhibition

Caption: Mechanism of action of this compound on the bacterial ribosome.

References

Troubleshooting & Optimization

Overcoming solubility issues of Virginiamycin S1 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Virginiamycin S1 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is sparingly soluble in aqueous solutions.[1] It is, however, soluble in several organic solvents, including ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2]

Q2: Can I dissolve this compound directly in water?

A2: Direct dissolution in water is not recommended due to its poor aqueous solubility.[3][4] To achieve a homogenous aqueous solution, it is best to first dissolve this compound in a minimal amount of a water-miscible organic solvent.

Q3: What is the recommended method for preparing an aqueous solution of this compound?

A3: The recommended method is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock solution into your aqueous buffer or isotonic saline.[1]

Q4: How stable is this compound in aqueous solutions?

A4: Aqueous solutions of this compound are not stable for long-term storage. It is recommended to use freshly prepared solutions and not to store them for more than one day.[1] this compound is most stable in neutral solutions and is unstable in strongly acidic or basic conditions.[5]

Q5: What are the handling precautions for this compound powder?

A5: this compound should be handled in a well-ventilated area.[6] Personal protective equipment, including gloves, safety glasses, and a dust respirator, should be worn to avoid contact with skin and eyes and to prevent inhalation.[6][7] Avoid generating dust during handling.[6][7]

Troubleshooting Guide

Issue: Precipitate forms when I dilute my organic stock solution of this compound into an aqueous buffer.

Possible Cause Troubleshooting Step
Concentration of this compound is too high in the final aqueous solution. Decrease the final concentration of this compound in the aqueous solution.
The percentage of organic co-solvent in the final solution is too low. Increase the percentage of the organic co-solvent in the final aqueous solution. Be mindful of the tolerance of your experimental system to the organic solvent.
The pH of the aqueous buffer is not optimal for this compound solubility. Experiment with different pH values for your aqueous buffer. This compound is most stable at a neutral pH.[5]
The temperature of the solution is too low. Gently warm the solution. However, be cautious as high temperatures can degrade the compound.

Issue: I am concerned about the effects of the organic solvent on my experiment.

Possible Cause Troubleshooting Step
The concentration of the organic solvent (e.g., DMSO, ethanol) is toxic to the cells or interferes with the assay. Use the lowest possible concentration of the organic solvent that maintains this compound in solution. Prepare a vehicle control with the same concentration of the organic solvent to assess its effect on your experiment.
The chosen organic solvent is not suitable for the experimental system. Consider alternative water-miscible organic solvents. Test the tolerance of your system to different solvents.

Data Presentation

Table 1: Solubility of this compound in Organic Solvents

Solvent Solubility Reference
EthanolSoluble[1][2]
MethanolSoluble[1][2]
Dimethylformamide (DMF)Soluble[1][2]
Dimethyl sulfoxide (DMSO)Soluble[1][2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound.

Materials:

  • This compound powder

  • Acetonitrile

  • Deionized water

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound powder in a sterile container. For example, for a 1 mg/mL stock, weigh 5 mg of this compound.

  • Prepare a 50% acetonitrile solution by mixing equal volumes of acetonitrile and deionized water.

  • Add the appropriate volume of 50% acetonitrile to the this compound powder. For 5 mg of powder, add 2.5 mL of 50% acetonitrile.

  • Vortex the mixture vigorously for 2 minutes to dissolve the powder completely.

  • Add an equal volume of deionized water to the solution. For the example above, add 2.5 mL of deionized water to obtain a final stock solution of 1 mg/mL in 25% acetonitrile.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[8]

Protocol 2: General Method for Enhancing Aqueous Solubility using Co-solvents

This protocol provides a general workflow for using co-solvents to prepare an aqueous working solution of this compound.

Materials:

  • This compound stock solution in an organic solvent (e.g., 10 mg/mL in DMSO)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Sterile tubes

Procedure:

  • Determine the final desired concentration of this compound and the maximum tolerable concentration of the organic co-solvent in your experiment.

  • Calculate the volume of the this compound stock solution needed.

  • In a sterile tube, add the required volume of the aqueous buffer.

  • While gently vortexing the aqueous buffer, add the calculated volume of the this compound stock solution dropwise.

  • Visually inspect the solution for any signs of precipitation.

  • If precipitation occurs, consider reducing the final concentration of this compound or slightly increasing the proportion of the co-solvent in the final solution (if your experimental system allows).

  • Prepare a vehicle control containing the same final concentration of the organic co-solvent in the aqueous buffer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Dilution cluster_troubleshooting Troubleshooting start Start with this compound Powder dissolve Dissolve in Organic Solvent (e.g., DMSO, Ethanol) start->dissolve stock Concentrated Stock Solution dissolve->stock dilute Dilute into Aqueous Buffer stock->dilute working Aqueous Working Solution dilute->working precipitate Precipitation? working->precipitate adjust Adjust Concentration or Co-solvent % precipitate->adjust Yes end Homogeneous Solution Ready for Experiment precipitate->end No adjust->dilute

Caption: Workflow for preparing aqueous solutions of this compound.

signaling_pathway_placeholder cluster_solubility_factors Factors Influencing this compound Solubility cluster_enhancers Solubility Enhancers VS1 This compound (Poorly Water Soluble) Aqueous Aqueous Solution VS1->Aqueous Low Solubility CoSolvent Co-solvents (e.g., Ethanol, DMSO) CoSolvent->Aqueous Increases Solubility pH pH Adjustment (Neutral pH is optimal) pH->Aqueous Affects Stability & Solubility Surfactants Surfactants (e.g., Tween 80) Surfactants->Aqueous May Improve Solubility Cyclodextrins Cyclodextrins Cyclodextrins->Aqueous Potential for Inclusion Complexation

Caption: Key factors influencing the aqueous solubility of this compound.

References

Optimizing the ratio of Virginiamycin M1 to S1 for maximum synergistic effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the synergistic effect of Virginiamycin M1 and S1.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of Virginiamycin M1 to S1 for maximum synergistic effect?

A1: The optimal ratio for achieving maximum synergistic antimicrobial activity is generally reported to be in the range of 70-75% Virginiamycin M1 to 25-30% Virginiamycin S1.[1] This combination has been shown to increase the total antimicrobial activity by 3.5 to 4 times compared to the individual components.[1] While Virginiamycin M1 and S1 alone typically exhibit bacteriostatic activity, their combination at this optimal ratio results in bactericidal effects.[1]

Q2: What is the mechanism of synergistic action between Virginiamycin M1 and S1?

A2: Virginiamycin M1 and S1 are both protein synthesis inhibitors that bind to the 50S ribosomal subunit of bacteria.[2] Their synergistic action stems from their cooperative binding. This compound binding induces a conformational change in the ribosome, which in turn increases the binding affinity of Virginiamycin M1. This dual binding action effectively blocks two different steps in the protein synthesis pathway: this compound inhibits the formation of the peptide bond, while Virginiamycin M1 interferes with the translocation of the growing peptide chain. This multi-faceted inhibition leads to a more potent bactericidal effect than either component can achieve alone.

Q3: Which experimental methods are recommended for determining the synergistic effect of Virginiamycin M1 and S1?

A3: The most common in vitro methods for evaluating antibiotic synergy are the checkerboard assay and the time-kill assay. The checkerboard assay is useful for screening a wide range of M1 and S1 concentrations to identify the optimal ratio, while the time-kill assay provides dynamic information about the rate and extent of bacterial killing over time. For accurate quantification of Virginiamycin M1 and S1 in experimental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended analytical method.[3][4]

Troubleshooting Guides

Checkerboard Assay

Problem: Inconsistent or non-reproducible Fractional Inhibitory Concentration (FIC) index values.

  • Possible Cause 1: Inaccurate initial Minimum Inhibitory Concentration (MIC) determination. The concentration ranges for the checkerboard assay are based on the MIC of each individual component. If the initial MICs are incorrect, the concentration gradient in the checkerboard will be suboptimal, leading to inaccurate FIC calculations.

    • Solution: Carefully determine the MIC of Virginiamycin M1 and S1 individually against the target organism using a standardized microdilution method before setting up the checkerboard assay.

  • Possible Cause 2: Pipetting errors. The checkerboard assay involves numerous serial dilutions and additions to a microtiter plate. Small inaccuracies in pipetting can accumulate and significantly affect the final concentrations in each well.

    • Solution: Use calibrated pipettes and proper pipetting techniques. Consider using automated liquid handlers for improved precision and throughput.

  • Possible Cause 3: Bacterial inoculum variability. The density of the bacterial inoculum can influence the outcome of the assay.

    • Solution: Standardize the inoculum preparation to a 0.5 McFarland turbidity standard to ensure a consistent starting bacterial concentration (~1 x 10^8 CFU/mL), which is then further diluted for the assay.

Problem: Difficulty in visually determining the MIC endpoint.

  • Possible Cause: Subjective interpretation of bacterial growth inhibition.

    • Solution: Use a spectrophotometric plate reader to measure the optical density (OD) at 600 nm for a more objective determination of growth. Additionally, including a growth indicator dye like resazurin can aid in visual assessment.

Time-Kill Assay

Problem: High variability in bacterial counts at specific time points.

  • Possible Cause 1: Inadequate mixing of cultures. Uneven distribution of bacteria and antibiotics in the culture tubes can lead to inconsistent sampling.

    • Solution: Ensure thorough mixing of the culture tubes before each sampling.

  • Possible Cause 2: Clumping of bacteria. Some bacterial strains have a tendency to clump, which can lead to inaccurate colony counts.

    • Solution: Briefly vortex the culture before sampling and dilution to break up clumps. The use of a mild surfactant (e.g., Tween 80) in the growth medium can also help prevent clumping, but its potential interaction with the antibiotics should be evaluated first.

Problem: Bacterial regrowth after an initial period of killing.

  • Possible Cause: The antibiotic concentrations used are bacteriostatic rather than bactericidal, or a resistant subpopulation is emerging.

    • Solution: Increase the concentrations of Virginiamycin M1 and S1 in the assay. Also, consider plating samples on antibiotic-containing agar to screen for the emergence of resistant colonies.

LC-MS/MS Quantification

Problem: Poor peak shape or low signal intensity for Virginiamycin M1 or S1.

  • Possible Cause 1: Suboptimal mobile phase composition. The choice of organic solvent and additives in the mobile phase is critical for achieving good chromatographic separation and ionization.

    • Solution: Optimize the mobile phase. A common starting point is a gradient of acetonitrile and water with 0.1% formic acid.[3][5]

  • Possible Cause 2: Matrix effects from complex sample matrices. Components in the sample other than the analytes of interest can interfere with ionization, leading to signal suppression or enhancement.

    • Solution: Employ a robust sample preparation method, such as solid-phase extraction (SPE), to clean up the sample and remove interfering substances.[3][4]

Problem: Inaccurate quantification.

  • Possible Cause: Lack of an appropriate internal standard.

    • Solution: Use a stable isotope-labeled internal standard for Virginiamycin M1 (e.g., Virginiamycin M1-d2) to correct for variations in sample preparation and instrument response.[6]

Data Presentation

Table 1: Optimal Ratios of Virginiamycin M1 to S1 for Synergistic Effect

Virginiamycin M1 (%)This compound (%)Resultant EffectReference
70 - 7525 - 30Bactericidal[1]
Individual-Bacteriostatic[1]
-IndividualBacteriostatic[1]

Table 2: Example Checkerboard Assay Results and FIC Index Calculation

Virginiamycin M1 (µg/mL)This compound (µg/mL)Growth (+/-)
2 (MIC alone)0-
10.5+
0.51-
0.252-
04 (MIC alone)-

FIC Index Calculation: FIC of M1 = (MIC of M1 in combination) / (MIC of M1 alone) = 0.5 / 2 = 0.25 FIC of S1 = (MIC of S1 in combination) / (MIC of S1 alone) = 1 / 4 = 0.25 FIC Index = FIC of M1 + FIC of S1 = 0.25 + 0.25 = 0.5 (Synergy)

Experimental Protocols

Checkerboard Assay Protocol
  • Determine the MIC of individual components: Perform a standard broth microdilution assay to determine the MIC of Virginiamycin M1 and this compound separately for the target bacterial strain.

  • Prepare antibiotic stock solutions: Prepare concentrated stock solutions of Virginiamycin M1 and S1 in a suitable solvent (e.g., DMSO) and then dilute them in the appropriate broth medium.

  • Prepare the checkerboard plate: In a 96-well microtiter plate, create a two-dimensional gradient of the two antibiotics. Typically, serial dilutions of Virginiamycin M1 are made along the x-axis, and serial dilutions of this compound are made along the y-axis.

  • Inoculate the plate: Add a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) to each well of the plate.

  • Incubate: Incubate the plate at the optimal growth temperature for the bacterium for 16-20 hours.

  • Determine the MIC in combination: After incubation, determine the MIC of each antibiotic in combination by observing the lowest concentration of each antibiotic that inhibits visible bacterial growth.

  • Calculate the FIC Index: Calculate the Fractional Inhibitory Concentration (FIC) index using the formula: FIC Index = (MIC of M1 in combination / MIC of M1 alone) + (MIC of S1 in combination / MIC of S1 alone). An FIC index of ≤ 0.5 is indicative of synergy.

Time-Kill Assay Protocol
  • Prepare bacterial culture: Grow the target bacterium to the mid-logarithmic phase in a suitable broth medium.

  • Prepare antibiotic solutions: Prepare tubes containing the desired concentrations of Virginiamycin M1 alone, this compound alone, and the combination of M1 and S1 at the predetermined synergistic ratio. Also include a growth control tube without any antibiotics.

  • Inoculate: Inoculate each tube with the mid-log phase bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.

  • Incubate and sample: Incubate the tubes at the optimal growth temperature with shaking. At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Determine viable cell counts: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Analyze the data: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.

LC-MS/MS Protocol for Quantification
  • Sample Preparation:

    • Extract Virginiamycin M1 and S1 from the sample matrix (e.g., bacterial culture, plasma) using a suitable organic solvent (e.g., acetonitrile or methanol).[3]

    • Perform a protein precipitation step if necessary.

    • For complex matrices, use solid-phase extraction (SPE) for sample cleanup and concentration.[3][4]

    • Evaporate the solvent and reconstitute the sample in the mobile phase.

  • Chromatographic Separation:

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[3][5]

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Optimize the multiple reaction monitoring (MRM) transitions for Virginiamycin M1 and S1, as well as the internal standard.

  • Quantification:

    • Create a calibration curve using standards of known concentrations.

    • Quantify the amount of Virginiamycin M1 and S1 in the samples by comparing their peak areas to those of the calibration standards and correcting for the internal standard.

Visualizations

Synergy_Mechanism cluster_ribosome Bacterial 50S Ribosome P_site P-site A_site A-site P_site->A_site Induces Conformational Change VM1 Virginiamycin M1 VM1->A_site Binds with high affinity Inhibition Inhibition VM1->Inhibition VS1 This compound VS1->P_site Binds VS1->Inhibition Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Blocks Checkerboard_Workflow start Start mic_m1 Determine MIC of Virginiamycin M1 start->mic_m1 mic_s1 Determine MIC of this compound start->mic_s1 prepare_plate Prepare 96-well plate with 2D concentration gradient mic_m1->prepare_plate mic_s1->prepare_plate inoculate Inoculate with standardized bacterial suspension prepare_plate->inoculate incubate Incubate for 16-20 hours inoculate->incubate read_results Read results (visually or with plate reader) incubate->read_results calculate_fic Calculate FIC Index read_results->calculate_fic end End calculate_fic->end Troubleshooting_Logic start Inconsistent FIC Index? cause1 Inaccurate initial MICs? start->cause1 Yes cause2 Pipetting errors? cause1->cause2 No solution1 Redetermine individual MICs accurately cause1->solution1 Yes cause3 Inoculum variability? cause2->cause3 No solution2 Use calibrated pipettes / automation cause2->solution2 Yes solution3 Standardize inoculum preparation cause3->solution3 Yes

References

Strategies to prevent degradation of Virginiamycin S1 during storage and experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and experimental use of Virginiamycin S1 to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound powder?

A1: To ensure the long-term stability of this compound in its solid form, it should be stored at -20°C in a tightly sealed container, protected from moisture.[1][2] Following these conditions, the compound is reported to be stable for at least four years.[2]

Q2: How should I prepare and store this compound solutions?

A2: this compound is soluble in organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[2] For stock solutions, dissolve the powder in an appropriate organic solvent and store at -20°C. It is recommended to purge the solvent with an inert gas before preparing the solution to minimize oxidation.[2] Aqueous solutions of this compound have limited stability and it is not recommended to store them for more than one day.[2]

Q3: What factors can cause the degradation of this compound during experiments?

A3: this compound is susceptible to degradation under several conditions:

  • pH: It is extremely unstable in strongly acidic and basic solutions. The most stable pH for this compound is in a neutral solution (around pH 7).[1]

  • Temperature: Elevated temperatures can accelerate the degradation of this compound.

  • Light: As this compound absorbs light at 305 nm, exposure to UV light or prolonged exposure to ambient light may lead to photodegradation.

Q4: I am observing a loss of activity of my this compound in my experiments. What could be the cause?

A4: Loss of activity can be attributed to several factors. Refer to the troubleshooting guide below for a systematic approach to identifying the issue. Common causes include improper storage of stock solutions, use of inappropriate solvents or pH conditions in your experimental buffer, or exposure of the compound to high temperatures or light.

Troubleshooting Guide

This guide will help you troubleshoot common issues related to this compound degradation.

Observed Problem Potential Cause Recommended Action
Loss of biological activity in a freshly prepared solution Improper dissolution or use of an inappropriate solvent.Ensure complete dissolution in a recommended organic solvent (e.g., DMSO, ethanol, methanol) before further dilution into aqueous buffers.
Degradation due to pH of the experimental buffer.Measure the pH of your final experimental solution. Adjust the pH to be as close to neutral as possible.
Gradual loss of activity of stock solution over time Improper storage of the stock solution.Store stock solutions at -20°C or -80°C in tightly sealed vials. Minimize freeze-thaw cycles.
Oxidation of the compound.Purge the solvent with an inert gas (e.g., argon or nitrogen) before preparing stock solutions to remove dissolved oxygen.
Inconsistent results between experiments Degradation due to light exposure.Protect solutions containing this compound from light by using amber vials or covering the containers with aluminum foil.
Temperature fluctuations during experiments.Maintain a consistent and controlled temperature throughout your experimental setup. Avoid exposing the compound to high temperatures.

Quantitative Data Summary

While specific degradation kinetics for this compound alone are not extensively published, the following table summarizes key stability information based on available data for Virginiamycin complex.

Parameter Condition Observation Reference
Storage Temperature (Solid) -20°CStable for ≥ 4 years[2]
Aqueous Solution Stability Room TemperatureNot recommended for > 1 day[2]
pH Stability Strongly AcidicUnstable[1]
NeutralMost Stable[1]
BasicExtremely Unstable[1]
Thermal Stability (in solution) 95°CSignificant degradation observed for Virginiamycin complex.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound and detecting potential degradation products. This method is adapted from published analytical procedures for Virginiamycin M1 and S1.[3][4][5]

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other appropriate buffer components)

  • Hydrochloric acid (for acidic stress)

  • Sodium hydroxide (for basic stress)

  • Hydrogen peroxide (for oxidative stress)

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with a suitable modifier like 0.1% formic acid). A typical gradient could be starting from 30% acetonitrile and increasing to 70% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 305 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL). Further dilute with the initial mobile phase to a working concentration (e.g., 100 µg/mL).

  • Forced Degradation Samples:

    • Acidic: Incubate a solution of this compound in 0.1 M HCl at 60°C for a specified time.

    • Basic: Incubate a solution of this compound in 0.1 M NaOH at 60°C for a specified time.

    • Oxidative: Treat a solution of this compound with 3% H₂O₂ at room temperature.

    • Thermal: Heat a solution of this compound at 80°C.

    • Photolytic: Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight.

    • Neutralize acidic and basic samples before injection.

4. Analysis:

  • Inject the standard solution and the stressed samples into the HPLC system.

  • Monitor the chromatograms for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

  • The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed sample to that in the unstressed standard.

Visualizations

degradation_pathway VS1 This compound DPs Degradation Products VS1->DPs Hydrolysis VS1->DPs Photodegradation VS1->DPs Thermal Degradation Acid Strongly Acidic Conditions (e.g., pH < 3) Acid->DPs Base Strongly Basic Conditions (e.g., pH > 9) Base->DPs Light UV Light Exposure Light->DPs Heat High Temperature Heat->DPs

Caption: Factors leading to the degradation of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation VS1_sol Prepare this compound Solution Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) VS1_sol->Stress Neutralize Neutralize (if applicable) Stress->Neutralize Inject Inject Sample into HPLC System Neutralize->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 305 nm Separate->Detect Analyze Analyze Chromatogram Detect->Analyze Quantify Quantify Degradation & Identify Products Analyze->Quantify

Caption: Workflow for forced degradation studies of this compound.

Caption: Troubleshooting flowchart for this compound stability issues.

References

Technical Support Center: Troubleshooting Low Yield in Streptomyces virginiae Fermentation for Virginiamycin S1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields of Virginiamycin S1 during fermentation with Streptomyces virginiae.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary factors that could be causing a low yield of this compound?

A low yield of this compound can stem from several factors, ranging from suboptimal fermentation conditions to genetic limitations of the strain. Key areas to investigate include:

  • Media Composition: Inadequate or imbalanced nutrients, particularly carbon and nitrogen sources, can limit growth and antibiotic production.

  • Fermentation Parameters: Non-optimal pH, dissolved oxygen (DO), and temperature can significantly hinder biosynthesis.

  • Precursor Availability: this compound is a cyclic hexadepsipeptide that requires specific precursors, such as L-phenylglycine, for its synthesis. A lack of these precursors will directly impact the yield.[1]

  • Regulatory Signals: The production of virginiamycin is tightly regulated by signaling molecules known as virginiae butanolides (VBs). Insufficient levels of these autoregulators can lead to poor expression of the biosynthetic genes.[1][2][3]

  • Product Inhibition/Degradation: High concentrations of virginiamycin can inhibit its own production. Furthermore, the product can degrade under suboptimal conditions, particularly unfavorable pH levels.[4][5]

  • M1:S1 Ratio: Virginiamycin M1 and S1 act synergistically, and an improper ratio can affect the overall stability and apparent activity of the product. The optimal ratio for synergistic activity is typically 70–75% M1 to 25–30% S1.[4][5]

Q2: How does the media composition affect my this compound yield?

The composition of the fermentation medium is critical. An imbalance of nutrients can lead to carbon catabolite repression or nitrogen limitation, both of which negatively impact antibiotic production.

  • Carbon Source: While glucose and starch can be used, sucrose has been shown to support high virginiamycin titers while maintaining a favorable M1:S1 ratio.[4] Fed-batch strategies with continuous addition of a carbon source like sucrose can prevent carbon catabolite repression and extend the production phase.[4][5]

  • Nitrogen Source: Complex nitrogen sources like pea flour, corn gluten, yeast extract, and peptone are essential for providing the amino acid building blocks for both cell growth and this compound synthesis.[4] High concentrations of yeast extract (e.g., 45 g/L) have been shown to support high cell density, which is crucial for high productivity.[3]

  • Minerals: Phosphate, magnesium, and iron salts are necessary cofactors for many enzymes involved in primary and secondary metabolism.[4]

Table 1: Example Fermentation Media for S. virginiae

Component Seed Medium (g/L) Basic Fermentation Medium (g/L)
Glucose 1.0 -
Soluble Starch 10.0 -
Sucrose - 50.0
Meat Extract 3.0 -
Yeast Autolysate 1.0 -
Casein Hydrolyzate 5.0 -
Pea Flour - 10.0
Corn Gluten - 5.0
Fermentative Peptone - 2.5
Yeast Extract - 5.0
Malt Extract - 10.0
NaCl - 3.0
MgSO₄ - 0.5
CaCO₃ 0.5 5.0
pH 6.8–7.0 6.8–7.0

Source: Adapted from a study on high-yield virginiamycin production.[4]

Q3: What are the optimal physical parameters (pH, DO, agitation) for the fermentation?

Controlling the physical environment of the fermentation is crucial for maximizing yield.

  • pH: The optimal pH for virginiamycin production is between 6.8 and 7.0.[4][5] Deviations from this range can reduce yield. Notably, an increase in pH to 8.3, often seen when the primary carbon source is depleted, can lead to the degradation of virginiamycin.[4][5] Virginiamycin is most stable at a neutral pH.[6]

  • Dissolved Oxygen (DO): DO is a critical factor. A DO concentration of 50% has been found to be optimal.[4][5] In another study, maintaining DO above 2 mg/L was recommended.[3]

  • Agitation and Aeration: Agitation speed directly influences oxygen transfer. One successful strategy involves starting cultivation at a lower speed (e.g., 450 rpm) and then increasing the speed (up to 800 rpm) as needed to maintain the target DO level.[7] Increasing agitation speed can have a positive effect on productivity, independent of the DO concentration.[7]

Table 2: Summary of Optimal Fermentation Parameters

Parameter Optimal Range/Value Notes
pH 6.8–7.0 Maintain actively. High pH (>8.0) can cause product degradation.[4][5]
Dissolved Oxygen (DO) 50% (or >2 mg/L) Crucial for biosynthesis. Control via agitation and air supply.[3][4][5]
Temperature 28°C A common temperature for Streptomyces fermentations.[8]

| Agitation | 250–800 rpm | Adjust to maintain DO. Higher speeds can improve productivity.[5][7] |

Q4: Could a lack of specific precursors be limiting this compound synthesis?

Yes, this is a critical point. This compound is a non-ribosomally synthesized peptide, and its structure includes the non-proteinogenic amino acid L-phenylglycine.[1]

  • L-phenylglycine: The biosynthesis of this precursor from L-phenylalanine is a key step.[9] The gene visG is essential for providing L-phenylglycine, and its absence completely abolishes Virginiamycin S production.[1] If you suspect a precursor limitation, supplementing the medium with L-phenylglycine could potentially restore or increase the yield.[1]

Q5: How can I troubleshoot potential product inhibition?

High concentrations of virginiamycin can inhibit the producing organism, a phenomenon known as feedback inhibition. This can prematurely halt production and limit the final titer.

  • In Situ Product Removal: A highly effective strategy is to add an adsorbing resin to the fermentation medium before sterilization.[10] Resins like Diaion® HP21 or Amberlite XAD-16 can selectively absorb virginiamycin from the broth as it is produced.[4][10] This alleviates feedback inhibition, protects the antibiotic from potential degradation, and can significantly increase the total yield (up to 5.6 g/L has been reported).[4][5] An added benefit is that this simplifies the downstream recovery and purification process.[10]

Key Experimental Protocols & Workflows

Diagram: Troubleshooting Workflow for Low this compound Yield

G cluster_solutions Potential Solutions start Low this compound Yield Detected check_params Step 1: Verify Fermentation Parameters (pH, DO, Temp, Agitation) start->check_params check_media Step 2: Analyze Media Composition (Carbon, Nitrogen, Precursors) check_params->check_media Parameters OK sol_params Adjust pH to 6.8-7.0 Maintain DO at 50% check_params->sol_params Issue Found check_quant Step 3: Validate Quantification Method (LC-MS/MS Protocol) check_media->check_quant Media OK sol_media Implement Fed-Batch (Sucrose) Supplement with L-phenylglycine check_media->sol_media Issue Found check_inhibition Step 4: Investigate Product Inhibition check_quant->check_inhibition Quantification OK sol_quant Recalibrate Instruments Run Standard Curve check_quant->sol_quant Issue Found sol_inhibition Add Adsorbent Resin (e.g., Diaion® HP21) check_inhibition->sol_inhibition Issue Found end_goal Improved this compound Yield sol_params->end_goal sol_media->end_goal sol_quant->end_goal sol_inhibition->end_goal G cluster_state1 State 1: Low Cell Density (No VB) cluster_state2 State 2: High Cell Density (VB Present) vb Virginiae Butanolide (VB) (Signaling Molecule) bara BarA Repressor Protein vis_genes Virginiamycin S Biosynthetic Genes (visA, visG, etc.) vs This compound bara1 Active BarA Repressor vis_genes1 vis Genes bara1->vis_genes1 Represses Transcription vb2 VB bara2 Inactive BarA-VB Complex vb2->bara2 Binds & Inactivates vis_genes2 vis Genes vs2 This compound vis_genes2->vs2 Transcription & Biosynthesis G start Fermentation Broth Sample centrifuge Centrifugation start->centrifuge supernatant Collect Supernatant centrifuge->supernatant extraction Solvent Extraction (Methanol:Acetonitrile) supernatant->extraction purify Solid-Phase Extraction (SPE) (Oasis HLB Cartridge) extraction->purify concentrate Dry & Reconstitute purify->concentrate analysis LC-MS/MS Analysis (C18 Column, ESI+, MRM) concentrate->analysis result Quantified this compound Concentration (µg/L) analysis->result

References

Improving the purification efficiency of Virginiamycin S1 from complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purification efficiency of Virginiamycin S1 from complex mixtures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue IDQuestionPossible CausesSuggested Solutions
VS1-T01 Low Recovery after Solid-Phase Extraction (SPE) 1. Incomplete elution of this compound from the SPE cartridge.[1] 2. Breakthrough of this compound during sample loading. 3. Degradation of this compound on the solid phase.1. Optimize the elution solvent. This compound is more hydrophobic than M1, so a stronger organic solvent or a higher percentage of organic solvent in the elution buffer may be required.[2][3] 2. Reduce the sample loading volume or concentration. 3. Ensure the pH of the sample and buffers is within the stability range of this compound (most stable in neutral solutions).[4]
VS1-T02 Poor Resolution Between this compound and M1 in Preparative HPLC 1. Inappropriate mobile phase composition.[5][6] 2. Column overloading.[7] 3. Incorrect column chemistry.[8]1. Adjust the mobile phase. A shallower gradient or isocratic elution with an optimized acetonitrile/water ratio can improve separation.[9] Adding a small amount of a third solvent like isopropanol can sometimes improve selectivity.[3] 2. Reduce the injection volume or the concentration of the sample. 3. Use a high-resolution C18 column with a smaller particle size if pressure limits allow. For highly hydrophobic compounds, a C8 or phenyl column might offer different selectivity.[2]
VS1-T03 Peak Broadening or Tailing in Preparative HPLC 1. Column degradation or contamination.[7] 2. High injection volume or mass overload.[5] 3. Mismatch between the sample solvent and the mobile phase.[6]1. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants. If performance does not improve, the column may need to be replaced.[10] 2. Decrease the amount of sample loaded onto the column. 3. Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase.[6]
VS1-T04 High Backpressure During Preparative HPLC 1. Column frit blockage due to particulates in the sample. 2. Precipitation of the sample on the column. 3. High viscosity of the mobile phase.1. Filter the sample through a 0.22 µm filter before injection. Use a guard column to protect the main column.[7] 2. Ensure the sample is fully dissolved in the injection solvent and that the solvent is miscible with the mobile phase.[11] 3. Consider using a mobile phase with lower viscosity (e.g., acetonitrile has a lower viscosity than methanol). Increasing the column temperature can also reduce backpressure.
VS1-T05 Low Purity of Crystallized this compound 1. Incomplete removal of impurities prior to crystallization. 2. Co-crystallization of impurities with this compound. 3. Inappropriate crystallization solvent system.1. Perform an additional purification step, such as flash chromatography, before crystallization. 2. Recrystallize the product. A second crystallization step can significantly improve purity. 3. Screen different solvent/anti-solvent systems to find conditions that favor the crystallization of this compound while keeping impurities in solution.[12]

Frequently Asked Questions (FAQs)

1. What is the first step in purifying this compound from a fermentation broth?

The initial step is typically to capture the Virginiamycin components from the clarified fermentation broth. A common and effective method is to use an adsorbent resin, such as Diaion® HP21, directly in the fermentation vessel (in-situ solid-phase adsorption).[9][13] This simplifies the initial recovery by capturing up to 98.5% of the produced Virginiamycin, which can then be eluted with a solvent like acetone or methanol.[13][14][15]

2. How can I effectively remove Virginiamycin M1 from my S1 fraction?

Reversed-phase preparative HPLC is the most common method for separating this compound from M1. Due to its higher hydrophobicity, this compound has a longer retention time on a C18 column than M1.[9][16] By optimizing the mobile phase gradient (e.g., a slow, shallow gradient of acetonitrile in water), a good separation can be achieved.[8][17][18]

3. What is a typical recovery rate for this compound purification?

The overall recovery rate can vary significantly depending on the complexity of the initial mixture and the number of purification steps. For analytical methods involving solid-phase extraction, recoveries can range from 71.2% to 98.4%.[18] In preparative processes, a purification yield of 88-90% has been reported for similar complex molecules after multiple purification steps, including crystallization.[19]

4. Can I use a purification method other than chromatography?

Yes, crystallization can be an effective final purification step.[12] After initial purification by methods like SPE or flash chromatography to remove the majority of impurities, this compound can be crystallized from a suitable solvent system to achieve high purity.[12]

5. What is the role of the M1:S1 ratio in the purification process?

While the primary goal of purification is to isolate this compound, it's important to be aware of the synergistic antibacterial activity of the M1 and S1 components, which is optimal at a ratio of approximately 70-75% M1 to 25-30% S1.[13] If the final application requires this synergistic activity, the purification strategy might be adjusted to co-purify the components in the desired ratio rather than complete separation.

Data Presentation

Table 1: Comparison of Analytical Methods for Virginiamycin M1 and S1

ParameterHPLC-UVLC-MS/MS
Column Zorbax SB-C18 (250 x 4.6 mm, 5 µm)[9]Luna C18[17][18]
Mobile Phase Acetonitrile:water (55:45) with 0.1% acetic acid[9]Acetonitrile and 5 mmol/L ammonium acetate with 0.1% formic acid (gradient)[17][18]
Detection UV at 220 nm[9]Positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode[17][18]
Recovery of S1 Not explicitly stated for S1 alone71.2% - 98.4%[18]
Limit of Quantification (LOQ) Not specified for S10.25 µg/kg[18]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Virginiamycin from Fermentation Broth

This protocol is a general guideline for the initial cleanup of Virginiamycin from a clarified fermentation broth using an Oasis HLB cartridge.

  • Conditioning: Condition an Oasis HLB cartridge with 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Dilute the clarified fermentation broth 1:1 with a 0.01 M ammonium dihydrogen phosphate solution.[18] Load the diluted sample onto the conditioned cartridge at a slow flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elution: Elute the Virginiamycin components with 5 mL of methanol or a methanol:acetonitrile mixture.[18]

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for the next purification step (e.g., mobile phase for HPLC).

Visualizations

Experimental Workflow for this compound Purification

G Fermentation_Broth Fermentation Broth Clarification Clarification (Centrifugation/Filtration) Fermentation_Broth->Clarification Crude_Extract Crude Virginiamycin Extract Clarification->Crude_Extract SPE Solid-Phase Extraction (SPE) Crude_Extract->SPE Partially_Purified Partially Purified Extract SPE->Partially_Purified Prep_HPLC Preparative HPLC (C18) Partially_Purified->Prep_HPLC S1_Fraction This compound Fraction Prep_HPLC->S1_Fraction Purity_Analysis Purity Analysis (Analytical HPLC) S1_Fraction->Purity_Analysis Crystallization Crystallization S1_Fraction->Crystallization Pure_S1 Pure this compound Crystals Crystallization->Pure_S1

Caption: A general experimental workflow for the purification of this compound.

Troubleshooting Logic for Low Recovery in SPE

G Start Low Recovery in SPE Check_Elution Analyze Eluate and Flow-through Start->Check_Elution S1_in_Flowthrough S1 in Flow-through? Check_Elution->S1_in_Flowthrough S1_on_Cartridge S1 still on Cartridge? Check_Elution->S1_on_Cartridge S1_in_Flowthrough->S1_on_Cartridge No Overloading Cause: Column Overloading S1_in_Flowthrough->Overloading Yes Weak_Elution Cause: Elution Solvent too Weak S1_on_Cartridge->Weak_Elution Yes Degradation Cause: On-column Degradation S1_on_Cartridge->Degradation No Reduce_Load Solution: Reduce Sample Load Overloading->Reduce_Load Increase_Strength Solution: Increase Organic Content in Eluent Weak_Elution->Increase_Strength Check_pH Solution: Check Sample/Buffer pH Degradation->Check_pH

Caption: A troubleshooting decision tree for low recovery of this compound during SPE.

Virginiamycin Biosynthesis Overview

G PKS_NRPS Polyketide Synthase (PKS) & Non-Ribosomal Peptide Synthetase (NRPS) Virginiamycin_M Virginiamycin M Biosynthesis PKS_NRPS->Virginiamycin_M Precursors_M Precursors for VM Precursors_M->PKS_NRPS Precursors_S Precursors for VS Virginiamycin_S Virginiamycin S Biosynthesis Precursors_S->Virginiamycin_S Complex Virginiamycin Complex (M & S) Virginiamycin_M->Complex Virginiamycin_S->Complex

Caption: A simplified overview of the biosynthetic pathways for Virginiamycin M and S.

References

Addressing challenges in the chemical synthesis of Virginiamycin S1 and its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Virginiamycin S1 and its derivatives.

Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield During Macrolactonization (Cyclization)

Question: My final cyclization step to form the macrolactone of this compound is resulting in a very low yield. What are the likely causes and how can I improve it?

Answer: Low yields in macrolactonization are a frequent challenge. The primary causes often relate to reaction conditions and the purity of the linear precursor.

  • Purity of the Linear Peptide: Ensure the linear precursor is of high purity. Impurities can interfere with the cyclization reaction. It is recommended to purify the linear peptide by HPLC before attempting cyclization.

  • Concentration: The reaction should be run under high dilution conditions (typically 0.1 to 1 mM) to favor intramolecular cyclization over intermolecular polymerization.

  • Coupling Reagents: The choice of coupling reagent is critical. While not explicitly detailed for this compound in the provided results, for complex depsipeptides, reagents like HATU, HBTU, or DPPA are commonly used. You may need to screen different coupling reagents to find the optimal one for your specific derivative.

  • Reaction Time and Temperature: Optimization of reaction time and temperature is crucial. Monitor the reaction progress by LC-MS to determine the optimal reaction time and avoid decomposition. Some cyclizations benefit from lower temperatures over a longer period.

  • Solvent: The choice of solvent can significantly impact the reaction. Dioxane has been mentioned as a suitable solvent in some cyclization reactions.[1]

Issue 2: Epimerization at Chiral Centers

Question: I am observing significant epimerization at one or more of the chiral centers in my synthesized this compound. How can I minimize this?

Answer: Epimerization is a known challenge in the synthesis of peptide-based natural products like this compound.[2][3] It is particularly problematic for amino acids with increased acidity of the alpha-proton, such as phenylglycine, which is present in this compound.[4]

  • Choice of Coupling Reagents: Certain coupling reagents can increase the risk of epimerization. The addition of additives like HOBt or HOAt can help to suppress racemization.

  • Base Strength: The organic base used during coupling plays a significant role. A weaker, non-nucleophilic base like diisopropylethylamine (DIPEA) is generally preferred over stronger bases. The concentration of the base should also be carefully controlled.

  • Activation Time: Minimize the time the carboxylic acid is activated before the coupling reaction proceeds. Pre-activation should be avoided if possible.

  • Temperature: Perform coupling reactions at low temperatures (e.g., 0 °C) to reduce the rate of epimerization.

Issue 3: Side Reactions During Deprotection

Question: I am seeing unexpected byproducts after the final deprotection step. What are the common side reactions and how can I prevent them?

Answer: Side reactions during the removal of protecting groups are common in complex peptide synthesis.

  • Aspartimide Formation: If your this compound derivative contains an aspartic acid residue, it can be prone to aspartimide formation, especially under basic or acidic conditions. Incorporating a protecting group on the alpha-nitrogen of the preceding amino acid, such as 2-hydroxy-4-methoxybenzyl (Hmb), can block this side reaction.[5]

  • Pyroglutamate Formation: N-terminal glutamine residues can cyclize to form pyroglutamate, particularly under basic conditions. Adding HOBt to the deprotection solution can help suppress this side reaction.[5]

  • Protecting Group Transfer: During final cleavage with strong acids like TFA, protecting groups from arginine (e.g., Pmc, Pbf) can be transferred to tryptophan residues. The use of scavengers in the cleavage cocktail is essential to prevent this.[5]

  • Incomplete Deprotection: With large, complex molecules, deprotection can be sluggish. It may be necessary to extend the cleavage time or repeat the cleavage with fresh reagents.

Frequently Asked Questions (FAQs)

Q1: What are the most critical challenges in the solid-phase synthesis of this compound?

A1: The primary challenges include sensitivity to both acidic and basic conditions, the propensity for epimerization at various chiral centers, and potential rearrangements during the synthesis.[2][3] A judicious selection of protecting groups, coupling conditions, and deprotection strategies is paramount to a successful synthesis.[2][3]

Q2: Which protecting groups are recommended for the amino acids in this compound?

A2: For solid-phase peptide synthesis (SPPS) using the widely adopted Fmoc/tBu strategy, the alpha-amino groups are protected with Fmoc.[6][7][8] Side-chain protecting groups should be stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) but readily cleavable by strong acid (e.g., TFA) at the end of the synthesis. For asparagine and glutamine, using a trityl (Trt) protecting group on the side chain can improve solubility.[6]

Q3: How can I purify the final this compound product?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for the purification of this compound and its derivatives.[9][10] A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid like acetic acid or TFA.[9]

Q4: What is the optimal ratio of Virginiamycin M1 to S1 for synergistic activity?

A4: For maximum synergistic antibacterial activity, the optimal ratio of Virginiamycin M1 to S1 is typically in the range of 70-75% M1 to 25-30% S1.[9][11][12][13][14]

Data Presentation

Table 1: HPLC Purification Parameters for this compound

ParameterValueReference
Column Zorbax SB-C18 (250 x 4.6 mm, 5 µm)[9]
Mobile Phase Acetonitrile:Water (55:45) with 0.1% Acetic Acid[9]
Flow Rate 1.0 mL/min[9]
Temperature 40 °C[9]
Detection UV at 220 nm[9]
Retention Time Approximately 11.92 min[9]

Table 2: Virginiamycin Production Yields under Optimized Fermentation Conditions

ConditionVirginiamycin Titer (g/L)M1:S1 RatioReference
Fed-batch Fermentation4.9Not specified[13][14]
Fed-batch with Diaion® HP21 Resin5.674:26[13][14]
Mutant Strain with Diaion™ HP21 Resin5.21 ± 0.1675:25[11]

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) for this compound Precursor (Fmoc/tBu Strategy)

This protocol outlines the general steps for the manual solid-phase synthesis of the linear precursor of this compound.

  • Resin Swelling: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin for protected fragment assembly) in a suitable solvent like dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-L-Phenylglycine) and a base such as DIPEA in DCM.

    • Add the solution to the swollen resin and agitate for 1-2 hours.

    • Cap any unreacted sites using a solution of methanol in DCM.

  • Fmoc Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group. Repeat this step.

    • Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid, a coupling reagent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours. Monitor the coupling completion using a Kaiser test.

  • Repeat Deprotection and Coupling: Repeat steps 3 and 4 for each subsequent amino acid in the this compound sequence.

  • Cleavage from Resin:

    • After the final amino acid is coupled, wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail, typically containing a high percentage of trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane (TIS)) to remove the peptide from the resin and the side-chain protecting groups simultaneously. A common mixture is TFA/TIS/water (95:2.5:2.5).

    • Agitate for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to collect the peptide pellet.

    • Wash the pellet with cold ether.

    • Dry the crude peptide and purify by RP-HPLC as described in Table 1.

Protocol 2: HPLC Purification of this compound

  • Sample Preparation: Dissolve the crude, dried this compound in a minimal amount of a suitable solvent, such as methanol or DMF, and then dilute with the mobile phase.

  • HPLC System Setup:

    • Equilibrate the HPLC system with the mobile phase (Acetonitrile:Water (55:45) with 0.1% Acetic Acid) at a flow rate of 1.0 mL/min.

    • Ensure the column temperature is maintained at 40 °C.

    • Set the UV detector to 220 nm.

  • Injection and Fraction Collection:

    • Inject the prepared sample onto the column.

    • Monitor the chromatogram and collect the fraction corresponding to the this compound peak (expected around 11.92 minutes).

  • Post-Purification:

    • Analyze the collected fractions for purity by LC-MS.

    • Pool the pure fractions and remove the solvent by lyophilization.

Visualizations

experimental_workflow start Start: Swell Resin faa_coupling Couple First Fmoc-Amino Acid start->faa_coupling deprotection Fmoc Deprotection (20% Piperidine/DMF) faa_coupling->deprotection aa_coupling Couple Next Fmoc-Amino Acid deprotection->aa_coupling last_aa Couple Final Fmoc-Amino Acid deprotection->last_aa aa_coupling->deprotection Repeat for each amino acid cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) last_aa->cleavage precipitation Precipitate with Cold Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification end Pure this compound purification->end

Caption: General workflow for the solid-phase synthesis of the this compound precursor.

Caption: Troubleshooting logic for low yield in the macrolactonization step.

References

Optimization of dissolved oxygen and pH in fermenters for enhanced Virginiamycin S1 production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of dissolved oxygen (DO) and pH in fermenters for enhanced Virginiamycin S1 production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the fermentation process for this compound production.

Problem / ObservationPotential Cause(s)Suggested Solution(s)
Low Virginiamycin Titer Suboptimal pH.Maintain pH in the optimal range of 6.8–7.0.[1][2] Use automated pH control with acid/base addition.
Suboptimal Dissolved Oxygen (DO).Control DO at 50% saturation.[1][2] Adjust agitation speed and aeration rate to maintain the target DO level.[3]
Carbon source depletion.Implement a fed-batch strategy with a continuous supply of a carbon source like sucrose to prolong active biosynthesis.[1][2]
High initial sugar concentration.High concentrations of rapidly metabolized sugars can cause carbon catabolite repression. A fed-batch approach helps maintain low, non-repressive substrate levels.[1]
Incorrect M1:S1 Ratio Suboptimal carbon source.Sucrose has been shown to provide a favorable M1:S1 ratio of approximately 72:28.[1] Different carbon sources like glucose and starch can alter this ratio.[1]
Strain instability.Ensure the use of a stable high-yield strain. Regular strain evaluation and maintenance of stock cultures are crucial.
pH Instability (Rapid Increase) Carbon source depletion and cell lysis.A rapid increase in pH, for instance to 8.3, can occur when the carbon source is exhausted, leading to cell death, protein hydrolysis, and ammonia release.[1] This can also lead to the degradation of virginiamycin.[1] Implement a fed-batch feeding strategy to provide a continuous carbon source.[1]
Insufficient buffering capacity of the medium.Ensure the fermentation medium has adequate buffering components like CaCO₃ and phosphates.[1]
Poor Biomass Growth Suboptimal media composition.Review and optimize the concentrations of carbon and nitrogen sources, as well as essential minerals in the seed and fermentation media.[1][4]
Inadequate inoculum development.Ensure the seed culture is in a healthy, active logarithmic growth phase before inoculating the production fermenter.[5]
Foaming in the Fermenter High protein content in the medium.Add antifoaming agents as needed. Be cautious as excessive use can sometimes interfere with oxygen transfer.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound production?

A1: The optimal pH for Virginiamycin production by Streptomyces virginiae is between 6.8 and 7.0.[1][2] Maintaining the pH within this range is critical for maximizing the antibiotic titer.[1]

Q2: What is the optimal dissolved oxygen (DO) level?

A2: A dissolved oxygen concentration of 50% saturation is optimal for Virginiamycin production.[1][2] DO levels can be controlled by adjusting the agitation speed and aeration rate.[3]

Q3: Why is the ratio of Virginiamycin M1 to S1 important?

A3: Virginiamycin M1 and S1 act synergistically, with their combination possessing bactericidal activity, whereas individually they are bacteriostatic.[1] The maximum synergistic antimicrobial activity is observed at an M1:S1 ratio of 70–75:25–30.[1]

Q4: What are the recommended carbon and nitrogen sources for the fermentation medium?

A4: Sucrose is a highly effective carbon source for achieving a high Virginiamycin titer and a favorable M1:S1 ratio.[1] Other sources like glucose and starch can also be used.[1] For nitrogen sources, components like pea flour, corn gluten, meat peptone, and yeast extract are commonly used.[1]

Q5: How can I prevent carbon catabolite repression?

A5: Carbon catabolite repression by rapidly metabolized sugars can be avoided by employing a fed-batch fermentation strategy. This involves continuously feeding a concentrated sugar solution (e.g., 50% sucrose) at a controlled rate to maintain a low substrate concentration in the fermenter.[1]

Q6: What is a typical duration for the fermentation process?

A6: The fermentation is typically carried out for around 96 to 120 hours.[1][4] However, the optimal duration can vary depending on the strain and specific fermentation conditions.

Q7: How is this compound quantified?

A7: Virginiamycin M1 and S1 are typically quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7][8] These methods allow for the separation and accurate measurement of the individual components.

Experimental Protocols

Inoculum Development
  • Strain Maintenance: Maintain the Streptomyces virginiae strain on a suitable agar medium, such as a modified Gauze's agar medium No. 1.[1]

  • Seed Culture Preparation:

    • Prepare a seed culture medium containing components like glucose, soluble starch, meat extract, yeast autolysate, and casein hydrolysate, with the pH adjusted to 6.8–7.0.[1]

    • Inoculate the seed medium with spores or mycelia from the agar slant.

    • Incubate the seed culture for approximately 24-48 hours at 28°C on a shaker.[4] The goal is to obtain an active and healthy culture for inoculating the production fermenter.[5]

Fermentation Protocol
  • Fermentation Medium: Prepare the fermentation medium with components such as sucrose, pea flour, corn gluten, meat peptone, yeast extract, malt extract, and various salts. Adjust the initial pH to 7.0–7.2.[1]

  • Inoculation: Inoculate the sterile fermentation medium with the seed culture, typically at a volume of 5-10% of the production medium.

  • Fermenter Setup and Control:

    • Set the temperature to 28°C.

    • Initially, set the agitation and aeration to maintain a dissolved oxygen (DO) level above a critical point. As the culture grows and DO drops, control the DO at 50% saturation by manipulating the agitation speed and/or aeration rate.[1][2]

    • Control the pH at 6.8–7.0 using automated addition of sterile acid (e.g., HCl) and base (e.g., NaOH).[1]

  • Fed-Batch Feeding: After an initial batch phase (e.g., 48 hours), commence a continuous feed of a sterile, concentrated sucrose solution (e.g., 50%) at a predetermined rate (e.g., 5 g/L/day) to sustain Virginiamycin production.[1][2]

  • Sampling and Analysis: Aseptically withdraw samples at regular intervals to monitor biomass, substrate consumption, pH, and Virginiamycin M1 and S1 concentrations.

Virginiamycin Quantification (LC-MS/MS)
  • Sample Preparation:

    • Extract Virginiamycin from the fermentation broth. A common method involves extraction with a methanol-acetonitrile solution.[6][7]

    • The extract may require further purification and concentration, for example, using solid-phase extraction (SPE) with a cartridge like Oasis HLB.[6][7]

  • Chromatographic Separation:

    • Perform separation on a C18 column.[6][7]

    • Use a gradient elution with mobile phases such as acetonitrile and an ammonium acetate or formic acid solution.[6][7]

  • Mass Spectrometric Detection:

    • Utilize a mass spectrometer with positive electrospray ionization (ESI+).[6][7]

    • Quantify Virginiamycin M1 and S1 using multiple reaction monitoring (MRM) mode with an external standard method for calibration.[6][7]

Data Presentation

Table 1: Effect of pH on Virginiamycin Production

pHVirginiamycin Titer (g/L)Biomass (%)Reference
4.0LowLow[1]
5.0ModerateModerate[1]
6.0HighHigh[1]
7.0 3.90 ± 0.16 20.1 ± 0.8 [1]
8.0DecreasedDecreased[1]
9.0Very LowVery Low[1]

Table 2: Impact of Process Optimization Steps on Virginiamycin Titer

Fermentation ConditionVirginiamycin Titer (g/L)Improvement (%)Reference
Initial Uncontrolled Conditions3.5-[1]
pH Control (6.8–7.0)3.9+11.4[1]
pH and DO Control (50%)4.2+20.0[1]
pH, DO Control, and Fed-Batch4.9+40.0[1]
With Adsorbing Resin5.6+60.0[1]

Visualizations

troubleshooting_workflow start Start: Low this compound Yield check_ph Is pH within 6.8-7.0? start->check_ph adjust_ph Action: Implement automated pH control. Use sterile acid/base. check_ph->adjust_ph No check_do Is DO at 50% saturation? check_ph->check_do Yes adjust_ph->check_ph adjust_do Action: Adjust agitation and aeration rate. check_do->adjust_do No check_carbon Is carbon source depleted? check_do->check_carbon Yes adjust_do->check_do implement_fed_batch Action: Implement fed-batch feeding with sucrose. check_carbon->implement_fed_batch Yes check_ratio Is M1:S1 ratio optimal? check_carbon->check_ratio No implement_fed_batch->check_carbon optimize_carbon_source Action: Use sucrose as the primary carbon source. check_ratio->optimize_carbon_source No end_success Success: Enhanced this compound Production check_ratio->end_success Yes optimize_carbon_source->check_ratio

Caption: Troubleshooting workflow for low this compound yield.

experimental_workflow cluster_prep Preparation Phase cluster_ferm Fermentation Phase cluster_analysis Analysis Phase strain_maintenance Strain Maintenance (S. virginiae) seed_culture Inoculum Development (Seed Culture) strain_maintenance->seed_culture fermenter_setup Fermenter Setup & Inoculation seed_culture->fermenter_setup production_medium Production Medium Preparation production_medium->fermenter_setup batch_phase Batch Cultivation fermenter_setup->batch_phase fed_batch_phase Fed-Batch Cultivation (Sucrose Feed) batch_phase->fed_batch_phase process_control Process Control (pH: 6.8-7.0, DO: 50%) batch_phase->process_control fed_batch_phase->process_control sampling Regular Sampling fed_batch_phase->sampling process_control->batch_phase process_control->fed_batch_phase quantification Quantification (HPLC / LC-MS/MS) sampling->quantification data_analysis Data Analysis & Optimization quantification->data_analysis

Caption: Experimental workflow for this compound production.

logical_relationships cluster_inputs Controllable Parameters cluster_bio Biological Processes cluster_outputs Desired Outcomes cluster_negative Negative Influences pH pH (6.8-7.0) CellGrowth Healthy Cell Growth & Metabolism pH->CellGrowth EnzymeActivity Optimal Biosynthetic Enzyme Activity pH->EnzymeActivity direct influence DO Dissolved Oxygen (50%) DO->CellGrowth CarbonSource Carbon Source (Fed-Batch Sucrose) CarbonSource->CellGrowth OptimalRatio Optimal M1:S1 Ratio (Synergistic Activity) CarbonSource->OptimalRatio influences ratio CellGrowth->EnzymeActivity HighTiter High Virginiamycin S1 Titer EnzymeActivity->HighTiter EnzymeActivity->OptimalRatio HighpH High pH (>8.0) Degradation Virginiamycin Degradation HighpH->Degradation Degradation->HighTiter

References

Methods to control foaming in large-scale Virginiamycin S1 fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Virginiamycin S1 Fermentation

This guide provides troubleshooting advice and frequently asked questions regarding the control of foaming in large-scale this compound fermentation processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of foaming in this compound fermentation?

A1: Foaming during the fermentation of Streptomyces virginiae to produce this compound is a common issue arising from a combination of factors. The primary causes include:

  • Medium Composition: The presence of proteins, polysaccharides, and other biomolecules in the culture medium acts as surfactants, reducing surface tension and stabilizing gas bubbles.[1] Raw materials rich in organic nitrogen are particularly prone to causing foam.[2][3]

  • Microbial Activity: Actively growing Streptomyces virginiae cells can produce metabolites and lyse, releasing proteins and other surface-active agents that contribute to foam formation.[2] Higher cell concentrations can also increase the stability of foam.

  • Process Parameters: High aeration rates and intense agitation, necessary to maintain dissolved oxygen (DO) levels for optimal antibiotic production, introduce a large volume of gas into the broth, leading to foam.[1][4][5]

  • Sterilization Issues: Improper sterilization can lead to the breakdown of medium components, which can increase the tendency to foam.[5]

Q2: What are the negative consequences of uncontrolled foaming?

A2: Uncontrolled foam can lead to significant operational challenges and compromise the fermentation process:

  • Reduced Working Volume: Foam occupies valuable headspace in the fermenter, which limits the usable volume for the culture medium and reduces overall productivity.[6]

  • Contamination Risk: If foam rises and contacts non-sterile surfaces, such as exhaust filters or vessel lids, it can introduce contaminants into the batch when it collapses back into the medium.[6][7]

  • Process Instability and Product Loss: Excessive foam can interfere with sensor probes (e.g., pH, dissolved oxygen), leading to inaccurate process control.[6] It can also lead to the overflow of the fermenter, resulting in the loss of product and creating safety hazards.[2][7]

  • Inhibited Mass Transfer: While a small amount of foam can be beneficial, excessive foam can hinder the efficient transfer of oxygen from the gas to the liquid phase, potentially limiting microbial growth and this compound synthesis.[2][7]

Q3: What are the main strategies for controlling foam in fermentation?

A3: Foam control strategies are typically categorized into three main approaches, which can be used individually or in combination:

  • Mechanical Control: This involves the use of physical devices to break down foam.[1] Common examples include rotating foam breakers (impellers) installed in the fermenter's headspace.[7][8]

  • Chemical Control: This is the most common method and involves the addition of chemical antifoaming agents (also known as defoamers) that reduce surface tension and destabilize the foam.[1][7][9]

  • Process Optimization: This involves adjusting fermentation parameters to minimize foam formation from the outset.[1] This can include modifying the medium composition, optimizing agitation and aeration rates, and controlling the growth phase of the microorganisms.[1][5]

Q4: How do I choose the right chemical antifoaming agent for my this compound fermentation?

A4: Selecting an appropriate antifoam is critical to avoid negative impacts on the fermentation process. Key selection criteria include:

  • Efficacy: It should effectively control foam at low concentrations.

  • Biological Inertness: It must not inhibit the growth of Streptomyces virginiae or the biosynthesis of this compound.

  • Sterilizability: The antifoam must be stable and maintain its properties after autoclaving.[5]

  • Downstream Processing Compatibility: It should not interfere with product recovery and purification processes.[10] For example, some silicone-based antifoams can cause issues with filtration.[6]

  • Sensor Compatibility: The agent should not coat or interfere with the function of pH, DO, or other sensor probes.[5]

Common types of antifoams used in fermentation include silicone-based emulsions, polyether-based compounds (like polypropylene glycol), and natural oils.[1][7]

Troubleshooting Guide

Problem: Sudden and Excessive Foaming Early in the Fermentation

Potential Cause Troubleshooting Step
High Aeration/Agitation Rates Gradually increase aeration and agitation during the initial growth phase. Start with lower rates and ramp up as biomass increases and foam potential decreases.[4][5]
Medium Composition Review the composition of the fermentation medium. High concentrations of proteinaceous raw materials are a common cause. Consider pretreating feedstocks or substituting certain components.[1]
Inadequate Initial Antifoam An initial dose of an antifoaming agent can be added to the medium before sterilization to prevent foam formation from the start.[7]

Problem: Foam Persists Despite a Standard Antifoam Dosing Strategy

Potential Cause Troubleshooting Step
Antifoam Depletion/Degradation The effectiveness of some antifoams can decrease over time.[11] Implement an automated control system with a foam sensor to add antifoam on-demand, rather than relying solely on a fixed schedule.[1][2][5]
Cell Lysis A high rate of cell lysis can release large amounts of foam-stabilizing proteins. Review process parameters (e.g., shear stress from agitation, nutrient limitations) that might be causing premature cell death.[12]
Incorrect Antifoam Type The type of foam may have changed as the fermentation progressed. A different type of antifoam may be more effective. It is advisable to screen multiple antifoams for effectiveness at different fermentation stages.[11]

Data Presentation

Table 1: Comparison of Common Antifoam Agent Types for Fermentation

Antifoam TypeCompositionAdvantagesDisadvantagesTypical Starting Concentration
Silicone-Based Polydimethylsiloxane (PDMS) emulsions.[6]Highly effective at low concentrations; stable over wide pH and temperature ranges; persistent action.[6]Can cause issues in downstream filtration (e.g., membrane fouling); may be difficult to remove completely.[6][10]1-100 ppm.
Polyether-Based (e.g., PPG) Polypropylene glycol (PPG) or other polyalkylene glycols.[1][10]Often non-silicone and can be fully organic; may have fewer downstream processing issues.May be less persistent than silicone antifoams; effectiveness can be temperature-dependent.0.005% - 0.01%.
Natural Oils Vegetable oils (e.g., soybean, sunflower) or fatty acid esters.[1]Biodegradable; can sometimes be metabolized by the microorganism as a nutrient source.Can have lower efficiency; may affect oxygen transfer rates; potential to be consumed, leading to loss of effectiveness.Varies widely; must be determined experimentally.

Table 2: Optimized Fermentation Parameters for Virginiamycin Production by S. virginiae

Note: While not directly foam control parameters, optimizing these conditions can lead to a more stable fermentation with potentially less problematic foaming. High cell density and vigorous metabolism, supported by these parameters, are often linked to foam production.

ParameterOptimized ValueImpact on FermentationReference
pH 6.8–7.0Maintained for optimal enzyme activity and antibiotic synthesis. Prevents cell lysis due to pH stress.[12][13]
Dissolved Oxygen (DO) 50%Crucial for aerobic metabolism and Virginiamycin production. Control is often linked with agitation/aeration, the primary drivers of foam.[12][13]
Agitation Speed 450 rpm initially, increasing to maintain DO at 80% (up to 800 rpm).Increased agitation improves mixing and oxygen transfer but also increases shear and gas dispersion, which promotes foaming.[14]
Feeding Strategy Continuous addition of 50% sucrose solution (5 g/L/day) from 48h.Fed-batch strategy prevents substrate depletion, maintaining healthy cell metabolism and avoiding lysis-induced foaming.[12][13]

Experimental Protocols

Protocol: Evaluation of Antifoam Agent Effectiveness Using a Dynamic Sparge Test

This protocol provides a standardized method for comparing the efficiency of different antifoam agents in a simulated fermentation environment.

Objective: To determine the effectiveness of various antifoam agents by measuring their ability to control foam generated by sparging air through a fermentation broth sample.

Materials:

  • Graduated glass column (e.g., 1000 mL) with a sparger at the base.

  • Air supply with a calibrated flow meter.

  • Fermentation broth sample from a this compound culture.

  • Antifoam agents to be tested (e.g., prepared as 10% emulsions).

  • Micropipettes.

  • Timer.

Methodology:

  • Preparation:

    • Add a defined volume (e.g., 200 mL) of the fermentation broth to the graduated column.

    • Set the air flow rate to a fixed value that generates persistent foam (e.g., 1 L/min). This rate should be determined in a preliminary run to ensure it can generate a significant foam column within minutes.

  • Control Run (No Antifoam):

    • Start the air sparging and the timer simultaneously.

    • Record the foam height at regular intervals (e.g., every 30 seconds) until it reaches a maximum stable height or the top of the column. This provides the baseline foaming tendency of the broth.

  • Antifoam Test Run:

    • Empty and clean the column, then add a fresh 200 mL aliquot of the same fermentation broth.

    • Add a precise, small volume of the antifoam agent to be tested (e.g., 20 µL, corresponding to 100 ppm).[11]

    • Immediately start the air sparging and the timer.

    • Record the foam height at the same regular intervals as the control run. An effective antifoam will significantly suppress the foam height compared to the control.

  • Data Analysis:

    • Plot Foam Height vs. Time for the control and for each tested antifoam agent.

    • Compare the maximum foam height reached for each antifoam.

    • Calculate the percentage of foam reduction for each antifoam compared to the control.

  • Persistence Test (Optional):

    • After a set period of sparging (e.g., 10 minutes) with an antifoam, stop the airflow.

    • Record the time it takes for the foam to collapse (the "knockdown time"). A shorter time indicates a more effective defoamer.

Visualizations

Foam_Troubleshooting_Workflow start Foaming Issue Detected check_phase Identify Fermentation Phase start->check_phase is_early Early Phase (Growth) check_phase->is_early < 48h is_late Late Phase (Production/Stationary) check_phase->is_late > 48h check_params Review Process Parameters: - Agitation too high? - Aeration too high? is_early->check_params check_antifoam Review Antifoam Strategy: - Dosing correct? - Sensor working? is_late->check_antifoam adjust_params Action: Reduce Agitation/ Aeration Rates Gradually check_params->adjust_params Yes check_medium Review Medium Composition: - High protein content? check_params->check_medium No end Foam Controlled adjust_params->end adjust_medium Action: Reformulate or Pre-treat Medium Components check_medium->adjust_medium Yes check_medium->end No adjust_medium->end adjust_antifoam Action: Calibrate Sensor, Increase Dosing Frequency check_antifoam->adjust_antifoam Yes check_lysis Check for Cell Lysis: - Nutrient depletion? - High shear? check_antifoam->check_lysis No adjust_antifoam->end adjust_feed Action: Adjust Feed Strategy, Optimize Agitation check_lysis->adjust_feed Yes check_lysis->end No adjust_feed->end

Caption: Troubleshooting workflow for foaming issues in fermentation.

Foam_Control_Strategy_Selection start Select Foam Control Strategy q1 Is foam prevention a primary goal? start->q1 process_opt Process Optimization - Modify Medium - Optimize Agitation/Aeration q1->process_opt Yes q2 Is chemical addition acceptable? q1->q2 No, reactive control is sufficient process_opt->q2 mechanical Mechanical Control - Install Foam Breaker q2->mechanical No chemical Chemical Control - Select Antifoam Agent q2->chemical Yes implement Implement Optimal Strategy (Often a Combination) mechanical->implement screen_antifoam Screen Antifoams: - Silicone - Polyether - Natural Oils chemical->screen_antifoam test_protocol Evaluate via Protocol: - Dynamic Sparge Test - Shake Flask Trials screen_antifoam->test_protocol test_protocol->implement

References

Technical Support Center: Enhancing the Stability of Virginiamycin S1 in Formulated Research Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Virginiamycin S1 in formulated research compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound?

A1: this compound, a streptogramin B antibiotic, is susceptible to degradation under several conditions. The primary factors influencing its stability are:

  • pH: It is extremely unstable in strongly acidic and basic solutions, with optimal stability observed in neutral pH environments.[1]

  • Aqueous Solutions: this compound has limited solubility and stability in aqueous solutions. It is not recommended to store aqueous solutions for more than one day.[2]

  • Temperature: For long-term storage, this compound solid should be kept at -20°C.[2][3] The stability of related streptogramin antibiotics in solution is also temperature-dependent.

Q2: What are the known degradation pathways for this compound?

A2: The degradation of streptogramin B antibiotics, like this compound, is understood to occur primarily through an elimination reaction across the ester bond of the cyclic hexadepsipeptide structure, leading to a linearized, inactive form. This is a different mechanism than simple hydrolysis.[4][5][6]

Q3: What are the recommended solvents for dissolving and formulating this compound?

A3: this compound is soluble in several organic solvents.[2][3][7] Recommended solvents include:

  • Ethanol

  • Methanol

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

Due to its limited aqueous solubility, a common practice is to first dissolve this compound in a minimal amount of a suitable organic solvent and then dilute it with an aqueous buffer or isotonic saline.[2]

Troubleshooting Guide

Issue EncounteredPotential CauseTroubleshooting Steps
Rapid loss of activity in an aqueous formulation. Inappropriate pH: this compound degrades quickly in acidic or alkaline conditions.[1]- Ensure the pH of your formulation is neutral (around 6.0-7.5).- Use a suitable buffer system (e.g., phosphate buffer) to maintain the pH.- Prepare fresh aqueous solutions daily.[2]
Precipitation of this compound in the formulation. Poor aqueous solubility: this compound has limited solubility in water.[2][3]- Increase the proportion of organic co-solvent (e.g., ethanol, propylene glycol) in your formulation.- Consider using solubilizing excipients such as cyclodextrins (e.g., sulfobutyl ether-β-cyclodextrin), which have been shown to improve the stability of other macrolide antibiotics.[1][8]- Prepare a more dilute solution if experimentally feasible.
Degradation observed during storage. Inappropriate storage conditions: Exposure to elevated temperatures or light can accelerate degradation.- Store stock solutions and formulated compounds at recommended temperatures, typically 2-8°C for short-term and -20°C for long-term storage of the solid form.[2][3]- Protect all solutions from light by using amber vials or covering them with aluminum foil.
Inconsistent experimental results. Formulation instability: Variability in the preparation of formulations can lead to inconsistent stability and, therefore, variable activity.- Standardize the formulation protocol, ensuring consistent solvent ratios, pH, and component concentrations.- Implement a stability-indicating analytical method (e.g., HPLC) to monitor the concentration of active this compound over time.

Data Summary

Table 1: Qualitative Stability Profile of this compound

ConditionStabilityRecommendations
Acidic pH (< 4) Highly Unstable[1]Avoid acidic conditions. Use neutral buffers.
Neutral pH (6-7.5) Most Stable[1]Maintain pH in this range for optimal stability.
Alkaline pH (> 8) Highly Unstable[1]Avoid alkaline conditions.
Aqueous Solution Limited Stability[2]Prepare fresh daily. Consider stabilizing excipients.
Organic Solvents Good Solubility[2][3]Use as primary solvents for stock solutions.
Elevated Temperature Prone to DegradationStore at recommended cool temperatures.
Light Exposure Potentially UnstableProtect from light.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Research Formulation

This protocol provides a general method for preparing a more stable aqueous-based formulation of this compound for in vitro research.

Materials:

  • This compound (solid)

  • Ethanol (USP grade)

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile, amber vials

Procedure:

  • Prepare Stock Solution: Accurately weigh the required amount of this compound and dissolve it in a minimal volume of ethanol to create a concentrated stock solution (e.g., 10 mg/mL).

  • Prepare Cyclodextrin Solution: Prepare a solution of SBE-β-CD in PBS (e.g., 10% w/v).

  • Formulation: Slowly add the this compound stock solution to the SBE-β-CD solution while vortexing to achieve the desired final concentration of this compound. The final concentration of ethanol should be kept low (e.g., <5% v/v) to minimize potential cellular toxicity in biological assays.

  • Sterilization: Filter the final formulation through a 0.22 µm sterile filter into a sterile, amber vial.

  • Storage: Store the formulation at 2-8°C and protect from light. Use within a validated period, determined by a stability study.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol outlines a general reverse-phase HPLC (RP-HPLC) method that can be adapted and validated to monitor the stability of this compound in formulated compounds.

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH adjusted to 6.5) can be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 238 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the formulated this compound sample with the mobile phase to a concentration within the linear range of the standard curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Determine the peak area of this compound in the chromatograms. The concentration of this compound in the samples can be calculated from the standard curve. A decrease in the peak area of this compound over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Formulation and Stability Testing cluster_prep Formulation Preparation cluster_stress Forced Degradation Study cluster_analysis Stability Analysis prep1 Dissolve this compound in Organic Solvent prep3 Mix and Dilute prep1->prep3 prep2 Prepare Aqueous Buffer with Excipients prep2->prep3 stress1 Acid/Base Hydrolysis prep3->stress1 Expose Formulation to Stress Conditions stress2 Oxidation (e.g., H2O2) prep3->stress2 Expose Formulation to Stress Conditions stress3 Photostability (UV/Vis) prep3->stress3 Expose Formulation to Stress Conditions stress4 Thermal Stress prep3->stress4 Expose Formulation to Stress Conditions analysis1 HPLC-UV Analysis stress1->analysis1 Analyze Samples at Time Points stress2->analysis1 Analyze Samples at Time Points stress3->analysis1 Analyze Samples at Time Points stress4->analysis1 Analyze Samples at Time Points analysis2 LC-MS for Degradant Identification analysis1->analysis2 Characterize Degradation Products

Caption: Workflow for formulating and testing the stability of this compound.

Logical_Relationship Factors Influencing this compound Stability VS1_Stability This compound Stability pH pH VS1_Stability->pH Influences Temp Temperature VS1_Stability->Temp Influences Light Light Exposure VS1_Stability->Light Influences Solvent Solvent System VS1_Stability->Solvent Influences Excipients Excipients VS1_Stability->Excipients Influences

Caption: Key factors that impact the stability of this compound formulations.

References

Mitigating matrix effects in LC-MS/MS analysis of Virginiamycin S1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects in the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of Virginiamycin S1.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low Signal Intensity or Complete Signal Loss for this compound

Possible Causes and Solutions:

  • Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer's source, leading to a reduced signal.[1][2][3]

    • Solution 1: Improve Sample Preparation: Enhance the clean-up procedure to remove interfering matrix components. Solid-phase extraction (SPE) is a commonly used and effective technique.[4][5][6] An Oasis HLB cartridge can be used for purification and concentration.[4][6]

    • Solution 2: Optimize Chromatography: Modify the chromatographic method to separate this compound from interfering compounds. Adjusting the gradient elution profile or trying a different column chemistry can improve resolution.[7]

    • Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for a related compound like Virginiamycin M1 (e.g., Virginiamycin M1-d2) can help compensate for signal variability due to matrix effects, though a specific SIL-IS for this compound would be ideal if available.[8][9][10]

    • Solution 4: Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for the signal suppression or enhancement caused by the matrix.[5][8]

  • Suboptimal Mass Spectrometry Parameters: Incorrect source conditions or MRM transitions can lead to poor signal.

    • Solution: Optimize the electrospray ionization (ESI) source parameters, such as ion spray voltage and source temperature.[9] Ensure the correct precursor and product ions are selected for the multiple reaction monitoring (MRM) transitions for this compound.

Issue 2: Poor Reproducibility and Inconsistent Results

Possible Causes and Solutions:

  • Variable Matrix Effects: The composition of the matrix can vary between samples, leading to inconsistent ion suppression or enhancement.[11]

    • Solution 1: Implement a Robust Sample Preparation Protocol: A consistent and effective sample clean-up procedure, such as SPE, will minimize the variability in matrix components between samples.[5][10]

    • Solution 2: Utilize an Internal Standard: The use of an appropriate internal standard, ideally a stable isotope-labeled version of the analyte, is the most effective way to correct for variations in matrix effects and improve reproducibility.[7][12][13]

    • Solution 3: Standard Addition Method: This calibration technique can help to correct for matrix effects in individual samples by spiking the analyte at different concentrations into the sample extract itself.[3]

  • Inconsistent Extraction Recovery: The efficiency of the extraction process may vary between samples.

    • Solution: Ensure the extraction protocol is well-defined and consistently followed. This includes precise measurements of solvents and sample material, and consistent mixing and centrifugation steps. An internal standard added before extraction can help to normalize for recovery differences.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, non-target components in the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and reproducibility of quantitative analysis.[1][14][15]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike method.[12] This involves comparing the response of an analyte spiked into a blank matrix extract with the response of the same analyte in a pure solvent. A significant difference in signal intensity indicates the presence of matrix effects. Another technique is the post-column infusion experiment, which can identify the regions in the chromatogram where ion suppression or enhancement occurs.[3]

Q3: What is the best internal standard for this compound analysis?

A3: The ideal internal standard is a stable isotope-labeled version of this compound. However, these are not always commercially available. A deuterated analog of the closely related Virginiamycin M1, such as Virginiamycin M1-d2, has been successfully used to improve the quantitation of Virginiamycin M1 and can also be considered for this compound to compensate for some of the matrix effects.[8][9][10]

Q4: When should I use matrix-matched calibration curves versus solvent-based calibration curves?

A4: Solvent-based calibration curves are simpler to prepare but do not account for matrix effects. Matrix-matched calibration curves are prepared in a blank matrix extract and can compensate for predictable matrix effects.[5][8] If you observe significant matrix effects, matrix-matched calibration is recommended. However, the successful use of a suitable stable isotope-labeled internal standard can often allow for the use of solvent-based calibration curves by correcting for matrix-induced signal variations.[8]

Q5: What are some common sample preparation techniques to reduce matrix effects for this compound?

A5: Common and effective sample preparation techniques include:

  • Protein Precipitation: Often used for plasma or serum samples to remove proteins.[14]

  • Liquid-Liquid Extraction (LLE): To partition the analyte of interest into a solvent that is immiscible with the sample solution.

  • Solid-Phase Extraction (SPE): A highly effective technique for cleaning up complex samples and concentrating the analyte. Oasis HLB cartridges are frequently used for the extraction of Virginiamycin from various matrices.[4][5][6]

Experimental Protocols

Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a generalized procedure based on methods for Virginiamycin analysis in complex matrices such as animal tissues and feed.[4][5][6]

  • Extraction:

    • Homogenize the sample tissue.

    • Extract this compound from the sample using a suitable solvent mixture, such as methanol-acetonitrile (1:1, v/v).[4][6]

    • Centrifuge the mixture and collect the supernatant.

  • Dilution:

    • Dilute the supernatant with a solution like 0.01 mol/L ammonium dihydrogen phosphate to ensure proper loading onto the SPE cartridge.[6]

  • SPE Clean-up (using an Oasis HLB cartridge):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the diluted extract onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.

    • Elute this compound from the cartridge with a stronger organic solvent, such as acetonitrile or methanol.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase used for the LC-MS/MS analysis.

Quantitative Data Summary

Table 1: LC-MS/MS Method Performance for Virginiamycin Analysis

ParameterVirginiamycin M1This compoundMatrixReference
Linear Range 0.15 - 10.0 µg/L0.15 - 10.0 µg/LLivestock and poultry products[6]
Limit of Quantitation (LOQ) 0.25 µg/kg0.25 µg/kgLivestock and poultry products[6]
Average Recovery 71.2% - 98.4%71.2% - 98.4%Livestock and poultry products[6]
Accuracy 90% - 101%90% - 101%Distillers Grains[5]
Precision (RSD) 3.6% - 15.4%3.6% - 15.4%Livestock and poultry products[6]

Visualizations

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Solvent Extraction (e.g., Methanol/Acetonitrile) Sample->Extraction Cleanup Solid-Phase Extraction (SPE) (e.g., Oasis HLB) Extraction->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation LC LC Separation (e.g., C18 column) Evaporation->LC MS MS/MS Detection (MRM Mode) LC->MS Quantification Quantification (Internal Standard or Matrix-Matched Calibration) MS->Quantification

Caption: A generalized workflow for the LC-MS/MS analysis of this compound.

TroubleshootingMatrixEffects cluster_solutions Mitigation Strategies Problem Low Signal or Poor Reproducibility Cause1 Matrix Effects (Ion Suppression) Problem->Cause1 Solution1 Improve Sample Cleanup (e.g., SPE) Cause1->Solution1 Solution2 Optimize Chromatography Cause1->Solution2 Solution3 Use Stable Isotope-Labeled Internal Standard (SIL-IS) Cause1->Solution3 Solution4 Employ Matrix-Matched Calibration Cause1->Solution4

Caption: Troubleshooting logic for mitigating matrix effects in LC-MS/MS analysis.

References

Validation & Comparative

A Comparative Analysis of Virginiamycin S1 and Quinupristin-Dalfopristin Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Virginiamycin S1 and the combination drug quinupristin-dalfopristin. Both belong to the streptogramin class of antibiotics, which are crucial in combating multidrug-resistant bacterial infections. This analysis is supported by experimental data to delineate their respective mechanisms, efficacy, and applications.

Introduction and Composition

Streptogramin antibiotics are complexes of two distinct chemical structures: group A streptogramins (macrolactones) and group B streptogramins (cyclic hexadepsipeptides). While individually these components are typically bacteriostatic (inhibit bacterial growth), they act synergistically to become bactericidal (kill bacteria).[1][2]

  • Virginiamycin: An antibiotic complex produced by Streptomyces virginiae.[3] It is primarily composed of Virginiamycin M1 (a group A streptogramin, also known as Pristinamycin IIA) and this compound (a group B streptogramin).[4][5][6] The optimal synergistic ratio is approximately 70-75% Virginiamycin M1 to 25-30% this compound.[2][7] Its use is predominantly in veterinary medicine and as a growth promoter in livestock.[8][9]

  • Quinupristin-Dalfopristin (Trade Name: Synercid): A semi-synthetic, injectable streptogramin antibiotic. It is a combination of quinupristin (a group B streptogramin derived from pristinamycin IA) and dalfopristin (a group A streptogramin derived from pristinamycin IIA), mixed in a 30:70 weight-to-weight ratio. This combination is approved for human use to treat serious infections caused by multidrug-resistant Gram-positive bacteria, including vancomycin-resistant Enterococcus faecium (VREF).[10]

Mechanism of Action: A Synergistic Inhibition of Protein Synthesis

Both Virginiamycin and quinupristin-dalfopristin function by inhibiting bacterial protein synthesis, targeting the 50S subunit of the bacterial ribosome.[1][4] Their synergistic and bactericidal activity stems from a sequential binding process.

  • Group A Binding: The group A component (Dalfopristin or Virginiamycin M1) binds to the peptidyl transferase center on the 23S portion of the 50S ribosomal subunit.[1][11] This initial binding event blocks the early phase of protein synthesis by inhibiting peptidyl transfer and induces a conformational change in the ribosome.[10][12]

  • Group B Binding Enhancement: This conformational change significantly increases (by a factor of ~100) the binding affinity for the group B component (Quinupristin or this compound).[1]

  • Group B Binding: The group B component then binds to a nearby site on the 50S subunit, blocking the late phase of protein synthesis. This action prevents the elongation of the polypeptide chain and leads to the premature release of incomplete peptides, ultimately resulting in bacterial cell death.[1][12][13]

Streptogramin Mechanism of Action cluster_ribosome Bacterial 50S Ribosome cluster_streptogramins Streptogramin Components P_site P-site A_site A-site (Peptidyl Transferase Center) StrepB Group B (Quinupristin / this compound) A_site->StrepB 2. Induces conformational change, increasing affinity for Group B Exit_tunnel Peptide Exit Tunnel Protein_Synthesis_Inhibition Protein Synthesis Inhibited Exit_tunnel->Protein_Synthesis_Inhibition StrepA Group A (Dalfopristin / Virginiamycin M1) StrepA->A_site 1. Binds & blocks peptidyl transfer StrepB->Exit_tunnel 3. Binds & blocks peptide elongation

Caption: Synergistic binding of streptogramins to the 50S ribosome.

Comparative Antibacterial Activity

The primary utility of these antibiotics lies in their activity against Gram-positive bacteria, especially strains resistant to other drug classes. Quinupristin-dalfopristin has been extensively studied against clinical isolates, while data for Virginiamycin is more focused on veterinary pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) Data for Quinupristin-Dalfopristin

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Key Resistance Notes
Staphylococcus aureus (MRSA)0.51Active against methicillin-resistant strains.[14]
Staphylococcus epidermidis (MRSE)0.51Active against methicillin-resistant strains.[14]
Streptococcus pneumoniae0.250.5Active against penicillin- and erythromycin-resistant strains.[14][15]
Enterococcus faecium (VRE)0.51A key treatment option for vancomycin-resistant isolates.[16][17]
Enterococcus faecalis>4>8Generally intrinsically resistant due to an efflux pump mechanism.[17]

Note: MIC₅₀ and MIC₉₀ are the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data compiled from multiple sources.[14][15][18]

Table 2: MIC Data for Virginiamycin Components against Staphylococcus aureus

Component / CombinationMIC (µg/mL)Note
Virginiamycin M1 (Group A) alone0.25Bacteriostatic activity.[5]
This compound (Group B) alone4Bacteriostatic activity.[5]
Virginiamycin M1 + S1 (Combined) 0.125 Demonstrates strong synergistic and bactericidal activity.[5]

Clinical and Veterinary Applications

The intended applications for these two streptogramins are distinctly different, reflecting their development history and regulatory approvals.

  • Virginiamycin:

    • Veterinary Medicine: Used to treat and prevent bacterial infections in livestock, such as swine dysentery and necrotic enteritis in poultry.[8] It has also shown efficacy in controlling periodontal disease in calves.[19]

    • Growth Promotion: Employed as a feed additive to improve growth rates and feed efficiency in cattle, swine, and poultry.[6][9]

    • Industrial Use: Utilized in the fuel ethanol industry to prevent bacterial contamination during fermentation.[4]

  • Quinupristin-Dalfopristin:

    • Human Medicine: Reserved for treating severe and life-threatening infections where other antibiotics have failed.[13] Key indications include:

      • Vancomycin-resistant Enterococcus faecium (VREF) bacteremia.[10][20]

      • Complicated skin and skin structure infections caused by susceptible strains of Staphylococcus aureus or Streptococcus pyogenes.[13]

      • Nosocomial (hospital-acquired) pneumonia.[20]

Experimental Protocols

The determination of an antibiotic's potency is fundamentally assessed by its Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standard protocol used for this purpose.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Antibiotic Stock: A stock solution of the antibiotic (e.g., quinupristin-dalfopristin) is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilutions: In a 96-well microtiter plate, two-fold serial dilutions of the antibiotic are prepared in CAMHB to achieve a range of final concentrations. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Inoculum Preparation: A pure culture of the test bacterium is grown to a specific turbidity (e.g., 0.5 McFarland standard). This culture is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[16]

  • Inoculation and Incubation: The microtiter plate is inoculated with the prepared bacterial suspension and incubated under appropriate atmospheric conditions (e.g., ambient air, 35°C) for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

MIC Assay Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A 1. Prepare Serial Dilutions of Antibiotic in 96-Well Plate C 3. Inoculate Wells with Bacteria A->C B 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D 4. Incubate Plate (e.g., 18-24h at 35°C) C->D E 5. Read Plate for Visible Growth D->E F 6. Determine MIC (Lowest concentration with no growth) E->F

Caption: Standard workflow for a broth microdilution MIC assay.

Conclusion

This compound, as part of the broader Virginiamycin complex, and quinupristin-dalfopristin share a common heritage as streptogramin antibiotics with a powerful synergistic mechanism of action. However, their developmental paths have led them to occupy different niches. Virginiamycin is a workhorse in the agricultural and industrial sectors, valued for its efficacy when administered orally in feed. In contrast, quinupristin-dalfopristin is a critical, last-resort intravenous therapeutic in human medicine, specifically engineered to combat severe, multidrug-resistant Gram-positive infections. For researchers, understanding the subtle structural differences and significant application divergences is key to leveraging the unique strengths of each compound in the ongoing fight against antibiotic resistance.

References

Cross-Resistance Between Virginiamycin S1 and Macrolide Antibiotics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles of Virginiamycin S1, a streptogramin B antibiotic, and various macrolide antibiotics. The information presented is supported by experimental data from published research, offering insights into the mechanisms of resistance and their impact on antibiotic efficacy.

Introduction to Mechanisms of Action and Resistance

This compound and macrolide antibiotics, though structurally distinct, share a common target within the bacterial cell: the 50S ribosomal subunit. Both classes of antibiotics inhibit protein synthesis by binding to overlapping sites in the peptidyl transferase center, thereby blocking the elongation of the polypeptide chain[1]. This shared binding site is the basis for the primary mechanism of cross-resistance.

The most clinically significant mechanism of cross-resistance is the modification of the ribosomal target, a phenomenon known as the Macrolide-Lincosamide-Streptogramin B (MLSB) resistance phenotype[1]. This resistance is typically conferred by erm (erythromycin ribosome methylase) genes, which encode enzymes that methylate an adenine residue (A2058 in E. coli numbering) within the 23S rRNA. This methylation reduces the binding affinity of all three classes of antibiotics to the ribosome, leading to broad cross-resistance[1][2][3]. The expression of erm genes can be either constitutive (cMLSB) or inducible (iMLSB)[4].

Another important mechanism of resistance is the active efflux of the antibiotic from the bacterial cell, mediated by efflux pumps. The MS phenotype, conferred by genes such as msrA, results in resistance to macrolides and streptogramin B antibiotics but not to lincosamides[1].

Comparative In Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound (represented by the structurally and mechanistically similar quinupristin, a component of quinupristin-dalfopristin) and a panel of macrolide antibiotics against various bacterial strains with defined resistance mechanisms.

Table 1: Comparative MICs (μg/mL) against Staphylococcus aureus Strains

Strain / Resistance GenotypeThis compound (Quinupristin)ErythromycinAzithromycinClarithromycinReference
Susceptible (erm-negative)
HM10548---[5]
ATCC 29213-<0.5--[6]
MLSB Resistance (erm-positive)
RP13 (putative erm)8---[5]
Clinical Isolate (ermA)->64--[6]
Clinical Isolate (ermB)->64--[6]
Clinical Isolate (ermC)->64--[3]
Ribosomal Mutation
UCN16 (A2058G in rrl)->128>128-

Note: Data for this compound is represented by quinupristin, a streptogramin B antibiotic with a similar mechanism of action. Dashes (-) indicate data not available in the cited sources.

Table 2: Comparative MICs (μg/mL) against Streptococcus pneumoniae Strains

Strain / Resistance GenotypeThis compound (Streptogramin B)ErythromycinAzithromycinClarithromycinReference
Susceptible
Penicillin-Susceptible-≤0.06≤0.12≤0.03[7]
MLSB Resistance (ermB)
Clinical IsolateHigh>8>8-[8]
Efflux Resistance (mefA/E)
Clinical IsolateSusceptible1-2--[8]

Note: Specific MIC values for this compound against these strains were not detailed in the available literature, but the expected phenotype is indicated. Dashes (-) indicate data not available in the cited sources.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide are typically determined using standardized broth microdilution or agar dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (General Protocol):

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and macrolide antibiotics are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations. For fastidious organisms like Streptococcus pneumoniae, the broth is often supplemented with lysed horse blood.

  • Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium overnight. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation: A standardized volume of the bacterial inoculum is added to each well of a microtiter plate containing the serially diluted antibiotics. The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Mechanisms of Cross-Resistance: Visualized

The following diagrams illustrate the key molecular pathways and logical relationships involved in cross-resistance to this compound and macrolide antibiotics.

ResistanceMechanisms cluster_ribosome Bacterial Ribosome (50S Subunit) cluster_antibiotics Antibiotics cluster_resistance Resistance Mechanisms Ribosome Ribosome Virginiamycin_S1 This compound Virginiamycin_S1->Ribosome Inhibits Protein Synthesis Macrolides Macrolides Macrolides->Ribosome Inhibits Protein Synthesis Target_Modification Target Site Modification (MLS-B Phenotype) Target_Modification->Ribosome Prevents Binding Efflux_Pump Active Efflux (MS Phenotype) Efflux_Pump->Virginiamycin_S1 Expels Antibiotic Efflux_Pump->Macrolides Expels Antibiotic

Caption: Overview of antibiotic action and resistance mechanisms.

MLSB_Pathway erm_gene erm Gene (e.g., ermA, ermC) Methyltransferase Ribosomal Methyltransferase (Enzyme) erm_gene->Methyltransferase Encodes 23S_rRNA 23S rRNA (A2058) Methyltransferase->23S_rRNA Methylates Ribosome_Altered Altered Ribosome 23S_rRNA->Ribosome_Altered Results in Antibiotic_Binding_Blocked Antibiotic Binding Blocked Ribosome_Altered->Antibiotic_Binding_Blocked Leads to

Caption: The MLS-B resistance pathway via ribosomal modification.

ExperimentalWorkflow A Bacterial Isolate (e.g., S. aureus) B Prepare Inoculum (0.5 McFarland) A->B D Inoculate Microtiter Plate B->D C Serial Dilution of Antibiotics (this compound, Macrolides) C->D E Incubate (35-37°C, 16-20h) D->E F Read Results (Visual Inspection) E->F G Determine MIC (Lowest concentration with no growth) F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Conclusion

The available data clearly indicate that cross-resistance between this compound and macrolide antibiotics is a significant clinical concern, primarily driven by target site modification through the action of erm-encoded methylases. Strains exhibiting the MLSB phenotype are resistant to both classes of antibiotics. Efflux-mediated resistance can also contribute to cross-resistance, although the spectrum of antibiotics affected may be narrower. Understanding the specific resistance mechanisms present in clinical isolates is crucial for guiding appropriate therapeutic choices and for the development of new antimicrobial agents that can overcome these resistance pathways. The provided experimental protocols and workflow diagrams serve as a guide for researchers investigating these important resistance patterns.

References

A Comparative Analysis of the Ribosomal Binding Sites of Virginiamycin S1 and Other Streptogramins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Streptogramin antibiotics are a potent class of antimicrobials used to combat a range of bacterial infections, including those caused by multi-drug resistant pathogens.[1] These antibiotics are unique in that they are composed of two structurally distinct molecules, Group A and Group B streptogramins, which act synergistically to inhibit bacterial protein synthesis.[1][2] While each component individually exhibits modest bacteriostatic activity, their combination results in a bactericidal effect that can be up to 100 times more effective.[1][2] This guide provides a detailed comparison of the ribosomal binding sites of Virginiamycin S1, a Group B streptogramin, and other streptogramins, supported by experimental data and methodologies.

Ribosomal Binding and Synergistic Action

Both Group A and Group B streptogramins target the 50S large subunit of the bacterial ribosome, but they bind to adjacent, non-overlapping sites.[3] This co-binding leads to a powerful synergistic inhibition of protein synthesis.

  • Group A Streptogramins (e.g., Dalfopristin, Virginiamycin M): These compounds, which are polyunsaturated macrolactones, bind within the peptidyl transferase center (PTC).[1][4][5] Their binding site spans the A-site and P-site of the ribosome, interfering with the correct positioning of tRNA molecules and thereby inhibiting peptide bond formation.[2][3][4] The binding of Group A streptogramins induces significant conformational changes in the ribosome, which in turn creates a high-affinity binding site for the Group B component.[6][7]

  • Group B Streptogramins (e.g., this compound, Quinupristin): These molecules are cyclic hexadepsipeptides that bind within the nascent peptide exit tunnel (NPET) of the 50S subunit.[1][3][4] By obstructing this tunnel, they physically block the elongation of the nascent polypeptide chain.[2][8] this compound specifically binds to the 50S subunit, and its binding is competitively inhibited by macrolides like erythromycin, indicating a shared or overlapping binding region.[9][10]

The synergistic effect is a result of the cooperative binding of the two components. The binding of a Group A molecule triggers a conformational change in the 23S rRNA, which enhances the binding affinity of the Group B molecule by an order of magnitude.[7][11] A critical element in this interaction is the universally conserved nucleotide A2062 of the 23S rRNA, which is "sandwiched" between the two bound antibiotics and serves as a shared contact point.[2][3][6] This mutual interaction stabilizes the binding of both compounds, leading to a prolonged and potent inhibition of protein synthesis.

Quantitative Comparison of Ribosomal Binding

The following table summarizes and compares the binding characteristics of this compound (representing Group B) and Dalfopristin/Virginiamycin M (representing Group A).

FeatureThis compound (Group B)Dalfopristin / Virginiamycin M (Group A)
Primary Binding Site Nascent Peptide Exit Tunnel (NPET) on the 50S subunit[2][3]Peptidyl Transferase Center (PTC) on the 50S subunit, spanning A- and P-sites[2][4]
Mechanism of Action Blocks elongation of the nascent polypeptide chain[2][4]Prevents correct positioning of tRNA, inhibiting peptide bond formation[3][4]
Key Interacting rRNA Nucleotides A2062[2], interacts with ribosomal proteins L18 and L22[12]A2062, U2585[2][6]
Effect on Ribosome Conformation Binding is stabilized by the conformational change induced by Group A binding[7]Induces a significant conformational change in the PTC, notably flipping out U2585, which creates a high-affinity site for Group B[2][6][13]
Binding Affinity (Ka) ~2.5 x 10⁶ M⁻¹ (alone)[11][14]~0.32 x 10⁶ M⁻¹ (alone)[11]
Synergistic Binding Affinity (Ka) ~15 x 10⁶ M⁻¹ (in the presence of Virginiamycin M)[14]N/A (Induces the high-affinity state for Group B)

Experimental Protocols for Determining Ribosomal Binding Sites

The precise localization of antibiotic binding sites on the ribosome has been elucidated through several high-resolution structural and biochemical techniques.

1. X-ray Crystallography: This has been a pivotal technique for visualizing antibiotic-ribosome interactions at atomic resolution.[15]

  • Methodology:

    • Crystallization: The 50S ribosomal subunit (or the entire 70S ribosome) is purified and co-crystallized with the antibiotic of interest (e.g., this compound and Virginiamycin M).[16][17]

    • Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam. The X-rays diffract off the atoms in the crystal, creating a diffraction pattern that is recorded by a detector.[18]

    • Structure Determination: The diffraction pattern is computationally processed to generate an electron density map. An atomic model of the ribosome and the bound antibiotic is then built into this map and refined to fit the data, revealing the precise orientation and interactions of the drug with the ribosomal RNA and proteins.[18]

2. Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful alternative to X-ray crystallography, particularly for large and flexible complexes like the ribosome, as it does not require crystallization.[19][20]

  • Methodology:

    • Sample Preparation: A solution of the ribosome-antibiotic complex is applied to a grid and rapidly frozen in liquid ethane, trapping the particles in a thin layer of vitreous ice.[20]

    • Imaging: The frozen grid is imaged in a transmission electron microscope, capturing thousands of images of individual ribosome particles in different orientations.[21]

    • Image Processing and 3D Reconstruction: The 2D images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the ribosome-antibiotic complex.[21] Recent advances have enabled near-atomic resolution, allowing for detailed analysis of the binding pocket.[22][23]

3. DNA Footprinting: This biochemical technique is used to identify the specific region of rRNA that is protected by a bound ligand.[24]

  • Methodology:

    • Binding: The antibiotic is incubated with the 50S ribosomal subunit to allow for binding.

    • Cleavage: A cleavage agent, such as a nuclease (like DNase I) or a chemical probe, is added to the mixture. The agent will cut the rRNA at accessible locations but will be blocked from cutting where the antibiotic is bound.[24][25]

    • Analysis: The resulting rRNA fragments are separated by size using gel electrophoresis. The "footprint" appears as a gap in the gel pattern, indicating the region of the rRNA that was protected by the bound antibiotic.[24][26]

4. Affinity Labeling: This method identifies ribosomal components, particularly proteins, that are in close proximity to the antibiotic binding site.[12]

  • Methodology:

    • Probe Synthesis: A chemically reactive derivative of the antibiotic (an affinity label) is synthesized. For Virginiamycin S, an N-hydroxysuccinimide ester derivative has been used.[12]

    • Covalent Labeling: The affinity label is incubated with ribosomes, where it first binds to its specific site and then forms a covalent bond with nearby reactive amino acid residues of ribosomal proteins or nucleotides of rRNA.

    • Identification: The ribosome is disassembled, and the covalently modified proteins (e.g., L18 and L22 for Virginiamycin S) are identified using techniques like electrophoresis and immunoblotting.[12]

Visualizations

Below are diagrams illustrating the synergistic binding mechanism of streptogramins and a typical experimental workflow for structure determination.

Streptogramin_Binding Synergistic Binding of Streptogramins on the 50S Ribosome cluster_ribosome 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) NPET Nascent Peptide Exit Tunnel (NPET) A2062 rRNA Nucleotide A2062 U2585 rRNA Nucleotide U2585 PTC->U2585 2. Induces conformational change in U2585 StrepB Group B Streptogramin (this compound) U2585->StrepB 3. Creates high-affinity site for Group B StrepA Group A Streptogramin (Dalfopristin) StrepA->PTC 1. Binds to PTC StrepA->A2062 5. Synergistic binding stabilized by A2062 StrepB->NPET 4. Binds in NPET StrepB->A2062 5. Synergistic binding stabilized by A2062

Caption: Synergistic binding of Group A and B streptogramins.

XRay_Crystallography_Workflow Workflow for Ribosome-Antibiotic Structure Determination cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_model Model Building & Analysis Purification Purify 50S Ribosomal Subunits Complex_Formation Incubate with Antibiotic (e.g., this compound) Purification->Complex_Formation Crystallization Co-crystallize the Ribosome-Antibiotic Complex Complex_Formation->Crystallization XRay Expose Crystal to X-ray Beam Crystallization->XRay Transfer Crystal Diffraction Collect Diffraction Pattern XRay->Diffraction Phasing Solve the Phase Problem Diffraction->Phasing Map Calculate Electron Density Map Phasing->Map Generate Map Build Build Atomic Model into Density Map Map->Build Refine Refine and Validate the Structure Build->Refine Analysis Analysis Refine->Analysis Analyze Binding Site Interactions

Caption: Experimental workflow for X-ray crystallography.

References

A Comparative Guide to HPLC Methods for the Simultaneous Quantification of Virginiamycin M1 and S1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various High-Performance Liquid Chromatography (HPLC) methods for the simultaneous quantification of Virginiamycin M1 and S1. Virginiamycin, a streptogramin antibiotic, is a complex of two principal active components, the macrolactone Virginiamycin M1 (VM1) and the depsipeptide Virginiamycin S1 (VS1). Accurate and validated analytical methods are crucial for quality control, residue analysis in food products, and pharmacokinetic studies. This document outlines and compares different methodologies, presenting their performance data and experimental protocols to aid researchers in selecting the most suitable approach for their specific needs.

Comparison of HPLC and LC-MS/MS Methods

The following tables summarize the key performance characteristics of different validated methods for the quantification of Virginiamycin M1 and S1 in various matrices. These methods range from HPLC with UV detection to more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Performance Characteristics of HPLC and LC-MS/MS Methods

MethodMatrixLinearity Range (µg/L)Correlation Coefficient (r²)LOQ (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
LC-MS/MS [1][2]Livestock and Poultry Products0.15 - 10.0> 0.9990.25 (for both M1 and S1)71.2 - 98.43.6 - 15.4
UPLC-MS/MS [1]Feeds0.3 - 226.6 (for M1)0.99957 (for M1)82.6 - 102Not Specified
HPLC-UV [3][4]Animal FeedsNot SpecifiedNot Specified270038 - 677 - 27
LC-MS [5]Porcine TissuesNot SpecifiedNot Specified2 (for M1)Not SpecifiedNot Specified
HPLC with Charged Aerosol Detection [6]Dried Distillers Grains with Solubles (DDGS)3 - 100 µg/mLNot Specified3.0 - 5.2 µg/mL91.8 - 1050.45 - 1.45

Table 2: Comparison of Chromatographic Conditions

MethodColumnMobile PhaseDetection
LC-MS/MS [1][2]Luna C18Gradient elution with acetonitrile and 5 mmol/L ammonium acetate aqueous solution (containing 0.1% formic acid)ESI+ in MRM mode
UPLC-MS/MS [1]BEH C18Acetonitrile-0.3% (v/v) formic acid (35:65, v/v)ESI-MS/MS in MRM mode
HPLC-UV [4][7]Inertsil ODS-2 or Lichrospher C18Acetonitrile-water-formic acidUV at 230 nm or 235 nm
LC-MS [5]Not SpecifiedNot SpecifiedMS
HPLC with Charged Aerosol Detection [6]Acclaim 300 C18Gradient with water, acetonitrile, and heptafluorobutyric acid (HFBA)Charged Aerosol Detection

Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in this guide.

Method 1: LC-MS/MS for Virginiamycin M1 and S1 in Livestock and Poultry Products[1][2]
  • Sample Preparation:

    • Extract the sample with a methanol-acetonitrile solution (1:1, v/v).

    • Dilute the supernatant with a 0.01 mol/L ammonium dihydrogen phosphate solution.

    • Purify and concentrate the diluted supernatant using an Oasis HLB solid-phase extraction (SPE) cartridge.

  • Chromatographic Conditions:

    • Column: Luna C18.

    • Mobile Phase: A gradient elution using acetonitrile and a 5 mmol/L ammonium acetate aqueous solution containing 0.1% (v/v) formic acid.

    • Detection: Positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode.

Method 2: HPLC-UV for Virginiamycin M1 in Animal Feeds[4][7]
  • Sample Preparation:

    • Wet the feed sample with water.

    • Extract Virginiamycin M1 with ethyl acetate.

    • Perform a clean-up step using Sep-Pak silica gel and OASIS HLB cartridges.

    • Reconstitute the dried extract in the mobile phase.

  • Chromatographic Conditions:

    • Column: Inertsil ODS-2.

    • Mobile Phase: Acetonitrile-water-formic acid.

    • Detection: UV detection at 230 nm.

Method 3: HPLC with Charged Aerosol Detection for Virginiamycin M1 and S1 in Dried Distillers Grains with Solubles (DDGS)[6]
  • Sample Preparation:

    • Weigh 375 mg of the solid DDGS sample.

    • Add 5 mL of deionized water, vortex for 1 minute, and centrifuge at 7000 rpm for 10 minutes at 4 °C.

    • The supernatant is used for analysis.

  • Chromatographic Conditions:

    • Column: Acclaim 300 C18 (3 µm, 3.0 x 150 mm).

    • Mobile Phase A: 0.025% HFBA in 25% Acetonitrile.

    • Mobile Phase C: 0.025% HFBA in Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Detection: Charged Aerosol Detector.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for HPLC method validation and the logical relationship between different analytical approaches.

HPLC_Validation_Workflow start Method Development & Optimization specificity Specificity/ Selectivity start->specificity linearity Linearity & Range start->linearity accuracy Accuracy (Recovery) start->accuracy precision Precision (Repeatability & Intermediate) start->precision robustness Robustness specificity->robustness lod Limit of Detection (LOD) linearity->lod loq Limit of Quantification (LOQ) linearity->loq accuracy->robustness precision->robustness lod->robustness loq->robustness stability Solution Stability robustness->stability validation_report Validation Report stability->validation_report

Caption: General workflow for HPLC method validation.

Analytical_Method_Comparison hplc_uv HPLC-UV lc_ms LC-MS hplc_uv->lc_ms Increased Selectivity lc_msms LC-MS/MS lc_ms->lc_msms Enhanced Sensitivity & Specificity

Caption: Comparison of analytical techniques for Virginiamycin analysis.

References

Investigating the development of resistance to Virginiamycin S1 in Gram-positive bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanisms underlying the development of resistance to Virginiamycin S1, a streptogramin B antibiotic, in Gram-positive bacteria. It includes comparative data on its performance against alternative antibiotics, detailed experimental protocols for resistance investigation, and visualizations of key resistance pathways and workflows. This compound, in synergy with Virginiamycin M1 (a streptogramin A), inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3] The emergence of resistance threatens the efficacy of this synergistic combination, necessitating a deeper understanding of the underlying molecular mechanisms to guide the development of new therapeutic strategies.

Mechanisms of Resistance to this compound

Gram-positive bacteria have evolved several distinct mechanisms to counteract the action of this compound. These strategies can be broadly categorized into three main types: modification or protection of the antibiotic's target, enzymatic inactivation of the antibiotic, and active efflux of the drug from the bacterial cell.

  • Target Site Modification: The primary target of this compound is the 50S ribosomal subunit.[4][5] Resistance can arise from alterations at this binding site. The most notable mechanism is mediated by the cfr (chloramphenicol-florfenicol resistance) gene . This gene encodes a methyltransferase that modifies an adenine residue (A2503) in the 23S rRNA.[4][6][7][8] While this methylation directly confers high-level resistance to phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A antibiotics, its effect on this compound (streptogramin B) is indirect, likely by inducing conformational changes in the ribosome that hinder effective drug binding.[9]

  • Ribosomal Protection: This mechanism involves proteins that actively dislodge the antibiotic from its ribosomal target. ATP-Binding Cassette F (ABC-F) proteins, such as VgaA and LsaA , are prominent examples found in pathogens like Staphylococcus aureus and Enterococcus faecium.[3][5][10][11] These proteins bind to the ribosome and, through an ATP-dependent mechanism, are thought to displace the bound Virginiamycin molecule, thereby rescuing protein synthesis.[3][5]

  • Enzymatic Inactivation: Bacteria can produce enzymes that chemically modify and inactivate the antibiotic. For streptogramin B antibiotics like this compound, this is achieved by enzymes such as Virginiamycin B Lyase (Vgb) . Identified in S. aureus, Vgb linearizes the cyclic peptide structure of the antibiotic, rendering it unable to bind to the ribosome.[1][2] This type of resistance is often plasmid-mediated, facilitating its spread.[2]

  • Active Efflux: Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular target. In the producing organism, Streptomyces virginiae, the varS gene encodes a specific efflux pump for Virginiamycin S.[8][12] Its expression is controlled by the regulatory protein VarR, which is inactivated in the presence of Virginiamycin S, leading to increased pump production. While this specific system is from the producer, analogous efflux systems contribute to streptogramin resistance in clinical isolates.[13][14]

Key Mechanisms of this compound Resistance A This compound (VS1) B Bacterial Ribosome (50S Subunit) A->B Binds to R3 Enzymatic Inactivation (Vgb Lyase) A->R3 R4 Active Efflux Pumps A->R4 C Protein Synthesis Inhibition B->C Leads to R1 Target Modification (cfr Methyltransferase) B->R1 R2 Ribosomal Protection (VgaA, LsaA) B->R2 R1_target Altered Ribosome R1->R1_target Creates R2->B Displaces VS1 from Outcome Resistance: Protein Synthesis Continues R2->Outcome Allows R3_target Inactive VS1 R3->R3_target Produces R4_target VS1 Expelled R4->R4_target Results in R1_target->Outcome Prevents VS1 binding R3_target->Outcome Cannot inhibit R4_target->Outcome Cannot reach target

Caption: Overview of primary resistance strategies employed by Gram-positive bacteria against this compound.

Comparative Performance and Susceptibility Data

The effectiveness of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible bacterial growth.[15] The development of resistance is marked by a significant increase in the MIC value.

Table 1: Virginiamycin MICs for Enterococcus faecium Before and After Exposure

This table summarizes data from a study on E. faecium isolated from chickens, showing the shift in susceptibility after continuous feeding with Virginiamycin. The MICs provided are for the synergistic combination of quinupristin/dalfopristin (Synercid), which includes a streptogramin B component analogous to this compound.

Strain StatusVirginiamycin ExposureMIC Range (µg/mL)Interpretation
Susceptible PopulationNone (Baseline)≤ 4Susceptible
Resistant PopulationContinuous (in feed)8 - 32Resistant

Data adapted from McDermott et al., 2005.[16][17]

Table 2: Comparative In Vitro Activity of Antibiotics Against Gram-Positive Pathogens

This table provides a general comparison of the in vitro activity of Virginiamycin's class (Streptogramins) against key alternatives for treating resistant Gram-positive infections. Note that MIC values can vary significantly based on specific resistance determinants present in the isolate.

AntibioticClassTarget PathogenTypical Susceptible MIC (µg/mL)Typical Resistant MIC (µg/mL)
Quinupristin/DalfopristinStreptograminS. aureus (MRSA)≤ 1≥ 4
(Virginiamycin surrogate)E. faecium (VRE)≤ 1≥ 4
LinezolidOxazolidinoneS. aureus (MRSA)1 - 4≥ 8
E. faecium (VRE)1 - 4≥ 8
DaptomycinLipopeptideS. aureus (MRSA)≤ 1> 1
E. faecium (VRE)1 - 4> 4

MIC breakpoints are based on CLSI/EUCAST guidelines and literature data.[15][16][18][19] Linezolid and Daptomycin are frequently used as first-line agents for VRE bacteremia.[18][20][21][22]

Experimental Protocols for Resistance Investigation

Investigating this compound resistance involves a combination of phenotypic susceptibility testing and genotypic analysis to identify resistance determinants.

Experimental Workflow for Investigating VS1 Resistance A Isolate Gram-Positive Bacterium B Prepare Standardized Inoculum (~5x10^5 CFU/mL) A->B C Phenotypic Analysis: Susceptibility Testing B->C D Broth Microdilution (MIC Determination) C->D E Bacterial Growth Curve Analysis C->E F Interpret Results: Susceptible or Resistant? D->F E->F G Genotypic Analysis (for Resistant Isolates) F->G Resistant H DNA Extraction G->H I PCR for Resistance Genes (e.g., cfr, vgaA, vgb) H->I J Gene Sequencing I->J K Identify Resistance Mechanism J->K

Caption: A stepwise workflow for characterizing this compound resistance from bacterial isolation to mechanism identification.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Bacterial culture grown to log phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional, for inoculum standardization)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: a. Pick several colonies of the test bacterium and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution Series: a. Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate. b. Prepare a 2x working stock of this compound at the highest concentration to be tested (e.g., 64 µg/mL). Add 100 µL of this stock to well 1. c. Transfer 50 µL from well 1 to well 2, mixing thoroughly. This creates a 2-fold serial dilution. d. Repeat this serial dilution process across the plate to well 10. Discard 50 µL from well 10. Well 11 serves as a positive control (no antibiotic), and well 12 as a negative control (no bacteria).

  • Inoculation: a. Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: a. Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • Result Interpretation: a. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). Growth should be clearly visible in the positive control well (well 11).

Protocol 2: Bacterial Growth Curve Analysis

This method assesses the effect of this compound on bacterial growth kinetics over time.

Materials:

  • Spectrophotometer or microplate reader capable of measuring optical density at 600 nm (OD₆₀₀)

  • Sterile culture tubes or a 96-well plate

  • CAMHB

  • This compound

  • Log-phase bacterial culture

Procedure:

  • Setup: a. Prepare culture tubes or wells containing CAMHB with different concentrations of this compound (e.g., 0x MIC, 0.5x MIC, 1x MIC, 2x MIC). b. Include a control tube with no antibiotic.

  • Inoculation: a. Inoculate each tube/well with the test bacterium to a starting OD₆₀₀ of ~0.05.

  • Incubation and Measurement: a. Incubate the cultures at 37°C with shaking. b. At regular intervals (e.g., every 30-60 minutes) for up to 24 hours, measure the OD₆₀₀ of each culture.

  • Data Analysis: a. Plot OD₆₀₀ versus time for each antibiotic concentration. b. Compare the growth curves. A delay in the lag phase, a reduced slope in the exponential phase, or a lower final OD indicates inhibition of bacterial growth. A resistant strain will show a growth curve similar to the no-antibiotic control, even at high drug concentrations.[16]

Protocol 3: PCR Detection of Resistance Genes

This protocol outlines a standard method for detecting the presence of specific resistance genes like cfr or vgaA in resistant isolates.

Materials:

  • DNA extraction kit

  • PCR thermocycler

  • Taq DNA polymerase and dNTPs

  • Specific primers for the target resistance gene (e.g., cfr, vgaA, vgb)

  • Gel electrophoresis equipment and DNA stain (e.g., SYBR Safe)

Procedure:

  • Template DNA Extraction: a. Extract genomic DNA from the resistant bacterial isolate using a commercial kit according to the manufacturer's instructions.

  • PCR Amplification: a. Set up a PCR reaction containing the extracted DNA, forward and reverse primers for the target gene, Taq polymerase, dNTPs, and PCR buffer. b. Include a positive control (DNA from a known resistant strain) and a negative control (no DNA). c. Run the PCR using an appropriate thermal cycling program (denaturation, annealing, extension steps).

  • Analysis of PCR Products: a. Run the PCR products on an agarose gel. b. Stain the gel and visualize the DNA bands under UV light. c. The presence of a band of the expected size in the lane corresponding to the test isolate indicates the presence of the resistance gene.

  • Confirmation (Optional): a. Excise the PCR band from the gel and purify the DNA. b. Send the purified DNA for Sanger sequencing to confirm the identity of the amplified gene.

References

Efficacy comparison of synthetic Virginiamycin S1 analogs against resistant bacterial strains

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for novel antibiotics to combat the growing threat of antimicrobial resistance is a paramount challenge. Virginiamycin S1, a member of the streptogramin B family of antibiotics, has long been a scaffold of interest for the development of new therapeutics against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). This guide provides a comparative overview of the efficacy of synthetic this compound analogs, supported by available data and detailed experimental protocols.

Mechanism of Action: Targeting the Bacterial Ribosome

This compound and its synthetic analogs exert their antibacterial effect by targeting the 50S subunit of the bacterial ribosome. This interaction inhibits protein synthesis, a fundamental process for bacterial survival. This compound acts synergistically with Virginiamycin M1 (a streptogramin A antibiotic), where the binding of Virginiamycin M1 induces a conformational change in the ribosome, thereby increasing the binding affinity of this compound.[1][2][3][4] This synergistic action leads to a potent bactericidal effect. The development of synthetic analogs often focuses on modifying the this compound structure to enhance its binding affinity, improve its pharmacological properties, or evade bacterial resistance mechanisms.[1]

Experimental Protocols

The evaluation of the efficacy of synthetic this compound analogs against resistant bacterial strains involves standardized antimicrobial susceptibility testing methods. The following protocols are fundamental to generating the comparative data necessary for assessing novel antibiotic candidates.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the resistant bacterial strain (e.g., MRSA, VRE) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable cation-adjusted Mueller-Hinton broth.

  • Serial Dilution of Analogs: The synthetic this compound analogs are serially diluted in the broth to create a range of concentrations.

  • Inoculation: Each well of a microtiter plate containing the diluted analogs is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the analog at which no visible bacterial growth is observed.

Experimental Workflow for Efficacy Testing

The overall process for evaluating the antibacterial efficacy of newly synthesized this compound analogs is a multi-step process.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Efficacy Evaluation cluster_2 Data Analysis & Comparison Synthesis Synthesis of this compound Analogs Purification Purification & Characterization (e.g., HPLC, NMR, MS) Synthesis->Purification MIC MIC Determination vs. Resistant Strains (MRSA, VRE) Purification->MIC MBC Minimum Bactericidal Concentration (MBC) Determination MIC->MBC TimeKill Time-Kill Kinetic Assays MBC->TimeKill SAR Structure-Activity Relationship (SAR) Analysis TimeKill->SAR Comparison Comparison with Parent Compound & Standard Antibiotics SAR->Comparison

Caption: Workflow for the synthesis and evaluation of this compound analogs.

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

The mechanism of action of this compound and its analogs is a direct inhibition of a critical cellular process rather than a complex signaling cascade. The following diagram illustrates the point of intervention.

G cluster_0 Bacterial Cell Ribosome 50S Ribosomal Subunit Protein Protein Synthesis Ribosome->Protein mRNA mRNA mRNA->Ribosome tRNA Aminoacyl-tRNA tRNA->Ribosome VS1 This compound Analog VS1->Ribosome Inhibition

References

The Untapped Potential: A Guide to Investigating the Synergistic Activity of Virginiamycin S1 with Non-Streptogramin Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing battle against antimicrobial resistance, the exploration of synergistic antibiotic combinations presents a promising frontier. Virginiamycin S1, a streptogramin B antibiotic, is a potent inhibitor of bacterial protein synthesis. While its synergistic relationship with its streptogramin A counterpart, Virginiamycin M1, is well-documented, a significant knowledge gap exists regarding its potential synergistic activities with non-streptogramin antibiotics.[1][2][3][4] This guide provides a framework for researchers to investigate these potential synergies, offering detailed experimental protocols and data presentation templates to facilitate and standardize research in this underexplored area.

Understanding the Mechanism: A Basis for Potential Synergy

This compound acts by binding to the 50S ribosomal subunit in bacteria, ultimately inhibiting protein synthesis.[3] Specifically, it interferes with the early phases of protein elongation.[3] The synergistic effect observed with Virginiamycin M1, which also binds to the 50S ribosome but at a different site, suggests that conformational changes induced by one agent can enhance the binding and activity of the other, leading to a potent bactericidal effect from two individually bacteriostatic components.[1][5]

This established mechanism of intra-streptogramin synergy provides a rationale for exploring combinations with other antibiotic classes that target different cellular pathways. Theoretically, by simultaneously disrupting multiple essential bacterial processes, the likelihood of bacterial survival and the development of resistance could be significantly reduced.

Investigating Synergy: Experimental Protocols

The following are detailed protocols for two standard in vitro methods for assessing antibiotic synergy: the checkerboard assay and the time-kill assay.

Checkerboard Assay

The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.

Experimental Protocol:

  • Preparation of Antibiotic Solutions:

    • Prepare stock solutions of this compound and the non-streptogramin antibiotic to be tested (e.g., a β-lactam, aminoglycoside, or fluoroquinolone) in an appropriate solvent.

    • Perform serial dilutions of each antibiotic in a 96-well microtiter plate. This compound is typically diluted along the y-axis, and the other antibiotic is diluted along the x-axis.

  • Inoculum Preparation:

    • Culture the bacterial strain of interest overnight on an appropriate agar medium.

    • Suspend several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Plate Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Data Analysis:

    • After incubation, determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FICI by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

    • Interpret the FICI as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Experimental Workflow for Checkerboard Assay

G cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_v Prepare this compound Stock dilute_v Serial Dilutions of this compound (Y-axis) prep_v->dilute_v prep_n Prepare Non-Streptogramin Antibiotic Stock dilute_n Serial Dilutions of Non-Streptogramin (X-axis) prep_n->dilute_n prep_i Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_i->inoculate dilute_v->inoculate dilute_n->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_mic Read MICs (Visual Inspection) incubate->read_mic calc_fic Calculate FIC for each antibiotic read_mic->calc_fic calc_fici Calculate FICI (FIC_A + FIC_B) calc_fic->calc_fici interpret Interpret FICI (Synergy, Additive, Antagonism) calc_fici->interpret

Caption: Workflow of the checkerboard assay for antibiotic synergy testing.

Time-Kill Assay

The time-kill assay provides a dynamic picture of the bactericidal or bacteriostatic activity of an antibiotic combination over time.

Experimental Protocol:

  • Preparation:

    • Prepare stock solutions of the antibiotics and the bacterial inoculum as described for the checkerboard assay.

    • Prepare test tubes with CAMHB containing the antibiotics at concentrations determined from the checkerboard assay (e.g., 0.5 x MIC, 1 x MIC). Include tubes with each antibiotic alone and a growth control.

  • Inoculation and Sampling:

    • Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each antibiotic and the combination.

    • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.[6]

    • Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.[6]

Experimental Workflow for Time-Kill Assay

G cluster_prep Preparation cluster_exp Experiment cluster_count Viable Counting cluster_analysis Data Analysis prep_abx Prepare Antibiotic Solutions (at specific MIC multiples) inoculate Inoculate Test Tubes prep_abx->inoculate prep_inoc Prepare Bacterial Inoculum prep_inoc->inoculate sampling Sample at Time Points (0, 2, 4, 6, 8, 24h) inoculate->sampling serial_dilute Serial Dilution of Samples sampling->serial_dilute plate Plate Dilutions on Agar serial_dilute->plate incubate Incubate Plates plate->incubate count Count Colonies (CFU/mL) incubate->count plot Plot log10 CFU/mL vs. Time count->plot interpret Interpret Curves (Synergy, Bactericidal Activity) plot->interpret

Caption: Workflow of the time-kill assay for dynamic synergy assessment.

Data Presentation: Templates for Comparison

Given the current lack of published data on the synergistic activity of this compound with non-streptogramin antibiotics, the following tables are provided as templates for researchers to present their findings in a clear and comparable manner.

Table 1: Checkerboard Assay Results for this compound in Combination with Non-Streptogramin Antibiotics

Bacterial StrainAntibiotic BMIC of this compound (µg/mL)MIC of Antibiotic B (µg/mL)FICIInterpretation
Alone In Combination Alone In Combination
Staphylococcus aureus ATCC 29213e.g., Oxacillin
Enterococcus faecalis ATCC 29212e.g., Gentamicin
Streptococcus pneumoniae ATCC 49619e.g., Levofloxacin

Table 2: Time-Kill Assay Results for this compound Combinations

Bacterial StrainAntibiotic CombinationLog₁₀ CFU/mL Reduction at 24h (vs. most active single agent)Interpretation (Synergy/Indifference/Antagonism)Log₁₀ CFU/mL Reduction at 24h (vs. initial inoculum)Interpretation (Bactericidal/Bacteriostatic)
S. aureus ATCC 29213This compound + Oxacillin
E. faecalis ATCC 29212This compound + Gentamicin
S. pneumoniae ATCC 49619This compound + Levofloxacin

Conclusion and Future Directions

The potential for synergistic activity between this compound and non-streptogramin antibiotics remains a largely unexplored area with significant therapeutic promise. By employing standardized methodologies such as the checkerboard and time-kill assays, researchers can begin to fill this critical knowledge gap. The systematic investigation of these combinations against a panel of clinically relevant Gram-positive and potentially Gram-negative pathogens could unveil novel treatment strategies to combat multidrug-resistant infections. The data generated from such studies will be invaluable to the scientific and medical communities in the development of next-generation antibiotic therapies.

References

Safety Operating Guide

Proper Disposal Procedures for Virginiamycin S1

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Virginiamycin S1 is critical to ensure laboratory safety, prevent environmental contamination, and mitigate the development of antibiotic-resistant bacteria. This compound and materials contaminated with it should be handled as hazardous chemical waste. Adherence to institutional and local regulations is paramount. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Safety and Handling Summary

Proper handling is the first step in a safe disposal process. The following table summarizes key safety and handling information for this compound.

ParameterSpecification
Hazard Classifications Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Considered a hazardous substance.[3]
Personal Protective Equipment (PPE) Eye Protection: Safety glasses or goggles.[4] Hand Protection: Chemical-resistant gloves.[4] Body Protection: Laboratory coat. For larger quantities, a disposable coverall may be recommended.[3] Respiratory Protection: Dust respirator, especially when handling the powder form to avoid dust formation.[4][5]
Handling & Storage Use in a well-ventilated area and avoid all personal contact, including inhalation.[3][4] Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[3][4] Keep away from incompatible materials such as strong oxidizing agents.[2][3] Store in a locked-up location.[2][4]

Step-by-Step Disposal Protocol

This protocol provides a general framework for the disposal of this compound. Specific procedures may vary by institution.

Step 1: Waste Segregation and Collection

Proper segregation is essential to ensure waste is handled correctly and to avoid unnecessary costs.

  • Solid this compound Waste:

    • Collect expired or unused pure this compound powder in its original container or a new, clearly labeled, sealable container.

    • Contaminated items such as weigh boats, gloves, and bench paper should be collected in a designated, lined container for hazardous chemical waste.[4]

  • Liquid this compound Waste:

    • High-concentration stock solutions are considered hazardous chemical waste.[6] They must be collected in a dedicated, leak-proof, and chemical-resistant container.[6]

    • Do not pour this compound solutions down the drain.[3][6] This practice contributes to environmental antibiotic contamination and the rise of resistant microbes.[6]

    • Aqueous solutions from experiments should also be collected as chemical waste. While autoclaving can sterilize biohazardous agents, it is not guaranteed to degrade heat-stable antibiotics; therefore, the liquid should still be treated as chemical waste after autoclaving.[6]

Step 2: Container Selection and Labeling

Proper containment and labeling prevent accidental exposure and ensure proper handling by waste management personnel.

  • Container Type: Use sealable, shatter-resistant containers (e.g., polyethylene or polypropylene) appropriate for chemical waste.[3] Ensure containers are clean and free from leaks.[3]

  • Labeling: All waste containers must be clearly labeled. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • Associated hazards (e.g., "Irritant").

    • The date of accumulation.

    • Your name, department, and contact information.

Step 3: Spill and Decontamination Procedures

In case of a spill, act immediately to contain and clean the area.

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE (gloves, safety glasses, lab coat, and dust respirator).[4]

    • Gently sweep or vacuum up the powder, avoiding dust generation.[4]

    • Place the collected material into a sealed, labeled container for hazardous waste disposal.[4]

    • Clean the spill area with soap and water, and collect the cleaning materials as contaminated waste.

  • Minor Spills (Liquid):

    • Alert personnel and wear appropriate PPE.

    • Contain the spill with absorbent material.

    • Collect the saturated absorbent material and place it in a sealed, labeled container for hazardous waste.

    • Wash the area with water, but prevent runoff from entering drains.[4]

  • Major Spills: For large spills, evacuate the area and contact your institution's EHS department or emergency services immediately.[4]

Step 4: Temporary On-Site Storage

Store sealed waste containers in a designated and secure hazardous waste accumulation area until they are collected. This area should be away from general lab traffic and incompatible materials.

Step 5: Final Disposal

Final disposal must be conducted by licensed professionals in accordance with all regulations.

  • Professional Disposal: Arrange for pickup of the hazardous waste through your institution’s EHS department. They will work with a licensed waste management contractor.[7]

  • Disposal Method: The most common and recommended disposal method for pharmaceutical waste like this compound is incineration at a licensed facility.[3][7] Burial in an authorized hazardous waste landfill is another potential option.[3][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Identification cluster_1 Segregation & Collection cluster_2 Storage & Final Disposal A Identify this compound Waste B Is the waste Solid or Liquid? A->B C Collect in Lined, Labeled Chemical Waste Bin B->C Solid (Powder, contaminated labware) D Collect in Leak-Proof, Labeled Chemical Waste Bottle B->D Liquid (Stock solutions, media) E Store Sealed Container in Designated Hazardous Waste Area C->E D->E F Consult Institutional EHS for Waste Pickup Schedule E->F G Disposal via Licensed Contractor (e.g., Incineration) F->G

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling Virginiamycin S1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides comprehensive, step-by-step guidance for the safe use of Virginiamycin S1, including personal protective equipment (PPE), operational plans for handling and storage, and disposal procedures.

Hazard Identification and Personal Protective Equipment

This compound is a cyclic polypeptide antibiotic.[1] While some safety data sheets (SDS) do not classify it as a hazardous substance, others indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation.[2] Therefore, a cautious approach to handling is recommended, and the use of appropriate personal protective equipment is essential. Avoid all personal contact, including inhalation, and wear protective clothing when there is a risk of exposure.[3][4]

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentSpecifications and Use
Eye and Face Protection Safety glasses with side shields or goggles.Should be worn at all times in the laboratory to protect from dust and splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile).Gloves should be worn when handling the solid compound or solutions. Change gloves immediately if they become contaminated.[5]
Body Protection Laboratory coat.A lab coat should be worn to protect clothing and skin from contamination. For larger quantities (over 1 kg), a disposable coverall of low permeability is recommended.[4]
Respiratory Protection Dust mask or respirator.Use a dust respirator to avoid inhaling the powder, especially when weighing or transferring the solid material.[3] Work should be conducted in a well-ventilated area.[3]

Operational and Disposal Plans

Proper procedures for handling, storage, and disposal are critical to maintaining a safe laboratory environment.

Handling Procedures
  • Preparation : Before handling, ensure you have read and understood the Safety Data Sheet (SDS). Have all necessary PPE readily available and an emergency plan in place.

  • Weighing and Transfer : Conduct any operations that may generate dust, such as weighing, in a well-ventilated area or a chemical fume hood to minimize inhalation risk.[3]

  • Solution Preparation : this compound is soluble in ethanol, methanol, DMSO, and dimethylformamide.[6] When dissolving, add the solvent to the solid slowly to avoid splashing.

  • General Hygiene : Avoid eating, drinking, or smoking in the laboratory.[3] Always wash hands thoroughly with soap and water after handling the compound.[3]

Storage Plan
  • Containers : Store this compound in its original, tightly sealed container.[3]

  • Location : Keep in a cool, dry, and well-ventilated area.[3][4] It should be stored away from incompatible materials and foodstuffs.[3][4] For long-term storage, a temperature of -20°C is recommended.[4]

  • Integrity : Regularly inspect containers for any signs of damage or leaks.[3]

Disposal Plan

All waste materials containing this compound must be handled in accordance with local, state, and federal regulations.[4]

  • Waste Collection : Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a clearly labeled, sealed container.

  • Disposal Route : Dispose of the waste as authorized hazardous or special waste.[3] Do not dispose of it with household waste or pour it down the drain.[4] Contact your institution's environmental health and safety department for specific disposal procedures.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

Table 2: Emergency First Aid and Spill Response

IncidentFirst Aid / Spill Response Procedure
Eye Contact Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open. Seek medical attention without delay.[3]
Skin Contact Immediately remove all contaminated clothing. Flush skin and hair with running water and soap if available. Seek medical attention if irritation occurs.[3]
Inhalation Move the affected person to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[3]
Ingestion Do not induce vomiting. Give a glass of water to drink. Seek medical attention.[3]
Minor Spill (Dry) Use dry clean-up procedures to avoid generating dust. Sweep or vacuum the spilled material and place it in a sealed, labeled container for disposal.[3]
Major Spill Evacuate the area and alert emergency services. Control personal contact by wearing appropriate PPE. Prevent the spill from entering drains or waterways.[3]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage_disposal Storage & Disposal a Receive & Inspect this compound b Review Safety Data Sheet (SDS) a->b c Don Personal Protective Equipment (PPE) b->c d Weigh & Prepare Solution in Ventilated Area c->d Proceed to Handling e Perform Experiment d->e f Decontaminate Work Area e->f After Experiment j Collect & Label Waste e->j Generate Waste g Doff & Dispose of Contaminated PPE f->g h Wash Hands Thoroughly g->h i Store in Cool, Dry, Ventilated Area h->i Store Unused Material k Dispose via Authorized Hazardous Waste Route j->k

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Virginiamycin S1
Reactant of Route 2
Virginiamycin S1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.